CBT-1
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CBT1 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of CBT-1 in P-glycoprotein Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells. Its ability to efflux a wide range of chemotherapeutic agents from the cell interior significantly reduces their efficacy. CBT-1, a bisbenzylisoquinoline plant alkaloid, has emerged as a potent inhibitor of P-gp, showing promise in reversing MDR. This technical guide provides a comprehensive overview of the mechanism of action of this compound in P-gp inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Core Mechanism of Action
This compound primarily functions as a competitive inhibitor of P-glycoprotein. Evidence strongly suggests that this compound directly interacts with the drug-binding sites of P-gp, thereby preventing the binding and subsequent efflux of chemotherapeutic substrates. This competitive interaction is a cornerstone of its mechanism of action.
A key characteristic of many P-gp inhibitors, including this compound, is their biphasic effect on the transporter's ATPase activity. At lower concentrations, this compound stimulates the ATPase activity of P-gp, a phenomenon often observed with P-gp substrates and modulators. This initial stimulation is thought to be a result of this compound binding to the transporter and inducing a conformational change that promotes ATP hydrolysis. However, as the concentration of this compound increases, this stimulatory effect is lost, and inhibition of P-gp's transport function becomes dominant. This suggests that while this compound can engage with the catalytic cycle of P-gp, its strong binding affinity and slow dissociation from the drug-binding pocket ultimately impede the efficient transport of other substrates.
Studies have demonstrated that this compound effectively reverses P-gp-mediated resistance to a variety of chemotherapy drugs, including vinblastine, paclitaxel, and depsipeptide, at a concentration of 1 µM.[1] This reversal of resistance is a direct consequence of the inhibition of P-gp's efflux function, leading to increased intracellular accumulation of the cytotoxic agents.
Quantitative Data on this compound and P-glycoprotein Interaction
The interaction of this compound with P-glycoprotein has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Cell Line/System | Reference |
| Competition with [¹²⁵I]-IAAP Labeling | |||
| IC₅₀ | 0.14 µM | Membranes from P-gp-expressing HiFive insect cells | [1] |
| Stimulation of P-gp ATPase Activity | |||
| Concentration for 50% of Maximal Stimulation | 0.28 µM | P-gp-containing membranes | [1] |
| Inhibition of P-gp Mediated Transport | |||
| Complete Inhibition of Rhodamine 123 Transport | 1 µM | P-gp-overexpressing cells | [1] |
| Reversal of Drug Resistance | |||
| Effective Concentration | 1 µM | SW620 Ad20 cells | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of this compound and the experimental approaches used to study it, the following diagrams are provided in the DOT language.
P-glycoprotein Transport Cycle and Point of this compound Inhibition
Caption: P-gp cycle and this compound's competitive inhibition.
Experimental Workflow for Assessing P-gp Inhibition
Caption: Workflow for evaluating P-gp inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the interaction of this compound with P-glycoprotein.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.
Materials:
-
P-gp-overexpressing cells (e.g., SW620 Ad20) and parental control cells.
-
Rhodamine 123 (stock solution in DMSO).
-
This compound and other inhibitors (stock solutions in DMSO).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Seed P-gp-overexpressing and parental cells in multi-well plates and grow to 80-90% confluency.
-
Rhodamine 123 Loading: Incubate the cells with 0.5 µg/ml rhodamine 123 in the presence or absence of various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 30 minutes at 37°C.[1]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Efflux Period: Incubate the cells in rhodamine-free medium, with or without the continued presence of the inhibitor, for 1 hour at 37°C to allow for efflux.[1]
-
Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution and resuspend in PBS.
-
Flow Cytometry Analysis: Analyze the intracellular rhodamine 123 fluorescence using a flow cytometer. Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
[¹²⁵I]-IAAP Photoaffinity Labeling Competition Assay
This assay determines if a compound competes with a radiolabeled photoaffinity analog of a P-gp substrate for binding to the transporter.
Materials:
-
Membranes isolated from P-gp-expressing cells (e.g., HiFive insect cells).
-
[¹²⁵I]-Iodoaryl azidoprazosin ([¹²⁵I]-IAAP).
-
This compound (various concentrations).
-
UV cross-linking apparatus.
-
SDS-PAGE reagents and equipment.
-
Phosphorimager or autoradiography film.
Procedure:
-
Membrane Preparation: Isolate crude membranes from P-gp-expressing cells by homogenization and centrifugation.
-
Binding Reaction: Incubate the P-gp-containing membranes with [¹²⁵I]-IAAP in the presence of varying concentrations of this compound for a specified time on ice.
-
UV Cross-linking: Expose the samples to UV light to covalently link the [¹²⁵I]-IAAP to P-gp.
-
SDS-PAGE: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.
-
Detection: Visualize the radiolabeled P-gp band using a phosphorimager or by exposing the gel to autoradiography film.
-
Quantification: Quantify the intensity of the radiolabeled P-gp band. A decrease in intensity in the presence of this compound indicates competitive binding. The concentration of this compound that reduces labeling by 50% is the IC₅₀ value.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound.
Materials:
-
P-gp-containing membranes.
-
ATP (stock solution).
-
This compound (various concentrations).
-
Assay buffer (containing MgCl₂, and other components to support enzyme activity).
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).
-
Microplate reader.
Procedure:
-
Reaction Setup: In a microplate, combine the P-gp-containing membranes with varying concentrations of this compound in the assay buffer.
-
Initiation of Reaction: Initiate the ATPase reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time period during which the reaction is linear.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., SDS).
-
Phosphate Detection: Add the colorimetric reagent (e.g., malachite green) to each well to detect the amount of inorganic phosphate released from ATP hydrolysis.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the amount of phosphate produced and determine the ATPase activity. Plot the ATPase activity as a function of this compound concentration to observe the stimulatory and inhibitory effects.
Conclusion
This compound demonstrates a clear mechanism of action as a competitive inhibitor of P-glycoprotein. Its ability to directly compete for the drug-binding sites, modulate ATPase activity, and effectively reverse multidrug resistance in preclinical models underscores its potential as a valuable agent in cancer therapy. The experimental protocols and quantitative data presented in this guide provide a robust framework for further research and development of this compound and other P-gp inhibitors. A thorough understanding of these mechanisms and methodologies is crucial for designing effective clinical trials and ultimately improving patient outcomes in cancers where P-gp-mediated drug resistance is a significant challenge.
References
An In-depth Technical Guide to the CBT-1 Compound (Tetrandrine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of CBT-1, a proprietary name for the natural compound tetrandrine. This compound is a bis-benzylisoquinoline alkaloid investigated for its potential to reverse multidrug resistance in cancer therapy by inhibiting the P-glycoprotein (P-gp) efflux pump.
Chemical Structure and Properties of this compound (Tetrandrine)
This compound, chemically known as tetrandrine, is a calcium channel blocker with the molecular formula C₃₈H₄₂N₂O₆ and a molecular weight of 622.75 g/mol . Its chemical structure is characterized by a complex polycyclic framework.
Chemical Structure of Tetrandrine (this compound)
Image Source: Wikimedia Commons
Table 1: Chemical and Physical Properties of Tetrandrine (this compound)
| Property | Value |
| Molecular Formula | C₃₈H₄₂N₂O₆ |
| Molecular Weight | 622.75 g/mol |
| CAS Number | 518-34-3 |
| Synonyms | d-Tetrandrine, NSC-77037 |
| Class | Bis-benzylisoquinoline alkaloid |
| Mechanism of Action | P-glycoprotein (P-gp) inhibitor, Calcium channel blocker |
Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism of action of this compound in the context of cancer therapy is the inhibition of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily. P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of xenobiotics, including many chemotherapeutic drugs, out of cancer cells. This efflux mechanism is a major contributor to the development of multidrug resistance (MDR), a significant challenge in cancer treatment.
By binding to P-gp, this compound allosterically or competitively inhibits its function, thereby preventing the efflux of co-administered chemotherapy agents. This leads to an increased intracellular concentration of the anticancer drug, restoring its cytotoxic efficacy in resistant tumors.
Caption: P-glycoprotein mediated drug efflux and its inhibition by this compound.
Clinical and Pharmacodynamic Data
This compound has been evaluated in clinical trials to assess its safety and efficacy as an MDR modulator in combination with standard chemotherapeutic agents.
Table 2: Summary of a Pharmacodynamic Study of this compound with Paclitaxel
| Parameter | Method | Result | Reference |
| This compound Dosage | Oral administration | 500 mg/m² for 7 days | [1] |
| Paclitaxel Dosage | 3-hour intravenous infusion | 135 mg/m² on day 6 | [1] |
| P-gp Inhibition (PBMCs) | Rhodamine efflux from CD56+ PBMCs | 51%-100% lower efflux (p < .0001) | [1] |
| P-gp Inhibition (Liver) | (99m)Tc-sestamibi imaging | 34.7% to 100.8% increase in AUC(0-3) (p < .0001) | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs), Area Under the Curve (AUC) |
Table 3: Dose Escalation in a Phase I Trial of this compound with Doxorubicin
| Cohort | This compound Dosage (oral, days 1-7) | Doxorubicin Dosage (IV, day 6) | Reference |
| Starting Dose | 200 mg/m² | 60 mg/m² | [2] |
| Maximum Tolerated Dose (MTD) | 500 mg/m² | 60 mg/m² | [2] |
| Doses Tolerated by Some | 600 mg/m² | 60 mg/m² | [2] |
Experimental Protocols
Detailed below are the methodologies for key experiments cited in the evaluation of this compound's pharmacodynamics.
Rhodamine 123 Efflux Assay for P-gp Function
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate rhodamine 123 from cells.
Caption: Workflow for the Rhodamine 123 Efflux Assay.
Protocol:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples using standard density gradient centrifugation.
-
Dye Loading: Cells are incubated with a solution containing rhodamine 123, allowing the dye to accumulate intracellularly.
-
Efflux Initiation: After loading, cells are washed and resuspended in a dye-free medium. To test the effect of this compound, the medium for the experimental group contains the this compound compound.
-
Incubation: The cells are incubated for a defined period to allow for P-gp-mediated efflux of rhodamine 123.
-
Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer. A higher fluorescence indicates reduced efflux and, therefore, inhibition of P-gp.
-
Data Interpretation: The fluorescence intensity of cells treated with this compound is compared to that of untreated control cells to quantify the degree of P-gp inhibition.
99mTc-Sestamibi Imaging for In Vivo P-gp Function
This non-invasive imaging technique uses the P-gp substrate technetium-99m sestamibi to assess P-gp activity in tissues like the liver.
Protocol:
-
Baseline Imaging: A baseline scan is performed by administering 99mTc-sestamibi to the patient and acquiring dynamic images of the target organ (e.g., liver) over a period of time.
-
This compound Administration: The patient is then treated with this compound according to the clinical trial protocol.
-
Post-Treatment Imaging: Following this compound administration, a second 99mTc-sestamibi scan is performed using the same imaging parameters as the baseline scan.
-
Image Analysis: Regions of interest (ROIs) are drawn around the target organ and a reference tissue (e.g., heart) on the acquired images.
-
Data Quantification: The time-activity curves for the ROIs are generated, and the area under the curve (AUC) is calculated. An increase in the AUC for the target organ after this compound treatment indicates reduced efflux of 99mTc-sestamibi and thus, inhibition of P-gp.
Conclusion
This compound (tetrandrine) is a potent P-glycoprotein inhibitor with a well-defined chemical structure and mechanism of action. Clinical and preclinical studies have demonstrated its ability to reverse P-gp-mediated multidrug resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other MDR modulators in the field of oncology. Further research is warranted to fully elucidate its therapeutic potential and optimize its clinical application.
References
The Emerging Science of Cannabitriol (CBT-1): A Technical Guide to its Discovery, Origins, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabitriol (CBT), a lesser-known phytocannabinoid from Cannabis sativa, is gaining attention within the scientific community for its unique biochemical properties and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery of CBT, its natural product origins, and current understanding of its mechanism of action. This document synthesizes available data on its quantification, details established experimental protocols for its study, and visualizes its known signaling pathways to support further research and drug development efforts.
Discovery and Natural Product Origins
Cannabitriol (CBT) was first identified in 1966.[1][2] It is a rare, minor cannabinoid found in select cultivars of Cannabis sativa L., with industrial hemp strains having higher concentrations of CBD often being a primary source.[3] CBT's molecular formula is C21H30O4.[2] It is structurally similar to tetrahydrocannabinol (THC), however, it is considered non-psychoactive.[1][3]
There are at least nine identified isomers of CBT.[1] One of the most well-known is Cannabicitran (CBT-C), which was first isolated in 1974.[1] While often discussed in conjunction with CBT, CBT-C is a distinct molecule. Another significant aspect of CBT's natural sourcing is its discovery in the plant Rhododendron anthopogonoides, a plant utilized in traditional Chinese medicine.[1]
CBT can be formed as an oxidation product of THC and is also found as a metabolite in cannabis users.[2] In the cannabis plant, the biosynthesis of most cannabinoids, including the acidic precursor to CBT (CBTa), originates from cannabigerolic acid (CBGa).[1] Decarboxylation, through heat or drying, converts CBTa into the neutral CBT molecule.[1]
Quantitative Data
Quantitative analysis of minor cannabinoids like CBT is challenging due to their low concentrations in plant material. However, advancements in analytical techniques have enabled their detection and quantification. The following table summarizes available quantitative data for CBT and the related compound, CBT-C.
| Compound | Source | Concentration | Analytical Method | Reference |
| Cannabicitran (CBT-C) | "Purified" commercial cannabidiol (CBD) extract | Up to ~10% | Not Specified | [4] |
| Cannabidiol (CBD) | Female flowers of 'Cherry Blossom' cannabis cultivar | 2.45% | Gas Chromatography-Mass Spectrometry (GC-MS) | [5] |
| Δ9-Tetrahydrocannabinol (THC) | Female flowers of 'Cherry Blossom' cannabis cultivar | 0.15% | Gas Chromatography-Mass Spectrometry (GC-MS) | [5] |
| Cannabidiol (CBD) | Female flowers of 'Hot Blonde' cannabis cultivar | 3.54% | Gas Chromatography-Mass Spectrometry (GC-MS) | [5] |
| Δ9-Tetrahydrocannabinol (THC) | Female flowers of 'Hot Blonde' cannabis cultivar | 0.18% | Gas Chromatography-Mass Spectrometry (GC-MS) | [5] |
| Cannabidiol (CBD) | Female flowers of 'Queen Dream' cannabis cultivar | 2.89% | Gas Chromatography-Mass Spectrometry (GC-MS) | [5] |
| Δ9-Tetrahydrocannabinol (THC) | Female flowers of 'Queen Dream' cannabis cultivar | 0.16% | Gas Chromatography-Mass Spectrometry (GC-MS) | [5] |
Experimental Protocols
The isolation and analysis of CBT require sensitive and specific methodologies due to its low abundance. The following are detailed summaries of established experimental protocols for the extraction and quantification of cannabinoids, which can be adapted for CBT.
Extraction of Cannabinoids from Cannabis sativa
A common and efficient method for extracting cannabinoids from plant material is Supercritical CO2 extraction.[6]
-
Objective: To extract a broad spectrum of cannabinoids, including CBT, from dried Cannabis sativa plant material.
-
Apparatus: Supercritical fluid extraction system.
-
Procedure:
-
The dried and ground cannabis plant material is placed into an extraction vessel.
-
Liquid CO2 is heated and pressurized to its supercritical state (above 31.1°C and 1071 psi).
-
The supercritical CO2 is passed through the plant material, where it acts as a solvent, dissolving the cannabinoids and other phytochemicals.
-
The resulting solution is passed into a separator where the pressure and temperature are changed, causing the CO2 to return to a gaseous state and evaporate, leaving behind the cannabinoid-rich extract.
-
The extract can then be further purified using techniques like winterization and short-path distillation to isolate specific cannabinoids.
-
Quantification of Cannabinoids using High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantitative analysis of cannabinoids due to its ability to separate and quantify both acidic and neutral forms without derivatization.
-
Objective: To quantify the concentration of CBT in a cannabis extract.
-
Apparatus: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Procedure:
-
Sample Preparation: A known weight of the cannabis extract is dissolved in a suitable solvent (e.g., methanol/chloroform mixture) to a specific concentration.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid, is commonly employed.
-
Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).
-
Column Temperature: The column is maintained at a constant temperature (e.g., 30°C).
-
-
Detection: The DAD is set to monitor specific wavelengths (e.g., 220 nm and 270 nm) to detect and quantify the cannabinoids as they elute from the column.
-
Quantification: A calibration curve is generated using certified reference standards of the cannabinoids of interest. The concentration of each cannabinoid in the sample is determined by comparing its peak area to the calibration curve.
-
Quantification of Cannabinoids using Proton Nuclear Magnetic Resonance (1H-NMR)
1H-NMR offers a rapid method for the quantification of cannabinoids without the need for chromatographic separation.
-
Objective: To quantify the concentration of CBT in a cannabis extract.
-
Apparatus: Nuclear Magnetic Resonance (NMR) spectrometer.
-
Procedure:
-
Sample Preparation: A known weight of the extract is dissolved in a deuterated solvent (e.g., CDCl3) containing a known amount of an internal standard (e.g., anthracene).
-
NMR Analysis: The 1H-NMR spectrum of the sample is acquired.
-
Quantification: The concentration of a specific cannabinoid is determined by comparing the integral of a characteristic proton signal of the cannabinoid to the integral of a known signal from the internal standard. For many cannabinoids, distinguishable signals appear in the δ 4.0-7.0 ppm range.[3]
-
Mechanism of Action and Signaling Pathways
The precise mechanism of action for CBT is still under investigation, but preliminary research has identified several potential biological targets and pathways.
It has been established that CBT acts as an antiestrogen and an aromatase inhibitor.[2] Aromatase is a key enzyme in the biosynthesis of estrogens. By inhibiting this enzyme, CBT can reduce the levels of estrogen, suggesting potential applications in estrogen-dependent conditions.
A 2022 study indicated that CBT has minimal interaction with the CB1 cannabinoid receptor, which is responsible for the psychoactive effects of THC.[3] This aligns with the classification of CBT as a non-psychoactive compound. The interaction with the CB2 receptor and other potential targets is an area of active research.
The related cannabinoid, Cannabicitran (CBT-C), is thought to interact with both CB1 and CB2 receptors, and potentially the N-arachidonylglycine (NAGly) receptor (GPR18).
Visualizing the Signaling Pathways
The following diagrams illustrate the current understanding of the signaling pathways potentially modulated by CBT.
Conclusion and Future Directions
Cannabitriol (CBT) represents a promising yet understudied phytocannabinoid with distinct biochemical properties. Its discovery and natural product origins highlight the chemical diversity of Cannabis sativa. While current quantitative data is limited, the development of robust analytical protocols will enable a more thorough characterization of its prevalence. The initial findings on its mechanism of action as an antiestrogen and aromatase inhibitor open new avenues for research into its potential therapeutic applications. Future research should focus on elucidating its complete pharmacokinetic and pharmacodynamic profiles, identifying all of its molecular targets, and exploring its efficacy in preclinical models of estrogen-related pathologies. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for scientists and researchers dedicated to advancing our understanding of this intriguing natural product.
References
- 1. newphaseblends.com [newphaseblends.com]
- 2. Cannabitriol - Wikipedia [en.wikipedia.org]
- 3. Quantitative analysis of cannabinoids from Cannabis sativa using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calculated and experimental 1 H and 13 C NMR assignments for cannabicitran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.apub.kr [cdn.apub.kr]
- 6. What is CBT? Guide by Green Exchange Lab [green-exchange.eu]
In vitro studies on CBT-1 and multidrug resistance
An In-Depth Technical Guide on In Vitro Studies of CBT-1 and Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. This compound, an orally administered bisbenzylisoquinoline alkaloid, has emerged as a potent inhibitor of P-gp. This technical guide provides a comprehensive overview of the in vitro studies that have elucidated the mechanism and efficacy of this compound in overcoming P-gp-mediated multidrug resistance. This document details the quantitative data from key experiments, provides in-depth experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.
Introduction to this compound and Multidrug Resistance
Multidrug resistance is a phenomenon whereby cancer cells develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs. The most well-characterized mechanism of MDR is the overexpression of the P-glycoprotein (P-gp), a 170 kDa transmembrane protein that functions as an ATP-dependent drug efflux pump. P-gp recognizes and transports a wide variety of hydrophobic drugs, including taxanes, vinca alkaloids, and anthracyclines.
This compound® is a bisbenzylisoquinoline plant alkaloid that has been investigated as an MDR modulator.[1] In vitro studies have been pivotal in characterizing its interaction with P-gp and its ability to resensitize resistant cancer cells to conventional chemotherapeutic agents. This guide will delve into the specifics of these in vitro investigations.
Quantitative Data on this compound Activity
The in vitro efficacy of this compound has been quantified through various assays, which are summarized in the tables below.
Table 1: Inhibition of P-glycoprotein (P-gp) Efflux Activity by this compound
| Cell Line | Substrate | This compound Concentration (µM) | Inhibition of Efflux | Reference |
| SW620 Ad20 | Rhodamine 123 | 1 | Complete Inhibition | [1] |
| MDR1-transfected HEK-293 (MDR-19) | Rhodamine 123 | 1 | Significant Inhibition | [1] |
| CD56+ PBMCs (ex vivo) | Rhodamine 123 | Patient Serum (0.39-0.92 µM) | 2.1 to 5.7-fold increase in intracellular fluorescence | [1] |
Table 2: Reversal of Chemotherapy Resistance by this compound in SW620 Ad20 Cells
| Chemotherapeutic Agent | This compound Concentration (µM) | Outcome | Reference |
| Vinblastine | 1 | Complete Reversal of Resistance | [1] |
| Paclitaxel | 1 | Complete Reversal of Resistance | [1] |
| Depsipeptide | 1 | Complete Reversal of Resistance | [1] |
Table 3: Interaction of this compound with P-glycoprotein
| Assay | Method | Result | Reference |
| P-gp Binding | [¹²⁵I]-IAAP Competition | IC₅₀ = 0.14 µM | [1] |
| P-gp ATPase Activity | ATP Hydrolysis | Stimulation at < 1 µM | [1] |
Table 4: Specificity of this compound for ABC Transporters
| Transporter | Cell Line/System | Substrate | This compound Concentration (µM) | Effect | Reference |
| MRP1 (ABCC1) | MRP1-overexpressing cells | Calcein | 10 | Complete Inhibition | [1] |
| ABCG2 | ABCG2-overexpressing cells | Pheophorbide a | 25 | No Significant Effect | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key in vitro assays used to evaluate this compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a cytotoxic drug that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Multidrug-resistant and parental (sensitive) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Chemotherapeutic agent (e.g., paclitaxel, doxorubicin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of this compound.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium only (cell control) and medium with this compound only.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and plot the results to determine the IC₅₀ values.
P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of this compound.
Materials:
-
P-gp-rich membrane vesicles (from Sf9 or mammalian cells)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT)
-
ATP
-
This compound
-
Verapamil (positive control)
-
Sodium orthovanadate (Na₃VO₄, P-gp inhibitor)
-
Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add P-gp membranes, the test compound (this compound or verapamil), and assay buffer. Include a control with no compound and a control with Na₃VO₄.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction by adding the Pi detection reagent.
-
Read the absorbance at the appropriate wavelength.
-
The amount of Pi liberated is proportional to the P-gp ATPase activity. The vanadate-sensitive ATPase activity is calculated by subtracting the absorbance of the Na₃VO₄-containing wells from the wells without vanadate.
Rhodamine 123 Efflux Assay
This assay measures the ability of this compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123.
Materials:
-
P-gp-overexpressing cells and parental cells
-
Rhodamine 123
-
This compound
-
Verapamil or other known P-gp inhibitor (positive control)
-
Phenol red-free culture medium
-
Flow cytometer or fluorescence plate reader
-
96-well black plates (for plate reader) or flow cytometry tubes
Procedure:
-
Harvest and resuspend cells in phenol red-free medium.
-
Incubate the cells with various concentrations of this compound or a positive control inhibitor for 30 minutes at 37°C.
-
Add rhodamine 123 to a final concentration of 1-5 µg/mL and incubate for another 30-60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Resuspend the cells in fresh, rhodamine 123-free medium (with or without the inhibitor) and incubate for an efflux period of 1-2 hours at 37°C.
-
After the efflux period, wash the cells again with ice-cold PBS.
-
Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence plate reader. An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Mechanism of P-gp inhibition by this compound.
Caption: Workflow for a standard cytotoxicity (MTT) assay.
Conclusion
The in vitro data strongly support the role of this compound as a potent and specific inhibitor of P-glycoprotein and, to some extent, MRP1. Its ability to reverse multidrug resistance in cancer cell lines at sub-micromolar concentrations highlights its potential as an adjunct to conventional chemotherapy. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate this compound or other potential MDR modulators. The continued exploration of such compounds is essential for developing more effective strategies to combat drug resistance in cancer.
References
Early-Stage Research on CBT-1 as a P-glycoprotein Modulator: A Technical Guide
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp; ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of cytotoxic agents.[1][2] CBT-1, a bisbenzylisoquinoline plant alkaloid, has emerged as a promising Pgp modulator in early-stage research, demonstrating the potential to reverse Pgp-mediated drug resistance. This technical guide provides an in-depth overview of the foundational preclinical and clinical research on this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and pharmacology.
Mechanism of Action
This compound functions as a modulator of Pgp by directly inhibiting its drug efflux activity. Preclinical studies have shown that this compound competitively binds to Pgp, thereby preventing the transport of chemotherapeutic substrates out of the cancer cell. This inhibition leads to an increased intracellular accumulation of anticancer drugs, restoring their cytotoxic efficacy in resistant tumors. Furthermore, this compound has also been shown to inhibit the function of another ABC transporter, the multidrug resistance-associated protein 1 (MRP1), making it a candidate for cancers where multiple efflux pumps are overexpressed.
P-glycoprotein Efflux Pump and Inhibition by this compound
The following diagram illustrates the mechanism of Pgp-mediated drug efflux and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage in vitro and clinical studies of this compound.
In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/System | Comments | Source |
| Pgp Inhibition | ||||
| IC50 for [125I]-IAAP Labeling | 0.14 µM | Pgp-overexpressing cells | Competitive binding assay, indicating high affinity for Pgp. | |
| Rhodamine 123 Transport | Complete inhibition at 1 µM | Pgp-overexpressing cells | Demonstrates potent inhibition of Pgp substrate transport. | |
| Pgp ATPase Activity | Stimulated at < 1 µM | Purified Pgp | Suggests direct interaction with the Pgp ATPase domain. | |
| MRP1 Inhibition | ||||
| Calcein Transport | Complete inhibition at 10 µM | MRP1-overexpressing cells | Shows activity against another clinically relevant ABC transporter. | |
| Reversal of Drug Resistance | ||||
| Vinblastine Resistance | Complete reversal at 1 µM | SW620 Ad20 | Restores sensitivity to this Pgp substrate. | |
| Paclitaxel Resistance | Complete reversal at 1 µM | SW620 Ad20 | Restores sensitivity to this Pgp substrate. | |
| Depsipeptide Resistance | Complete reversal at 1 µM | SW620 Ad20 | Restores sensitivity to this Pgp substrate. |
Clinical Pharmacodynamic Effects of this compound
| Parameter | Dosage | Results | Patient Population | Comments | Source |
| Rhodamine Efflux from CD56+ PBMCs | This compound: 500 mg/m² for 7 days | 51% - 100% lower efflux (p < 0.0001) | Patients with solid tumors | Demonstrates significant in vivo Pgp inhibition in normal cells. | |
| 99mTc-sestamibi Retention in Liver | This compound: 500 mg/m² for 7 days | Median increase in AUC of 71.9% (p < 0.0001) | Patients with solid tumors | Indicates inhibition of Pgp-mediated clearance in a major organ. | |
| Combination Therapy | This compound: 500 mg/m² for 7 days; Paclitaxel: 135 mg/m² on day 6 | Minimal toxicities, primarily related to paclitaxel | Patients with solid tumors | Suggests a favorable safety profile for the combination. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the early-stage research of this compound are provided below.
Rhodamine 123 Efflux Assay
This assay measures the function of Pgp by quantifying the efflux of the fluorescent substrate rhodamine 123 from cells.
Objective: To determine the ability of this compound to inhibit Pgp-mediated efflux of rhodamine 123.
Materials:
-
Pgp-overexpressing cells (e.g., SW620 Ad20) and parental control cells.
-
Rhodamine 123 (stock solution in DMSO).
-
This compound (at various concentrations).
-
Valspodar or Verapamil (as positive controls).
-
Culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Culture Pgp-overexpressing and parental cells to 80-90% confluency. Harvest the cells and resuspend in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Rhodamine 123 Loading: Add rhodamine 123 to the cell suspension to a final concentration of 0.5 µg/mL. Incubate for 30 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Efflux and Inhibition: Resuspend the cells in pre-warmed culture medium containing different concentrations of this compound (e.g., 0.1, 1, and 10 µM) or a positive control inhibitor. A control group with no inhibitor should be included.
-
Incubation: Incubate the cells for 1 hour at 37°C to allow for efflux.
-
Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer. The increase in fluorescence in the presence of this compound compared to the control indicates inhibition of Pgp-mediated efflux.
99mTc-sestamibi Imaging
This non-invasive imaging technique is used to assess Pgp function in vivo. 99mTc-sestamibi is a Pgp substrate, and its retention in tissues is inversely proportional to Pgp activity.
Objective: To evaluate the in vivo Pgp inhibitory effect of this compound in normal tissues and tumors.
Materials:
-
This compound.
-
99mTc-sestamibi.
-
SPECT/CT scanner.
Procedure:
-
Baseline Imaging: Perform a baseline 99mTc-sestamibi scan on the patient before the administration of this compound.
-
Administer a standard dose of 99mTc-sestamibi intravenously.
-
Acquire planar and SPECT/CT images at specified time points (e.g., 15 minutes and 2 hours post-injection).
-
-
This compound Administration: Administer this compound orally at the specified dose (e.g., 500 mg/m²) for the duration of the study period (e.g., 7 days).
-
Follow-up Imaging: On a designated day of this compound treatment (e.g., day 6), repeat the 99mTc-sestamibi imaging protocol as described in step 1.
-
Data Analysis:
-
Define regions of interest (ROIs) over tumors and normal tissues (e.g., liver, heart).
-
Calculate the area under the concentration-time curve (AUC) for 99mTc-sestamibi activity in the ROIs.
-
An increase in the AUC for 99mTc-sestamibi in tissues known to express Pgp (like the liver) after this compound administration indicates Pgp inhibition.
-
Pgp ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of Pgp, which is coupled to substrate transport. Pgp modulators can either stimulate or inhibit this activity.
Objective: To determine the effect of this compound on the ATPase activity of Pgp.
Materials:
-
Purified Pgp or membrane vesicles from Pgp-overexpressing cells.
-
This compound (at various concentrations).
-
ATP.
-
Assay buffer (containing MgCl2).
-
Reagents for detecting inorganic phosphate (Pi).
Procedure:
-
Reaction Setup: In a microplate, combine the Pgp preparation with varying concentrations of this compound in the assay buffer.
-
Initiate Reaction: Add ATP to initiate the ATPase reaction. Incubate at 37°C for a defined period.
-
Terminate Reaction: Stop the reaction by adding a solution that also allows for the colorimetric detection of released inorganic phosphate.
-
Phosphate Detection: Measure the absorbance of the solution at the appropriate wavelength to quantify the amount of Pi generated.
-
Data Analysis: Plot the ATPase activity (rate of Pi release) as a function of this compound concentration. An increase in activity at low concentrations is indicative of a stimulatory effect, a characteristic of many Pgp substrates and modulators.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for the preclinical and clinical evaluation of a Pgp modulator like this compound.
Preclinical Evaluation Workflow for this compound
Clinical Evaluation Workflow for this compound
Conclusion
Early-stage research has established this compound as a potent modulator of Pgp and, to some extent, MRP1. In vitro studies have quantified its high-affinity binding to Pgp and its ability to completely reverse Pgp-mediated resistance to several chemotherapeutic agents at low micromolar concentrations. These promising preclinical findings were supported by early-phase clinical trials, which demonstrated significant in vivo inhibition of Pgp function at tolerable doses when administered orally. The pharmacodynamic assays, particularly the rhodamine efflux and 99mTc-sestamibi imaging, have been crucial in confirming the mechanism of action of this compound in a clinical setting. The collective data from these foundational studies provide a strong rationale for the continued investigation of this compound as a chemosensitizing agent in the treatment of multidrug-resistant cancers. Further research, including larger randomized controlled trials, is warranted to fully elucidate its clinical efficacy and therapeutic potential.
References
The Role of CBT-1 in Overcoming Chemoresistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemoresistance remains a formidable obstacle in oncology, significantly limiting the efficacy of numerous therapeutic agents. A primary driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing intracellular chemotherapeutic concentrations to sub-lethal levels. CBT-1®, a bisbenzylisoquinoline plant alkaloid, has emerged as a potent, orally bioavailable inhibitor of P-gp and, to a lesser extent, multidrug resistance-associated protein 1 (MRP1/ABCC1). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its role in reversing chemoresistance, and detailed methodologies for its preclinical and clinical evaluation.
Introduction: The Challenge of P-glycoprotein-Mediated Chemoresistance
Multidrug resistance (MDR) is a phenomenon whereby cancer cells exhibit simultaneous resistance to a broad spectrum of structurally and functionally diverse anticancer drugs.[1] The overexpression of P-glycoprotein, the product of the ABCB1 gene, is a well-established mechanism of MDR.[1] P-gp is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents, including taxanes, anthracyclines, and vinca alkaloids, out of cancer cells.[2] This reduces the intracellular drug concentration, thereby diminishing cytotoxic efficacy and leading to treatment failure.[1] Consequently, the development of effective P-gp inhibitors is a critical strategy to overcome chemoresistance and improve patient outcomes.
This compound: A P-glycoprotein Inhibitor for Reversing Chemoresistance
This compound® is a third-generation P-gp inhibitor that has demonstrated promise in preclinical and clinical studies.[3] Its primary mechanism of action is the direct inhibition of P-gp, thereby restoring the intracellular accumulation and cytotoxicity of chemotherapeutic drugs in resistant cancer cells.
Mechanism of Action
This compound competitively inhibits the binding of chemotherapeutic agents to P-gp.[4] Low concentrations of this compound (<1 µM) have been shown to stimulate P-gp-mediated ATP hydrolysis, a characteristic of many P-gp inhibitors.[4] By blocking the efflux function of P-gp, this compound effectively increases the intracellular concentration of co-administered anticancer drugs in P-gp-overexpressing cells, leading to the reversal of the MDR phenotype.
Preclinical Efficacy
In vitro studies have consistently demonstrated the ability of this compound to reverse P-gp-mediated chemoresistance across various cancer cell lines.
Table 1: In Vitro Reversal of Chemoresistance by this compound
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal of Resistance | Reference |
| SW620 Ad20 | Vinblastine | 1 | Complete | [4] |
| SW620 Ad20 | Paclitaxel | 1 | Complete | [4] |
| SW620 Ad20 | Depsipeptide | 1 | Complete | [4] |
Table 2: IC50 Values for this compound and its Effect on P-glycoprotein Substrate Binding
| Parameter | Value (µM) | Cell Line/System | Reference |
| IC50 for [¹²⁵I]-IAAP labeling of P-gp | 0.14 | P-gp overexpressing cells | [4] |
| Concentration for 50% stimulation of P-gp ATP hydrolysis | 0.28 | P-gp overexpressing cells | [4] |
| IC50 for this compound alone | 4-6 | Various cell lines | [4] |
Clinical Pharmacology and Efficacy
Phase I and pharmacodynamic studies have evaluated the safety, pharmacokinetics, and efficacy of this compound in combination with standard chemotherapeutic agents.
Table 3: Clinical Pharmacodynamic Effects of this compound
| Parameter | Treatment | Result | p-value | Reference |
| Rhodamine efflux from CD56+ PBMCs | This compound (500 mg/m²) + Paclitaxel | 51%-100% lower | < 0.0001 | [5][6] |
| ⁹⁹ᵐTc-sestamibi AUC₀₋₃ for liver (normalized to heart) | This compound (500 mg/m²) + Paclitaxel | 71.9% median increase (range: 34.7% to 100.8%) | < 0.0001 | [5][6] |
A Phase I clinical trial of this compound with doxorubicin in patients with advanced cancer established a maximum tolerated dose (MTD) of 500 mg/m².[7] In this study, 5 out of 25 evaluable patients demonstrated tumor shrinkage.[7] Importantly, this compound did not significantly alter the pharmacokinetics of doxorubicin or paclitaxel in these early trials.[5][7]
Signaling Pathways in Chemoresistance and this compound's Point of Intervention
The expression of the ABCB1 gene, which encodes P-glycoprotein, is regulated by various signaling pathways. The Wnt/β-catenin pathway is a key regulator of ABCB1 transcription.[8][9][10] Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which then complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to promote the expression of target genes, including ABCB1.[5][11] While there is no direct evidence of this compound modulating the Wnt/β-catenin pathway, its role is to inhibit the final product of this signaling cascade, the P-gp efflux pump.
Caption: Signaling pathway of P-gp mediated chemoresistance and this compound's inhibitory action.
Experimental Protocols
In Vitro Assessment of Chemoresistance Reversal
-
Utilize a pair of cancer cell lines: a parental, drug-sensitive line (e.g., SW620) and a drug-resistant subline overexpressing P-gp (e.g., SW620 Ad20).
-
Culture cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Maintain the resistant cell line in media containing a low concentration of the selecting drug (e.g., doxorubicin) to ensure continued P-gp expression.
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent (e.g., paclitaxel, doxorubicin) with and without a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Replace the culture medium with the drug-containing medium and incubate for a specified period (e.g., 72-96 hours).
-
Assess cell viability using MTT or SRB staining according to standard protocols.
-
Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) from the dose-response curves.
-
Determine the fold reversal of resistance by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.
Caption: Workflow for in vitro cytotoxicity assay to assess chemoresistance reversal.
P-glycoprotein Function Assays
Rhodamine 123 is a fluorescent substrate of P-gp. Inhibition of P-gp leads to increased intracellular accumulation of rhodamine 123.[3][8]
-
Harvest and wash the cells, then resuspend in phenol red-free medium.
-
Pre-incubate the cells with or without a P-gp inhibitor (e.g., this compound, verapamil as a positive control) for 30 minutes at 37°C.
-
Add rhodamine 123 to a final concentration of 50-200 ng/ml and incubate for 60 minutes at 37°C to allow for substrate loading.[3][8]
-
Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate at 37°C to allow for efflux.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the cell suspension and analyze the intracellular fluorescence using a flow cytometer.
-
A decrease in the rate of fluorescence loss in the presence of this compound indicates inhibition of P-gp-mediated efflux.
In Vivo Evaluation of Chemoresistance Reversal
-
Establish chemoresistant tumors by either implanting a known resistant cell line or by treating mice bearing parental cell line xenografts with the chemotherapeutic agent until resistance develops.[12][13]
-
Implant tumor fragments or cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[14]
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: vehicle control, chemotherapeutic agent alone, this compound alone, and the combination of the chemotherapeutic agent and this compound.
-
Administer this compound orally and the chemotherapeutic agent (e.g., intravenously) according to a predetermined schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for P-gp expression).
⁹⁹ᵐTc-sestamibi is a radiolabeled substrate of P-gp that can be used for in vivo imaging of P-gp function using single-photon emission computed tomography (SPECT).[2][15][16]
-
Perform a baseline ⁹⁹ᵐTc-sestamibi SPECT scan on tumor-bearing animals or patients.
-
Administer this compound for a specified duration.
-
Perform a second ⁹⁹ᵐTc-sestamibi SPECT scan following this compound treatment.
-
An increase in the accumulation and retention of ⁹⁹ᵐTc-sestamibi in the tumor or other P-gp-expressing tissues (e.g., liver) after this compound administration indicates inhibition of P-gp function.[5][6]
Conclusion
This compound is a promising P-glycoprotein inhibitor with the potential to overcome chemoresistance in a variety of cancers. Its ability to block the efflux of chemotherapeutic agents from cancer cells, thereby increasing their intracellular concentration and cytotoxic effect, has been demonstrated in both preclinical and clinical studies. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other P-gp inhibitors. Further research, particularly in patient populations with tumors known to overexpress P-gp, is warranted to fully elucidate the clinical utility of this compound in overcoming chemoresistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Wnt/β‐catenin signaling downregulates P‐glycoprotein and reverses multi‐drug resistance of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tumor xenograft modeling identifies an association between TCF4 loss and breast cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging the function of P-glycoprotein with radiotracers: pharmacokinetics and in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy and Safety of CBT-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical data on the efficacy and safety of CBT-1, a P-glycoprotein (P-gp) inhibitor. The information is compiled from publicly accessible scientific literature and manufacturer information. This document focuses on the in vitro efficacy of this compound in modulating multidrug resistance, detailing the experimental protocols and key quantitative findings. At present, detailed in vivo efficacy and comprehensive preclinical toxicology data are not extensively available in the public domain.
In Vitro Efficacy of this compound
This compound has been evaluated in preclinical studies as a modulator of ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1), which are key mediators of multidrug resistance (MDR) in cancer cells.
Inhibition of P-glycoprotein (P-gp) and MRP1
Laboratory studies have demonstrated that this compound is a potent inhibitor of both P-gp and MRP1. In vitro assays using various cancer cell lines overexpressing these transporters have shown that this compound can effectively reverse drug resistance.
Table 1: In Vitro Inhibition of ABC Transporters by this compound
| Transporter | Assay Type | Cell Line(s) | Substrate | This compound Concentration | Result | Citation |
| P-gp (ABCB1) | Rhodamine 123 Efflux | SW620 Ad20, Ad300; MDR1-transfected HEK293 | Rhodamine 123 | 1 µM | Complete inhibition of transport | [1] |
| P-gp (ABCB1) | [¹²⁵I]-IAAP Labeling Competition | SW620 Ad20 membranes | [¹²⁵I]-Iodoarylazidoprazosin | IC₅₀ = 0.14 µM | Competitive inhibition | [1] |
| P-gp (ABCB1) | ATP Hydrolysis | P-gp-overexpressing cell membranes | ATP | < 1 µM | Stimulation of ATP hydrolysis | [1] |
| MRP1 (ABCC1) | Calcein Transport | MRP1-overexpressing cells | Calcein | 10 µM | Complete inhibition of transport | [1] |
| ABCG2 | Pheophorbide a Transport | ABCG2-transfected HEK293 | Pheophorbide a | 25 µM | No significant effect | [1] |
Reversal of Multidrug Resistance
This compound has been shown to effectively reverse resistance to various chemotherapy agents in P-gp-overexpressing cancer cell lines. Cytotoxicity assays, such as MTT and XTT, have demonstrated that co-administration of this compound with cytotoxic drugs restores sensitivity in resistant cells.
Table 2: Reversal of Chemotherapy Resistance by this compound in P-gp Overexpressing Cells
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Fold Reversal of Resistance | Assay Type | Citation |
| SW620 Ad20 | Vinblastine | 1 µM | Complete modulation | 4-day cytotoxicity assay | [1] |
| SW620 Ad20 | Paclitaxel | 1 µM | Complete modulation | 4-day cytotoxicity assay | [1] |
| SW620 Ad20 | Depsipeptide | 1 µM | Complete modulation | 4-day cytotoxicity assay | [1] |
Experimental Protocols
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate Rhodamine 123 from cells overexpressing P-gp.
-
Cell Culture: P-gp-overexpressing cell lines (e.g., SW620 Ad20, Ad300, or MDR1-transfected HEK293) and their parental sensitive cell lines are cultured under standard conditions.
-
Incubation: Cells are harvested and incubated with Rhodamine 123 in the presence or absence of varying concentrations of this compound or other inhibitors.
-
Efflux Period: After an initial loading period, the cells are washed and incubated in a substrate-free medium, still in the presence or absence of the inhibitor, to allow for efflux.
-
Flow Cytometry: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer. A higher fluorescence intensity in the presence of the inhibitor indicates reduced efflux and, therefore, inhibition of P-gp.
Experimental workflow for the Rhodamine 123 efflux assay.
[¹²⁵I]-Iodoarylazidoprazosin (IAAP) Labeling Competition Assay
This assay determines if an inhibitor directly competes with a known substrate for the drug-binding site of P-gp.
-
Membrane Preparation: Crude membranes are prepared from P-gp-overexpressing cells.
-
Incubation: The membranes are incubated with the photoactivatable P-gp substrate [¹²⁵I]-IAAP in the presence of varying concentrations of this compound.
-
UV Cross-linking: The mixture is exposed to UV light to covalently link the [¹²⁵I]-IAAP to the P-gp drug-binding site.
-
SDS-PAGE and Autoradiography: The membrane proteins are separated by SDS-PAGE, and the amount of radiolabeled P-gp is detected by autoradiography. A decrease in the radioactive signal with increasing concentrations of this compound indicates competition for the binding site.
P-gp ATPase Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
-
Membrane Preparation: Membranes from P-gp-overexpressing cells are used.
-
Assay Reaction: The membranes are incubated with ATP and varying concentrations of this compound.
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method. An increase in phosphate release at low concentrations of this compound suggests that it is a substrate that stimulates P-gp's ATPase activity.
Cytotoxicity Assays (MTT/XTT)
These assays are used to assess the ability of this compound to reverse drug resistance by measuring cell viability after treatment with a chemotherapeutic agent.
-
Cell Seeding: Drug-resistant and sensitive cells are seeded in microtiter plates.
-
Treatment: The cells are treated with a range of concentrations of a chemotherapeutic drug (e.g., paclitaxel, vinblastine) in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubation: The plates are incubated for a period of time (e.g., 4 days) to allow for cell growth and drug effect.
-
Viability Measurement: A viability reagent (MTT or XTT) is added to the wells. The conversion of the reagent to a colored formazan product by metabolically active cells is measured using a plate reader. An increase in cell death (decreased viability) in the resistant cells treated with the combination of the chemotherapeutic and this compound, compared to the chemotherapeutic alone, indicates reversal of resistance.
Signaling pathway of P-gp mediated drug efflux and its inhibition by this compound.
Preclinical Safety and Toxicology
While clinical studies have reported that this compound has a favorable safety profile with no significant or lasting toxic side effects, detailed preclinical toxicology reports from in vivo animal studies are not publicly available. Standard preclinical safety evaluations would typically include single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity. Further studies would assess safety pharmacology, genotoxicity, and reproductive toxicology.
In Vivo Efficacy
There is a lack of publicly available preclinical data demonstrating the in vivo efficacy of this compound in animal models of cancer. Such studies would typically involve xenograft or syngeneic tumor models where the effect of this compound in combination with a chemotherapeutic agent on tumor growth and survival is evaluated. While a mouse model for P-gp has been mentioned in the literature, studies specifically detailing the use of this compound in such models to demonstrate the reversal of multidrug resistance in vivo were not found in the public domain.
Conclusion
The available preclinical data strongly support the in vitro efficacy of this compound as a potent inhibitor of P-glycoprotein and MRP1, leading to the effective reversal of multidrug resistance in cancer cell lines. The experimental protocols for these in vitro assays are well-established. However, a comprehensive assessment of the preclinical profile of this compound is limited by the lack of publicly available in vivo efficacy and detailed safety/toxicology data. Further disclosure of these data would be crucial for a complete understanding of the therapeutic potential and risk profile of this compound for drug development professionals.
References
Cellular Targets of CBT-1 Beyond P-glycoprotein: A Technical Guide
Abstract
CBT-1®, a bisbenzylisoquinoline plant alkaloid, is well-documented as a potent inhibitor of P-glycoprotein (P-gp, ABCB1), a key transporter in multidrug resistance (MDR). However, the therapeutic profile of a compound is defined by its interactions with both primary and secondary cellular targets. This technical guide provides an in-depth exploration of the known and potential cellular targets of this compound beyond P-glycoprotein. We consolidate quantitative data on its inhibitory activities, detail the experimental protocols used for target validation, and present signaling pathways and experimental workflows through structured diagrams. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the multifaceted mechanism of action of this compound.
Introduction
The efficacy of many chemotherapeutic agents is hampered by the development of multidrug resistance (MDR), a phenomenon frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters.[1][2] P-glycoprotein (P-gp/ABCB1) is a primary and extensively studied ABC transporter responsible for the efflux of a wide range of anticancer drugs.[3][4] this compound® was developed as a P-gp inhibitor to reverse this resistance.[5][6] While its potent inhibition of P-gp is established, emerging evidence suggests its bioactivity is not limited to this single target.[5][6] Understanding these additional interactions is critical for predicting its full therapeutic potential, anticipating off-target effects, and designing rational combination therapies.
This guide focuses on the characterization of this compound and its parent compound, tetrandrine, against other cellular components, including other ABC transporters and key signaling pathways implicated in cancer cell survival and proliferation.
Interaction with ABC Transporters Other Than P-glycoprotein
While P-gp is the primary target of this compound, its activity against other ABC transporters associated with drug resistance has been evaluated.
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1)
This compound has been shown to be an effective inhibitor of MRP1, another important ABC transporter that confers resistance to a variety of chemotherapeutic drugs.[5][6]
Data Presentation: Inhibitory Activity of this compound on ABC Transporters
| Transporter | Substrate | Cell Line | This compound Concentration | Effect | Reference |
| P-gp (ABCB1) | Rhodamine 123 | SW620 Ad20 | 1 µM | Complete inhibition of efflux | [5] |
| P-gp (ABCB1) | [125I]-IAAP | P-gp-overexpressing cells | 0.14 µM | IC50 for competition | [5][6] |
| MRP1 (ABCC1) | Calcein | MRP1-overexpressing cells | 10 µM | Complete inhibition of transport | [5][6] |
| ABCG2 | Pheophorbide a | ABCG2-overexpressing cells | 25 µM | No significant effect | [5][6] |
Experimental Protocol: MRP1-Mediated Calcein Transport Assay
This protocol describes a common method to assess MRP1 inhibition.
-
Cell Culture: Use a cell line overexpressing MRP1 (e.g., HEK293/MRP1) and a corresponding parental cell line as a negative control.
-
Loading with Calcein-AM: Incubate the cells with Calcein-AM, a non-fluorescent, cell-permeable dye. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or a known MRP1 inhibitor (e.g., MK-571) for a predetermined period.
-
Efflux Period: Wash the cells and incubate them in a dye-free medium, allowing for the efflux of calcein, which is a substrate for MRP1.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader. Reduced efflux due to MRP1 inhibition results in higher intracellular calcein fluorescence.
-
Data Analysis: Compare the fluorescence intensity of inhibitor-treated cells to untreated controls. Calculate the concentration of this compound required for 50% inhibition (IC50) if a dose-response curve is generated.
Visualization: Workflow for ABC Transporter Inhibition Assay
Caption: Workflow for assessing MRP1 inhibition using a calcein transport assay.
Effects on Major Signaling Pathways
The parent compound of this compound, tetrandrine, and its derivatives have been shown to modulate critical signaling pathways involved in cancer cell growth and survival. These findings suggest potential additional mechanisms of action for this compound.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Tetrandrine and its novel sulfonyl-substituted derivatives have been found to suppress this pathway, leading to the induction of apoptosis in colon cancer cells.[7] This inhibition contributes to the direct anti-tumor effects observed with these compounds, independent of their P-gp inhibitory function.[3][7]
Visualization: PI3K/AKT/mTOR Signaling Pathway Inhibition
References
- 1. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 5. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, this compound® - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, this compound((R)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel sulfonyl-substituted tetrandrine derivatives for colon cancer treatment by inducing mitochondrial apoptosis and inhibiting PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of CBT-1 on ABC Transporter Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporter proteins, which function as efflux pumps to reduce intracellular concentrations of chemotherapeutic agents. This technical guide provides an in-depth analysis of CBT-1, a bisbenzylisoquinoline plant alkaloid, and its effects on key ABC transporter proteins. We will explore its mechanism of action, present quantitative data on its inhibitory activity, provide detailed experimental protocols for assessing its effects, and visualize the relevant biological pathways and experimental workflows.
Introduction to ABC Transporters and Multidrug Resistance
The human ABC transporter superfamily comprises a large group of transmembrane proteins that utilize the energy from ATP hydrolysis to transport a wide variety of substrates across cellular membranes.[1] Several members of this family, notably P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), are implicated in the phenomenon of multidrug resistance in cancer.[2] These transporters recognize a broad spectrum of structurally diverse anticancer drugs and actively extrude them from the cell, thereby lowering their intracellular concentration and diminishing their cytotoxic efficacy.[3]
This compound: A Modulator of ABC Transporter Function
This compound (tetrandrine) is a natural product that has been investigated as an inhibitor of ABC transporters to overcome MDR.[4] It primarily targets ABCB1 and ABCC1, with minimal to no effect on another important ABC transporter, ABCG2 (Breast Cancer Resistance Protein).[5]
Mechanism of Action
This compound exerts its effects on ABC transporters through two primary mechanisms:
-
Direct Inhibition: this compound competitively inhibits the efflux function of ABCB1 and ABCC1.[6] This direct interaction prevents the binding and/or transport of chemotherapeutic drugs that are substrates for these pumps.
-
Downregulation of Protein Expression: Studies have shown that prolonged exposure to this compound can lead to a decrease in the protein levels of ABCB1.[4] Interestingly, this downregulation occurs at the post-transcriptional level, as no significant changes in ABCB1 mRNA levels are observed.[6] The exact mechanism for this protein-level reduction is still under investigation but may involve alterations in protein stability or trafficking.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against ABCB1 and ABCC1 has been quantified in various in vitro studies. The following tables summarize the key quantitative data.
| Parameter | Transporter | Value | Cell Line/System | Reference |
| IC50 | ABCB1 (P-gp) | 0.14 µM | Competition with [125I]IAAP labeling | [5] |
| Concentration for Complete Inhibition | ABCB1 (P-gp) | 1 µM | Rhodamine 123 efflux | [5] |
| Concentration for 50% Max. ATPase Stimulation | ABCB1 (P-gp) | 0.47 µM | Purified P-gp | [4] |
Table 1: Inhibitory and Modulatory Activity of this compound on ABCB1 (P-glycoprotein)
| Parameter | Transporter | Value | Cell Line/System | Reference |
| Concentration for Complete Inhibition | ABCC1 (MRP1) | 10 µM | Calcein transport in ABCC1-transfected HEK293 cells | [5] |
Table 2: Inhibitory Activity of this compound on ABCC1 (MRP1)
Signaling Pathways and Regulatory Mechanisms
While this compound's primary mode of action is direct inhibition, its ability to downregulate ABCB1 protein levels suggests an interaction with cellular regulatory pathways. The expression and function of ABC transporters are known to be regulated by various signaling cascades.
The diagram above illustrates some of the key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, that are known to regulate the transcription of ABCB1 and ABCC1 genes through transcription factors like NF-κB and AP-1.
The observed downregulation of ABCB1 protein by this compound without a corresponding decrease in mRNA levels suggests a post-transcriptional mechanism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on ABC transporter function.
Rhodamine 123 Efflux Assay for ABCB1 Function
This assay measures the efflux of the fluorescent substrate Rhodamine 123 from cells overexpressing ABCB1. Inhibition of ABCB1 by this compound results in increased intracellular fluorescence.
Materials:
-
Cells overexpressing ABCB1 (e.g., SW620/Ad300, KB-C2) and parental control cells.
-
Rhodamine 123 (stock solution in DMSO).
-
This compound (stock solution in DMSO).
-
Verapamil (positive control inhibitor).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Protocol:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Pre-incubate cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or verapamil in culture medium for 1 hour at 37°C.
-
Add Rhodamine 123 to a final concentration of 0.5-1 µg/mL and incubate for an additional 30-60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Harvest the cells (e.g., by trypsinization for adherent cells).
-
Resuspend the cells in ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (excitation ~488 nm, emission ~525 nm).
Calcein AM Efflux Assay for ABCC1 Function
This assay utilizes the non-fluorescent, cell-permeable dye Calcein AM, which is a substrate for ABCC1. Inside the cell, esterases convert it to the fluorescent and cell-impermeable calcein. Active ABCC1 effluxes Calcein AM, reducing intracellular fluorescence. Inhibition by this compound increases calcein accumulation.
Materials:
-
Cells overexpressing ABCC1 (e.g., ABCC1-transfected HEK293) and control cells.
-
Calcein AM (stock solution in DMSO).
-
This compound (stock solution in DMSO).
-
MK-571 (positive control inhibitor).
-
Cell culture medium.
-
PBS.
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer.
Protocol:
-
Seed cells in a 96-well plate (or other suitable format) and grow overnight.
-
Treat the cells with various concentrations of this compound or MK-571 in culture medium for 30 minutes at 37°C.
-
Add Calcein AM to a final concentration of 0.25-1 µM and incubate for 15-30 minutes at 37°C.
-
Wash the cells with ice-cold PBS.
-
Measure the intracellular calcein fluorescence using a suitable instrument (excitation ~495 nm, emission ~515 nm).
P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABCB1, which is often stimulated by its substrates and inhibitors.
Materials:
-
Membrane vesicles from cells overexpressing ABCB1.
-
This compound at various concentrations.
-
ATP.
-
Assay buffer (containing MgCl2, EGTA, ouabain, and a buffer like Tris-HCl).
-
Sodium orthovanadate (Na3VO4) as a P-gp ATPase inhibitor.
-
Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based colorimetric reagent.
-
Microplate reader.
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the membrane vesicles, assay buffer, and either this compound or control vehicle.
-
To determine the vanadate-sensitive ATPase activity, include control wells with Na3VO4.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for 20-30 minutes at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., SDS).
-
Add the colorimetric reagent for phosphate detection.
-
Incubate for color development.
-
Read the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the total activity.
Conclusion
This compound is a potent dual inhibitor of ABCB1 and ABCC1, two key ABC transporters implicated in multidrug resistance. Its ability to both directly inhibit transporter function and downregulate the expression of ABCB1 at the protein level makes it a compelling candidate for further investigation in clinical settings. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the therapeutic potential of this compound and other ABC transporter modulators in overcoming drug resistance in cancer. The elucidation of the precise mechanism behind this compound-induced protein downregulation remains an important area for future research.
References
- 1. A Structure-Based View on ABC-Transporter Linked to Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDR1/P-glycoprotein (ABCB1) as target for RNA interference-mediated reversal of multidrug resistance. | BioGRID [thebiogrid.org]
- 3. Tetrandrine Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, this compound® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Co-administration of CBT-1 with Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of various cancers. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of cytotoxic agents like doxorubicin. CBT-1®, a bisbenzylisoquinoline plant alkaloid, has been identified as a potent inhibitor of P-gp and multidrug resistance-associated protein 1 (MRP1). By inhibiting these transporters, this compound® has the potential to reverse MDR and restore the sensitivity of cancer cells to conventional chemotherapeutic drugs.
These application notes provide a comprehensive overview and detailed protocols for the co-administration of this compound® with doxorubicin, a widely used anthracycline antibiotic for the treatment of a broad spectrum of cancers. The information presented herein is intended to guide researchers in designing and executing preclinical and clinical studies to evaluate the synergistic potential of this combination therapy.
Mechanism of Action
Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.[1][2] However, its efficacy is often limited in cancer cells that overexpress P-glycoprotein, which actively transports doxorubicin out of the cell, thereby reducing its intracellular accumulation and therapeutic effect.
This compound® functions as a non-competitive inhibitor of P-glycoprotein. By binding to P-gp, this compound® blocks the efflux of doxorubicin, leading to its increased intracellular accumulation and retention within the cancer cells. This restoration of doxorubicin concentration at its site of action enhances its cytotoxic effects and overcomes P-gp-mediated resistance.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of P-gp inhibitors, such as tetrandrine (a close analogue of this compound®), with doxorubicin.
Table 1: In Vitro Cytotoxicity of Doxorubicin in the Presence of a P-gp Inhibitor
| Cell Line | Doxorubicin IC50 (µM) | Doxorubicin + P-gp Inhibitor IC50 (µM) | Fold Reversal |
| Doxorubicin-Sensitive | |||
| MG-63 | - | - | - |
| Doxorubicin-Resistant | |||
| MG-63/DOX | 8.54 ± 1.37 | 3.26 ± 0.70 (with 50 µM Schisandrin A) | 2.62 |
| K562/A02 | - | - | - |
| MCF-7/ADR | - | - | - |
IC50 values represent the concentration of doxorubicin required to inhibit cell growth by 50%. Data is presented as mean ± standard deviation where available.
Table 2: In Vivo Tumor Growth Inhibition with Doxorubicin and a P-gp Inhibitor
| Treatment Group | Mean Tumor Volume (mm³) at Day 16/18 | Percent Tumor Growth Inhibition |
| Vehicle Control | 854.48 ± 135.84 | - |
| Doxorubicin Alone | 517.16 ± 95.46 | 39.5% |
| P-gp Inhibitor Alone | 796.08 ± 160.52 | 6.8% |
| Doxorubicin + P-gp Inhibitor | 214.05 ± 37.61 | 74.9% |
Data represents mean ± standard deviation from a murine xenograft model of non-small cell lung cancer.[3]
Experimental Protocols
In Vitro P-glycoprotein Inhibition Assays
This assay measures the ability of a compound to inhibit the efflux of calcein, a fluorescent substrate of P-gp, from cells.
Materials:
-
P-gp overexpressing cells (e.g., K562/MDR) and parental cells (e.g., K562)
-
96-well black, clear-bottom microplates
-
Calcein-AM (acetoxymethyl ester of calcein)
-
This compound® or other test inhibitors
-
Verapamil (positive control)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microplate reader (Excitation: 494 nm, Emission: 517 nm)
Protocol:
-
Seed 5,000 cells per well in a 96-well black, clear-bottom plate and incubate overnight.
-
Wash the cells twice with PBS.
-
Pre-incubate the cells with various concentrations of this compound®, verapamil, or vehicle control in culture medium for 30 minutes at 37°C.
-
Add Calcein-AM to each well to a final concentration of 0.25 µM.
-
Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a microplate reader.
-
Calculate the percentage of P-gp inhibition relative to the positive control (verapamil).
This assay measures the efflux of Rhodamine 123, another fluorescent P-gp substrate, from cells.
Materials:
-
P-gp overexpressing and parental cell lines
-
Rhodamine 123
-
This compound® or other test inhibitors
-
Verapamil (positive control)
-
Flow cytometer
Protocol:
-
Incubate cells with 0.5 µg/mL Rhodamine 123 in the presence or absence of various concentrations of this compound® or verapamil for 30 minutes at 37°C.
-
Wash the cells to remove extracellular Rhodamine 123.
-
Resuspend the cells in Rhodamine-free medium with or without the inhibitor and incubate for 1 hour at 37°C to allow for efflux.
-
Wash the cells with ice-cold PBS.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence intensity indicates greater inhibition of P-gp-mediated efflux.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound® on the cytotoxicity of doxorubicin.
Materials:
-
Doxorubicin-sensitive and -resistant cancer cell lines
-
96-well cell culture plates
-
Doxorubicin
-
This compound®
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of doxorubicin, either alone or in combination with a fixed, non-toxic concentration of this compound®.
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of doxorubicin that inhibits cell growth by 50%) for each treatment condition.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the co-administration of this compound® and doxorubicin in a murine xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
Doxorubicin-resistant cancer cells
-
This compound®
-
Doxorubicin
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 doxorubicin-resistant cancer cells into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, doxorubicin alone, this compound® alone, doxorubicin + this compound®).[3]
-
Administer this compound® orally (e.g., daily for a set number of days).
-
Administer doxorubicin intravenously or intraperitoneally according to the established dosing schedule. For example, doxorubicin can be administered at 4 mg/kg once a day, three times per week.[3]
-
Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: Volume = 0.52 x (width)² x length.[6]
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Clinical Protocol (Phase I Trial Example)
The following is a summarized protocol based on the NCT03002805 clinical trial for the co-administration of this compound® and doxorubicin in patients with unresectable sarcomas.
Study Design:
-
Phase I, open-label, dose-escalation study.
Patient Population:
-
Patients with locally advanced or metastatic, unresectable sarcoma who have previously progressed on doxorubicin.
Treatment Regimen:
-
Treatment is administered in 21-day cycles.
-
This compound®: Administered orally on days 1-7 of each cycle. Dose escalation occurs in cohorts (e.g., starting at 50 mg/m²/day and escalating to 300 mg/m²/day).
-
Doxorubicin: Administered intravenously at a fixed dose of 37.5 mg/m² on days 5 and 6 of each cycle.
Study Endpoints:
-
Primary: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound® in combination with doxorubicin.
-
Secondary: To evaluate the anti-cancer activity of the combination, including overall response rate (ORR) and progression-free survival (PFS).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A phase I and pharmacokinetic study of this compound as a multidrug resistance modulator in the treatment of patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CBT-1 Dosage and Administration in Phase I Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of CBT-1, a P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1) inhibitor, in Phase I clinical trials. The information is compiled from published studies investigating this compound in combination with chemotherapeutic agents to overcome multidrug resistance in cancer.
Dosage and Administration Summary
This compound has been evaluated in Phase I clinical trials primarily in combination with doxorubicin. The dosage and administration schedules have been designed to establish the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).
Table 1: Summary of this compound Phase I Trial Dosage and Administration
| Clinical Trial Identifier | This compound Dosage | Doxorubicin Dosage | Administration Schedule | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Reference |
| Advanced Cancer (General) | 200 mg/m² to 600 mg/m² (Dose Escalation) | 60 mg/m² | This compound: Oral, daily for 7 days. Doxorubicin: Intravenous on day 6. | MTD: 500 mg/m² | [1] |
| Sarcoma (NCT03002805) | 50 mg and 100 mg (Dose Escalation Cohorts) | 37.5 mg/m² | This compound: Oral, daily on days 1-7 of a 21-day cycle. Doxorubicin: Intravenous on days 5 and 6. | Not explicitly stated in the provided abstract. | [2][3] |
Experimental Protocols
Phase I Trial with Dose Escalation (3+3 Design)
A standard 3+3 dose-escalation design is a common methodology in Phase I oncology trials to determine the MTD of a new drug.
Objective: To determine the MTD and dose-limiting toxicities (DLTs) of this compound when administered in combination with doxorubicin.
Methodology:
-
Patient Cohorts: Patients are enrolled in cohorts of three.
-
Dose Escalation:
-
The first cohort receives the starting dose of this compound.
-
If none of the three patients experience a DLT, the next cohort of three patients is enrolled at the next higher dose level.
-
If one of the three patients experiences a DLT, three more patients are enrolled at the same dose level.
-
If one of six patients at a given dose level experiences a DLT, the dose is escalated for the next cohort.
-
If two or more patients in a cohort of three to six patients experience a DLT, the dose is considered to have exceeded the MTD.
-
-
MTD Determination: The MTD is defined as the dose level at which less than 33% of patients experience a DLT.
-
Data Collection: Safety and tolerability data are collected continuously throughout the trial. Pharmacokinetic and pharmacodynamic data are also collected to assess the drug's behavior in the body.
Pharmacodynamic Analysis Protocol
Objective: To assess the biological activity of this compound in inhibiting P-glycoprotein function.
Methodology (based on a study with paclitaxel):
-
Patient Population: Patients with advanced solid tumors.
-
Drug Administration:
-
This compound is administered orally at a dose of 500 mg/m² for 7 days.
-
On day 6, a 3-hour intravenous infusion of the chemotherapeutic agent (e.g., paclitaxel at 135 mg/m²) is administered.
-
-
Sample Collection:
-
Peripheral blood mononuclear cells (PBMCs) are collected before the first dose of this compound and on day 6 before the chemotherapy infusion.
-
-
Rhodamine Efflux Assay:
-
The function of P-gp in CD56+ PBMCs is assessed by measuring the efflux of the fluorescent substrate rhodamine.
-
A significant decrease in rhodamine efflux after this compound administration indicates P-gp inhibition.
-
-
(99m)Tc-sestamibi Imaging:
-
Whole-body imaging with the P-gp substrate (99m)Tc-sestamibi is performed before this compound administration and on day 6.
-
An increase in the area under the concentration-time curve (AUC) of (99m)Tc-sestamibi in tissues that normally express high levels of P-gp (e.g., liver) indicates inhibition of P-gp-mediated efflux.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a small molecule inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp, encoded by the ABCB1 gene) and potentially Multidrug Resistance-Associated Protein 1 (MRP1, encoded by the ABCC1 gene). These transporters are ATP-dependent efflux pumps that are often overexpressed in cancer cells, leading to the expulsion of chemotherapeutic drugs and resulting in multidrug resistance. By inhibiting these pumps, this compound increases the intracellular concentration of chemotherapeutic agents, thereby restoring their cytotoxic efficacy.
Caption: Mechanism of action of this compound in overcoming multidrug resistance.
Phase I Trial Experimental Workflow
The workflow of a Phase I clinical trial of this compound involves several key stages, from patient screening and enrollment to treatment and data analysis, with a primary focus on safety and dose determination.
Caption: Experimental workflow of a Phase I trial of this compound with doxorubicin.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring P-glycoprotein (P-gp) Inhibition by CBT-1 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a critical determinant of drug disposition and a key contributor to multidrug resistance (MDR) in cancer therapy.[1] P-gp functions as an efflux pump, actively transporting a wide range of xenobiotics out of cells, thereby limiting their intracellular concentration and therapeutic efficacy.[2] Its expression at biological barriers, such as the blood-brain barrier (BBB), gastrointestinal tract, and tumor cells, significantly impacts drug absorption, distribution, and elimination.[3] Consequently, the inhibition of P-gp has emerged as a promising strategy to enhance the therapeutic effectiveness of various drugs.
CBT-1® is an orally administered bisbenzylisoquinoline P-gp inhibitor that has shown potential in reversing MDR.[4] Laboratory studies have demonstrated its potent and durable inhibition of P-gp without significantly altering the pharmacokinetics of co-administered chemotherapeutic agents like paclitaxel and doxorubicin.[4][5] This document provides detailed application notes and protocols for measuring the in vivo P-gp inhibitory activity of this compound, intended for researchers, scientists, and drug development professionals.
In Vivo Methodologies for Measuring P-gp Inhibition
Several in vivo methods can be employed to quantify the inhibitory effect of this compound on P-gp. The choice of method depends on the research question, the target tissue, and the available resources. The primary approaches include pharmacokinetic (PK) and tissue distribution studies, as well as non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
Pharmacokinetic and Tissue Distribution Studies
These studies are fundamental in assessing how this compound affects the systemic exposure and organ penetration of a known P-gp substrate. By inhibiting P-gp-mediated efflux, this compound is expected to increase the oral bioavailability and tissue accumulation of the substrate drug.
Experimental Workflow for Pharmacokinetic/Tissue Distribution Studies
Caption: Workflow for in vivo pharmacokinetic and tissue distribution studies.
Experimental Protocol: Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in mice to evaluate the effect of this compound on the disposition of a P-gp substrate.
Materials:
-
Male/Female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old
-
This compound
-
P-gp substrate (e.g., Paclitaxel, Digoxin)
-
Vehicle for this compound and substrate
-
Blood collection tubes (e.g., EDTA-coated)
-
Syringes and needles for dosing
-
Homogenizer for tissue processing
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Group Allocation: Randomly divide animals into two groups:
-
Group 1: Vehicle control + P-gp substrate
-
Group 2: this compound + P-gp substrate
-
-
Dosing:
-
Administer this compound (e.g., 5-20 mg/kg) or its vehicle to the respective groups via oral gavage or intravenous (IV) injection. The route and dose should be based on prior formulation and tolerability studies.[6]
-
After a specified pre-treatment time (e.g., 30-60 minutes), administer the P-gp substrate (e.g., paclitaxel at 10 mg/kg, IV) to all animals.[3]
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-substrate administration via a suitable method (e.g., tail vein or retro-orbital sinus).[7]
-
Process blood samples to obtain plasma by centrifugation and store at -80°C until analysis.
-
-
Tissue Collection (for tissue distribution studies):
-
At the final time point, euthanize the animals and collect tissues of interest (e.g., brain, liver, kidneys, and tumor if applicable).
-
Rinse tissues with cold saline, blot dry, weigh, and store at -80°C.
-
-
Sample Analysis:
-
Homogenize tissue samples in an appropriate buffer.
-
Extract the P-gp substrate from plasma and tissue homogenates using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), clearance (CL), and volume of distribution (Vd) using appropriate software (e.g., Phoenix WinNonlin).
-
For tissue distribution studies, calculate the tissue-to-plasma concentration ratio (Kp) or the brain-to-plasma AUC ratio (B/P ratio) to assess the extent of tissue penetration.[8]
-
Non-Invasive Imaging Studies (PET/SPECT)
PET and SPECT imaging offer a non-invasive way to repeatedly measure P-gp function in the same animal over time. These techniques utilize radiolabeled P-gp substrates (tracers) to visualize and quantify P-gp activity. Inhibition of P-gp by this compound will result in increased accumulation of the tracer in the target tissue.
Experimental Protocol: PET Imaging with a P-gp Substrate Tracer
This protocol describes a typical PET imaging study in rats to assess this compound mediated P-gp inhibition at the blood-brain barrier.
Materials:
-
Male/Female rats (e.g., Wistar or Sprague-Dawley), 250-300g
-
This compound
-
PET tracer, a P-gp substrate (e.g., [11C]-verapamil or [18F]-MC225)[8][9]
-
Anesthesia (e.g., isoflurane)
-
PET/CT or PET/MR scanner
-
Arterial blood sampling setup (optional, for full kinetic modeling)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the PET scanner. A transmission scan may be performed for attenuation correction.
-
Baseline Scan:
-
Administer the PET tracer (e.g., [11C]-verapamil) via tail vein injection.
-
Acquire a dynamic PET scan for a specified duration (e.g., 60-90 minutes).
-
If conducting full kinetic modeling, perform arterial blood sampling throughout the scan to obtain the arterial input function.
-
-
This compound Administration: Administer this compound at the desired dose and route.
-
Post-CBT-1 Scan:
-
After a suitable pre-treatment period, perform a second PET scan following the same procedure as the baseline scan.
-
-
Image Analysis:
-
Reconstruct PET images and co-register them with anatomical images (CT or MRI) for region of interest (ROI) definition (e.g., whole brain, specific brain regions).
-
Generate time-activity curves (TACs) for the defined ROIs.
-
Calculate the uptake of the tracer, often expressed as the Standardized Uptake Value (SUV).
-
For dynamic scans, perform kinetic modeling to estimate parameters such as the brain-to-plasma ratio (Kbol) or the volume of distribution (VT), which are indicative of P-gp function. A significant increase in these parameters after this compound administration indicates P-gp inhibition.
-
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: Pharmacodynamic Effects of this compound on P-gp Substrate Efflux (Clinical Data)
| Parameter | Pre-CBT-1 | Post-CBT-1 | % Change (Median) | p-value | Reference |
| Rhodamine efflux from CD56+ PBMCs | Baseline | 51%-100% lower | - | < 0.0001 | [4] |
| 99mTc-sestamibi AUC0–3 for liver (normalized to heart) | 34.7% | 100.8% | 71.9% increase | < 0.0001 | [4] |
PBMCs: Peripheral Blood Mononuclear Cells; AUC: Area Under the Curve
P-glycoprotein Signaling Pathways
The expression and function of P-gp are regulated by a complex network of signaling pathways. Understanding these pathways can provide insights into the mechanisms of P-gp modulation and potential strategies for overcoming MDR.
Caption: Key signaling pathways regulating P-gp expression and function.
Several key signaling pathways are implicated in the regulation of P-gp expression:
-
PI3K/Akt Pathway: This pathway, often activated by growth factors, can positively regulate P-gp expression, contributing to cell survival and drug resistance.[5]
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) signaling network, including the ERK, p38, and JNK pathways, has been shown to modulate P-gp expression. The MAPK/ERK pathway is generally associated with positive regulation of P-gp.[5]
-
NF-κB Pathway: The transcription factor NF-κB can directly bind to the promoter of the MDR1 gene (which encodes P-gp) and upregulate its expression, often in response to inflammatory signals.[3]
-
Nuclear Receptor Signaling: Xenobiotic-sensing nuclear receptors, such as the pregnane X receptor (PXR), can be activated by various drugs and foreign compounds, leading to increased transcription of the MDR1 gene.
Conclusion
The in vivo assessment of P-gp inhibition by this compound is crucial for its development as a multidrug resistance modulator. The protocols detailed in these application notes provide a framework for conducting robust pharmacokinetic, tissue distribution, and non-invasive imaging studies. By carefully selecting the appropriate experimental model and analytical methods, researchers can effectively quantify the in vivo efficacy of this compound in inhibiting P-gp and enhancing the delivery of co-administered drugs to their target sites. A thorough understanding of the underlying signaling pathways regulating P-gp will further aid in the rational design and application of P-gp inhibitors in clinical settings.
References
- 1. longdom.org [longdom.org]
- 2. The reversal of multidrug resistance [ouci.dntb.gov.ua]
- 3. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I and pharmacokinetic study of this compound as a multidrug resistance modulator in the treatment of patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes and Protocols: Designing Experiments to Test CBT-1 Synergy with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a potent chemotherapeutic agent widely used in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancers.[1] Its mechanism of action involves the stabilization of microtubules, which disrupts the dynamic process of microtubule assembly and disassembly necessary for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3] However, the clinical efficacy of paclitaxel is often limited by the development of multidrug resistance (MDR).[1][4]
A primary mechanism of paclitaxel resistance is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), also known as MDR1 or ABCB1.[1][5][6][7][8] P-gp functions as an efflux pump, actively transporting a wide range of chemotherapeutic drugs, including paclitaxel, out of the cancer cell, thereby reducing the intracellular drug concentration and diminishing its cytotoxic effect.[2][4]
CBT-1® is an orally administered P-gp inhibitor that has been shown to block the efflux activity of ABCB1 and ABCC1 transporters.[9][10][11] By inhibiting P-gp, this compound® is hypothesized to increase the intracellular accumulation and retention of paclitaxel in resistant tumor cells, thereby restoring their sensitivity to the drug. This application note provides a detailed framework and step-by-step protocols for designing and executing in vitro and in vivo experiments to rigorously test the synergistic potential of combining this compound® with paclitaxel.
Proposed Mechanism of Action
The central hypothesis is that this compound enhances the efficacy of paclitaxel in P-gp-overexpressing, paclitaxel-resistant cancer cells. This compound inhibits the P-gp efflux pump, leading to a higher intracellular concentration of paclitaxel. This increased concentration results in enhanced microtubule stabilization, more profound G2/M cell cycle arrest, and ultimately, a greater induction of apoptosis.
Caption: Proposed mechanism of this compound and paclitaxel synergy.
Experimental Workflow Overview
A logical progression from in vitro to in vivo studies is recommended to comprehensively evaluate the drug combination. The workflow begins with foundational cell-based assays to establish synergy and elucidate the mechanism, followed by validation in a more complex, physiologically relevant animal model.
Caption: Overall experimental workflow for testing synergy.
In Vitro Experimental Protocols
Objective: To quantify the synergistic effects of this compound and paclitaxel on cell viability, apoptosis, and cell cycle progression in paclitaxel-sensitive and -resistant cancer cell lines.
Protocol 1: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of the drugs.[12][13][14]
Materials:
-
Paclitaxel-sensitive and -resistant cancer cell lines
-
96-well plates
-
Complete culture medium
-
Paclitaxel and this compound stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.[12]
-
Drug Treatment:
-
Prepare serial dilutions of paclitaxel and this compound.
-
Treat cells with:
-
Paclitaxel alone
-
This compound alone
-
Combination of paclitaxel and this compound at a constant ratio (e.g., based on their individual IC50 values).
-
Vehicle control (e.g., DMSO).
-
-
Incubate for 48-72 hours.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each treatment.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Data Presentation: Cell Viability and Synergy Analysis
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) at ED50 | Interpretation |
|---|---|---|---|---|
| Resistant | Paclitaxel | 150 | - | - |
| This compound | >1000 | - | - | |
| Paclitaxel + this compound (1 µM) | 15 | 0.45 | Synergy | |
| Sensitive | Paclitaxel | 10 | - | - |
| | Paclitaxel + this compound (1 µM) | 8 | 0.95 | Additive |
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
Materials:
-
6-well plates
-
Treated cells (as described in 4.1, using IC50 concentrations)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells/well in 6-well plates. After 24 hours, treat with paclitaxel, this compound, the combination, or vehicle for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.[17]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Data Presentation: Apoptosis Induction
| Treatment Group (Resistant Cells) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic | Total Apoptosis (%) |
|---|---|---|---|---|
| Vehicle Control | 95.2 | 2.5 | 2.3 | 4.8 |
| This compound (1 µM) | 93.8 | 3.1 | 3.1 | 6.2 |
| Paclitaxel (IC50) | 65.4 | 15.1 | 19.5 | 34.6 |
| Paclitaxel + this compound | 30.7 | 35.8 | 33.5 | 69.3 |
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This assay measures DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[19]
Materials:
-
6-well plates
-
Treated cells
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
RNase A solution (100 µg/mL)[20]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 4.2 for 24 hours.
-
Cell Harvesting: Collect and wash cells with PBS.
-
Fixation: Resuspend the cell pellet and add 5 mL of cold 70% ethanol dropwise while gently vortexing to prevent clumping.[19][21] Fix for at least 1 hour at 4°C.[19]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.
-
Staining:
-
Resuspend the cell pellet in 1 mL of PI staining solution.
-
Add 50 µL of RNase A solution to remove RNA.[19]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples by flow cytometry. Use the fluorescence intensity of PI to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation: Cell Cycle Distribution
| Treatment Group (Resistant Cells) | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | 60.5 | 25.3 | 14.2 |
| This compound (1 µM) | 58.9 | 26.1 | 15.0 |
| Paclitaxel (IC50) | 15.1 | 20.2 | 64.7 |
| Paclitaxel + this compound | 8.9 | 10.5 | 80.6 |
In Vivo Experimental Protocol
Objective: To determine if the synergistic effect of this compound and paclitaxel observed in vitro translates to enhanced anti-tumor efficacy in a preclinical xenograft model.
Protocol 4: Paclitaxel-Resistant Xenograft Model
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice)
-
Paclitaxel-resistant cancer cells
-
Matrigel (optional)
-
Sterile PBS and syringes
-
Calipers for tumor measurement
-
Paclitaxel and this compound formulations for in vivo administration
-
Animal scale
Procedure:
-
Tumor Implantation: Subcutaneously inject 2-5 x 10^6 paclitaxel-resistant cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[22]
-
Tumor Growth: Monitor mice regularly until tumors reach a palpable volume (e.g., 100-150 mm³).
-
Randomization: Randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: Paclitaxel alone
-
Group 3: this compound alone
-
Group 4: Paclitaxel + this compound
-
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., paclitaxel via intravenous injection, this compound via oral gavage). Dosing should be based on previous toxicology and pharmacokinetic studies. A Phase I study noted this compound administration for 7 days with paclitaxel on day 6.[23]
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Record body weight at each measurement as an indicator of toxicity.
-
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize mice, excise tumors, and record their final weight.
Data Presentation: In Vivo Anti-Tumor Efficacy
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Average Final Tumor Weight (g) |
|---|---|---|---|
| Vehicle Control | 1250 ± 150 | - | 1.3 ± 0.2 |
| This compound | 1180 ± 130 | 5.6% | 1.2 ± 0.2 |
| Paclitaxel | 850 ± 110 | 32.0% | 0.9 ± 0.15 |
| Paclitaxel + this compound | 250 ± 75 | 80.0% | 0.3 ± 0.1 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the potential synergy between this compound and paclitaxel. The expected outcome is that this compound will significantly enhance the cytotoxic, pro-apoptotic, and anti-proliferative effects of paclitaxel in paclitaxel-resistant, P-gp-overexpressing cancer cells, both in vitro and in vivo. Positive results from these experiments would provide a strong rationale for the clinical development of this combination therapy as a strategy to overcome multidrug resistance in cancer patients.
References
- 1. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamic modeling of synergistic birinapant/paclitaxel interactions in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel Resistance: Molecular Mechanisms and Pharmacologic Man...: Ingenta Connect [ingentaconnect.com]
- 5. Key genes and molecular mechanisms related to Paclitaxel Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. mdpi.com [mdpi.com]
- 9. Targeting ABCB1 and ABCC1 with their Specific Inhibitor this compound® can Overcome Drug Resistance in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Pharmacodynamic Study of the P-glycoprotein Antagonist this compound® in Combination With Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. kumc.edu [kumc.edu]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 22. oncotarget.com [oncotarget.com]
- 23. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of CBT-1, an ABCB1 Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the efficacy of CBT-1, a putative inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1). The following protocols describe key cell-based assays to characterize the inhibitory activity of this compound and its potential to reverse multidrug resistance in cancer cells.
Introduction to ABCB1 and Multidrug Resistance
The ABCB1 transporter is a transmembrane protein that functions as an ATP-dependent efflux pump, actively removing a wide range of xenobiotics, including many chemotherapeutic drugs, from the cell's interior.[1] Overexpression of ABCB1 in cancer cells is a major mechanism of multidrug resistance (MDR), leading to decreased intracellular drug accumulation and reduced therapeutic efficacy.[1] this compound is being investigated as an MDR modulator that can inhibit the function of ABCB1, thereby restoring the sensitivity of resistant cancer cells to conventional chemotherapy.
Cell Line Selection
The selection of appropriate cell lines is critical for evaluating the efficacy of this compound. It is recommended to use a pair of cell lines: a drug-sensitive parental cell line with low or no ABCB1 expression and a drug-resistant subline that overexpresses ABCB1.
Table 1: Recommended Cell Lines for ABCB1 Inhibition Studies
| Parental Cell Line | Resistant Subline | Characteristics of Resistant Line |
| MES-SA | MES-SA/Dx5 | Human uterine sarcoma, overexpresses ABCB1.[1] |
| SW620 | SW620/Ad300 | Human colorectal adenocarcinoma, overexpresses ABCB1.[2] |
| CT26 | CT26/TAXOL | Murine colon carcinoma, overexpresses ABCB1.[2] |
| K562 | K562/ADR | Human chronic myelogenous leukemia, overexpresses ABCB1. |
Key Cell-Based Assays for this compound Efficacy
A panel of cell-based assays should be employed to thoroughly characterize the activity of this compound. These assays will assess its cytotoxicity, its ability to inhibit ABCB1-mediated drug efflux, and its effect on the transporter's ATP consumption.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determine the intrinsic toxicity of this compound and its ability to sensitize MDR cells to chemotherapeutic agents.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5][6] XTT is a related tetrazolium dye that produces a soluble formazan, simplifying the protocol.[3]
Protocol: MTT Cell Viability Assay
Materials:
-
96-well plates
-
Drug-sensitive and drug-resistant cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[6]
-
Treatment:
-
To determine the intrinsic cytotoxicity of this compound, treat the cells with serial dilutions of this compound alone.
-
To assess chemosensitization, treat the cells with a fixed, non-toxic concentration of this compound in combination with serial dilutions of a chemotherapeutic agent.
-
Include untreated and vehicle (DMSO) controls.[4]
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[4][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of a drug that inhibits 50% of cell viability).[4]
Table 2: Example Data Presentation for MTT Assay
| Treatment | Cell Line | This compound Conc. (µM) | Chemotherapy Conc. (µM) | % Cell Viability | IC50 (µM) |
| This compound Alone | Parental | 0.1 - 100 | - | (data) | >100 |
| This compound Alone | Resistant | 0.1 - 100 | - | (data) | >100 |
| Chemo Alone | Parental | 0.01 - 10 | - | (data) | 0.1 |
| Chemo Alone | Resistant | 0.01 - 10 | - | (data) | 5.0 |
| Chemo + this compound | Resistant | 1 | 0.01 - 10 | (data) | 0.2 |
dot
Caption: Workflow of the MTT cell viability assay.
ABCB1 Efflux Inhibition Assays
These assays directly measure the ability of this compound to block the efflux of fluorescent substrates from cells overexpressing ABCB1.
Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the fluorescent molecule calcein, which is a substrate of ABCB1.[1] In cells overexpressing ABCB1, calcein is rapidly effluxed, resulting in low fluorescence. An effective inhibitor like this compound will block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence.[1]
Protocol: Calcein-AM Efflux Assay
Materials:
-
96-well black-walled plates
-
Drug-sensitive and drug-resistant cell lines
-
Assay buffer (e.g., RPMI-1640 with BSA)
-
This compound stock solution
-
Calcein-AM stock solution
-
Hoechst dye (for cell normalization)[1]
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled plate and allow them to form a confluent monolayer.
-
This compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.25-1 µM and incubate for 15-30 minutes at 37°C.[1]
-
Washing: Gently wash the cells with ice-cold assay buffer to remove extracellular dye.
-
Fluorescence Measurement: Immediately measure the intracellular fluorescence of calcein (Excitation: 485 nm, Emission: 535 nm) and Hoechst dye (Excitation: 355 nm, Emission: 465 nm) using a fluorescence plate reader.[1]
-
Data Analysis: Normalize the calcein fluorescence to the Hoechst fluorescence to account for cell number variations. Calculate the fold-increase in fluorescence in the presence of this compound compared to the untreated control.
Table 3: Example Data Presentation for Calcein-AM Assay
| Cell Line | This compound Conc. (µM) | Normalized Calcein Fluorescence (a.u.) | Fold Increase in Fluorescence |
| Parental | 0 | (data) | 1.0 |
| Parental | 10 | (data) | (data) |
| Resistant | 0 | (data) | 1.0 |
| Resistant | 1 | (data) | (data) |
| Resistant | 10 | (data) | (data) |
dot
Caption: Mechanism of the Calcein-AM efflux assay.
Rhodamine 123 is a fluorescent dye that is a well-characterized substrate for ABCB1.[7][8] Similar to the Calcein-AM assay, inhibition of ABCB1 by this compound will result in the intracellular accumulation of Rhodamine 123, which can be quantified by flow cytometry or fluorescence microscopy.
Protocol: Rhodamine 123 Efflux Assay
Materials:
-
Flow cytometry tubes or 96-well plates suitable for microscopy
-
Drug-sensitive and drug-resistant cell lines
-
Assay buffer
-
This compound stock solution
-
Rhodamine 123 stock solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cells in the assay buffer.
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (e.g., 1 µM) for 30-60 minutes at 37°C to allow for dye uptake.
-
Washing: Wash the cells twice with an ice-cold assay buffer to remove extracellular dye.
-
Efflux and Inhibition: Resuspend the cells in a fresh assay buffer containing different concentrations of this compound and incubate at 37°C for 30-60 minutes to allow for efflux. Include a control at 4°C where efflux is minimal.[9]
-
Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or visualize it with a fluorescence microscope.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population. An increase in MFI in the presence of this compound indicates inhibition of Rhodamine 123 efflux.
ATP Consumption Assay
ABCB1 utilizes the energy from ATP hydrolysis to transport its substrates out of the cell.[10] An ATP consumption assay can determine if this compound interacts with the ATPase activity of ABCB1. Compounds can either stimulate or inhibit the ATPase activity of the transporter.[10]
Protocol: Membrane-Based ABCB1 ATPase Assay
Materials:
-
Membrane vesicles prepared from cells overexpressing ABCB1
-
Assay buffer (containing MgCl2)
-
This compound stock solution
-
ATP
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the ABCB1-containing membrane vesicles with various concentrations of this compound in the assay buffer.
-
Reaction Initiation: Start the reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Phosphate Detection: Add the phosphate detection reagent and incubate to allow for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of ATP hydrolyzed in the presence of different concentrations of this compound. Determine if this compound stimulates or inhibits the basal ATPase activity of ABCB1.
Table 4: Example Data Presentation for ATPase Assay
| This compound Conc. (µM) | ATPase Activity (nmol Pi/min/mg protein) | % Change from Basal Activity |
| 0 (Basal) | (data) | 0% |
| 0.1 | (data) | (data) |
| 1 | (data) | (data) |
| 10 | (data) | (data) |
| 100 | (data) | (data) |
dot
Caption: Interaction of this compound with ABCB1 ATPase activity.
Data Interpretation and Conclusion
By integrating the results from these assays, a comprehensive profile of this compound's efficacy as an ABCB1 inhibitor can be established. A successful candidate would ideally exhibit low intrinsic cytotoxicity, potent inhibition of drug efflux at non-toxic concentrations, and a clear interaction with the ABCB1 transporter, ultimately leading to the reversal of multidrug resistance in cancer cells. The quantitative data from these assays will be crucial for the further development of this compound as a potential therapeutic agent.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Cell-Based Screen Identifies a Highly Potent and Orally Available ABCB1 Modulator for Treatment of Multidrug Resistance [acs.figshare.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MDR1 Efflux Assay | ECM910 [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying CBT-1 in Cancer Research Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBT-1, a proprietary formulation of tetrandrine, a bisbenzylisoquinoline alkaloid, has demonstrated significant potential as a modulator of multidrug resistance (MDR) in cancer therapy. Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic agents from cancer cells. Overexpression of P-gp is a major contributor to the development of resistance to a wide range of anticancer drugs. These application notes provide an overview of the use of animal models in the preclinical evaluation of this compound and detailed protocols for conducting such studies.
Key Signaling Pathway: P-glycoprotein-Mediated Drug Efflux and its Inhibition by this compound
P-glycoprotein acts as an ATP-dependent efflux pump, actively removing cytotoxic chemotherapy drugs from the intracellular environment, thereby reducing their efficacy. This compound competitively inhibits the function of P-gp, leading to an increased intracellular concentration of the co-administered anticancer drug and restoration of its cytotoxic effect.
Caption: P-gp mediated drug efflux and inhibition by this compound.
Animal Models for Studying this compound
The most common animal models for evaluating the in vivo efficacy of this compound are xenograft models established in immunocompromised mice. These models involve the subcutaneous or orthotopic implantation of human cancer cell lines that overexpress P-gp and exhibit a multidrug-resistant phenotype.
Commonly Used Cell Lines:
-
KBv200: A human epidermoid carcinoma cell line selected for resistance to vincristine, which overexpresses P-gp.
-
MCF-7/ADR: A doxorubicin-resistant human breast cancer cell line with high P-gp expression.
-
SW620/Ad300: A colon cancer cell line with acquired resistance to doxorubicin and overexpression of P-gp.
Recommended Animal Strains:
-
Athymic Nude (nu/nu) mice
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of tetrandrine (this compound) in combination with various chemotherapeutic agents.
Table 1: In Vitro Reversal of Multidrug Resistance by Tetrandrine
| Cell Line | Chemotherapy Agent | Tetrandrine Concentration (µM) | Fold Reversal of Resistance |
| KBv200 | Vincristine | 0.625 | 7.6 |
| KBv200 | Vincristine | 2.5 | Almost complete |
| KBv200 | Paclitaxel | 2.5 | ~10 |
| Hep-2/v | Vincristine | 2.52 µg/mL | 2.22 |
Table 2: In Vivo Antitumor Efficacy of Tetrandrine in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| KBv200 | Vincristine + Tetrandrine | 45.7 - 61.2 |
| KBv200 | Vincristine alone | No inhibition |
| KBv200 | Tetrandrine alone | No inhibition |
| KB (parental) | Vincristine + Tetrandrine | 41.6 |
| KB (parental) | Vincristine alone | 40.6 |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Subcutaneous Xenograft Model of Multidrug-Resistant Cancer
This protocol describes the establishment of a subcutaneous xenograft model using the KBv200 cell line and subsequent evaluation of this compound in combination with a chemotherapeutic agent such as vincristine or paclitaxel.
Materials:
-
KBv200 human epidermoid carcinoma cells
-
RPMI-1640 medium supplemented with 10% FBS and appropriate antibiotics
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
This compound (Tetrandrine)
-
Vincristine or Paclitaxel
-
Vehicle for drug administration
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture KBv200 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Acclimatization: Acclimate mice for at least one week before the start of the experiment.
-
Tumor Cell Implantation:
-
Harvest KBv200 cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
Randomize mice into treatment groups (n=8-10 mice per group) when the average tumor volume reaches the desired size.
-
Group 1: Vehicle control
-
Group 2: Chemotherapy agent alone (e.g., Vincristine 0.5 mg/kg, intraperitoneally, once a week)
-
Group 3: this compound alone (dose to be determined based on formulation)
-
Group 4: Chemotherapy agent + this compound
-
-
Administer treatments according to the planned schedule. This compound is typically administered orally prior to the chemotherapy agent.
-
-
Endpoint:
-
Continue treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a specified size.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for P-gp expression).
-
Experimental Workflow
Application Notes and Protocols for Clinical Trial Design of CBT-1 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the successful treatment of various cancers. One of the key mechanisms underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.
CBT-1 is an orally administered, small molecule bisbenzylisoquinoline plant alkaloid that acts as a potent P-glycoprotein inhibitor. By blocking the P-gp efflux pump, this compound can restore the sensitivity of resistant cancer cells to chemotherapy. These application notes provide a framework for the design of a clinical trial investigating this compound in combination with a standard chemotherapeutic agent, doxorubicin, for the treatment of advanced solid tumors. Detailed protocols for key pharmacodynamic assays are also included.
Preclinical Data Summary
Preclinical studies have demonstrated the potential of this compound to reverse P-gp-mediated multidrug resistance. In vitro studies have shown that this compound can increase the intracellular accumulation and cytotoxicity of P-gp substrate drugs in various cancer cell lines.
| Preclinical Model | Combination Agent | Key Findings | Reference |
| P-gp-overexpressing cell lines (e.g., SW620 Ad5, Ad20, Ad300) | Rhodamine 123 | 1 µM this compound® completely inhibited Pgp-mediated rhodamine efflux. | [1] |
| P-gp-overexpressing, drug-selected SW620 Ad5, Ad20 and Ad300 cell lines | Vinblastine, Paclitaxel | 1 µM this compound® completely reversed Pgp-mediated resistance. | [1] |
| MDR1-transfected HEK293 cells | Rhodamine 123 | 1 µM this compound® completely inhibited Pgp-mediated rhodamine efflux. | [1] |
| MRP1-overexpressing cells | Calcein | 10 µM this compound® completely inhibited MRP1-mediated calcein transport. | [1] |
| ABCG2-overexpressing cells | Pheophorbide a | 25 µM this compound® did not have a significant effect on ABCG2-mediated transport. | [1] |
Clinical Trial Protocol: Phase I Study of this compound in Combination with Doxorubicin
Study Title
A Phase I, Open-Label, Dose-Escalation Study to Evaluate the Safety, Tolerability, and Recommended Phase II Dose (RP2D) of this compound in Combination with Doxorubicin in Patients with Advanced or Metastatic, Unresectable Sarcomas Previously Progressed on Doxorubicin.
Study Objectives
-
Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound in combination with a fixed dose of doxorubicin in patients with advanced soft tissue sarcoma.
-
Secondary Objectives:
-
To evaluate the safety and tolerability of the combination of this compound and doxorubicin.
-
To assess the anti-tumor activity of the combination, as measured by the Disease Control Rate (DCR) at 12 weeks, Objective Response Rate (ORR), and Progression-Free Survival (PFS).[2]
-
To characterize the pharmacokinetic and pharmacodynamic profile of the combination.
-
Study Design
This will be a standard 3+3 Phase I dose-escalation study.[2] Patients will be enrolled in cohorts of 3, with escalating doses of this compound administered alongside a fixed dose of doxorubicin. Dose escalation will proceed if less than one-third of patients in a cohort experience a dose-limiting toxicity (DLT). Once the MTD is identified, a dose expansion cohort of an additional 10 patients will be enrolled at the RP2D.[2]
Patient Population
-
Age ≥ 18 years.
-
Histologically confirmed diagnosis of locally advanced or metastatic, unresectable sarcoma.
-
Documented disease progression after treatment with ≤ 150 mg/m² of doxorubicin or an equivalent anthracycline.[2][3][4][5]
-
Eastern Cooperative Oncology Group (ECOG) performance status of ≤ 1.[2][3][4][5]
Exclusion Criteria: [3]
-
Prior exposure to this compound.
-
Previously untreated sarcomas.
-
Low-grade sarcomas, alveolar soft parts sarcoma, and clear cell sarcoma.
-
Active central nervous system (CNS) metastases.
-
Significant cardiovascular comorbidities.
Treatment Plan
-
This compound: Administered orally on days 1-7 of a 21-day cycle, with dose escalation in subsequent cohorts.[2][3][4]
-
Doxorubicin: Administered intravenously at a fixed dose of 37.5 mg/m² on days 5 and 6 of each 21-day cycle.[2][3][4]
-
Treatment Duration: Patients may continue treatment for 4-5 cycles, up to a maximum lifetime doxorubicin exposure of 450 mg/m², in the absence of unacceptable toxicity or disease progression.[2]
Assessments
-
Safety: Monitored through regular clinical assessments, laboratory tests, and recording of adverse events according to NCI CTCAE criteria.
-
Efficacy: Tumor assessments will be performed at baseline, week 6, and week 12, and every 6 weeks thereafter.[2]
-
Pharmacokinetics: Blood samples will be collected to determine the plasma concentrations of this compound and doxorubicin.
-
Pharmacodynamics: P-gp function will be assessed using the Rhodamine 123 efflux assay and 99mTc-sestamibi imaging.
Experimental Protocols
Rhodamine 123 Efflux Assay for P-gp Function
This assay measures the ability of P-gp to efflux the fluorescent substrate Rhodamine 123 from peripheral blood mononuclear cells (PBMCs). Inhibition of P-gp by this compound will result in increased intracellular fluorescence.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (positive control, stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Isolate PBMCs: Isolate PBMCs from patient whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS at a concentration of 1 x 10⁶ cells/mL.
-
Pre-treatment: Pre-incubate cells with varying concentrations of this compound or verapamil (e.g., 5, 50, and 100 µM) for 2 hours at 37°C.[6] A no-inhibitor control should also be included.
-
Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 50-200 ng/mL and incubate for 30-60 minutes at 37°C.[7][8]
-
Washing: Wash the cells twice with ice-cold PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 485 nm and an emission wavelength of 528 nm.[6]
-
Data Analysis: The increase in mean fluorescence intensity in the presence of this compound compared to the no-inhibitor control indicates the degree of P-gp inhibition.
99mTc-Sestamibi Imaging for In Vivo P-gp Function
99mTc-sestamibi is a radiopharmaceutical that is a substrate of P-gp. Inhibition of P-gp by this compound will lead to increased accumulation of 99mTc-sestamibi in tissues with high P-gp expression, such as the liver.
Patient Preparation:
-
Patients should fast for at least 4 hours prior to the scan.
-
Ensure adequate hydration.
Protocol:
-
Baseline Imaging: Perform a baseline 99mTc-sestamibi scan prior to the administration of this compound.
-
Radiotracer Administration: Administer a standardized dose of 99mTc-sestamibi intravenously.
-
Imaging Acquisition: Acquire dynamic images over the liver and heart for a specified duration (e.g., 0-3 hours).
-
This compound Administration: The patient will receive this compound as per the clinical trial protocol (e.g., 500 mg/m² for 7 days).
-
Follow-up Imaging: Repeat the 99mTc-sestamibi scan on day 6 of the this compound treatment cycle, prior to the paclitaxel infusion.
-
Data Analysis:
-
Draw regions of interest (ROIs) over the liver and heart.
-
Calculate the area under the concentration-time curve (AUC) for 99mTc-sestamibi in the liver, normalized to the AUC of the heart.
-
An increase in the liver-to-heart AUC ratio after this compound administration indicates inhibition of hepatic P-gp.
-
Visualizations
Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition by this compound.
Caption: Workflow of the Phase I clinical trial of this compound in combination with doxorubicin.
References
- 1. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, this compound® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. A Phase I Trial of this compound® in Combination with Doxorubicin in Patients with Locally Advanced or Metastatic, Unresectable Sarcomas Previously to Have Progressed on 150 mg/m2 or less of Doxorubicin | Dana-Farber Cancer Institute [dana-farber.org]
- 4. Facebook [cancer.gov]
- 5. mayo.edu [mayo.edu]
- 6. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 7. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Techniques for Assessing CBT-1 Impact on Drug Accumulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). These transporters function as efflux pumps, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. CBT-1 is a bisbenzylisoquinoline plant alkaloid that has been identified as a potent inhibitor of both P-gp and MRP1.[1][2][3] By blocking the function of these efflux pumps, this compound can restore the sensitivity of resistant cancer cells to chemotherapy.
These application notes provide detailed protocols and methodologies for assessing the impact of this compound on drug accumulation in cancer cells. The following sections describe key in vitro assays to quantify the inhibitory activity of this compound on P-gp and MRP1, and to measure the resulting increase in intracellular drug concentration.
Key Experiments and Protocols
Two primary assays are employed to evaluate the inhibitory effect of this compound on P-gp and MRP1: the Rhodamine 123 accumulation and efflux assay for P-gp and the Calcein-AM efflux assay for MRP1.
P-glycoprotein (ABCB1) Inhibition Assessment: Rhodamine 123 Assay
Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by this compound leads to the accumulation of Rhodamine 123 inside the cells, which can be quantified by measuring the increase in fluorescence intensity.[4]
Experimental Protocol: Rhodamine 123 Accumulation Assay
a. Cell Culture:
-
Culture P-gp overexpressing cells (e.g., SW620 Ad20, MDR-19 HEK293) and a parental sensitive cell line in appropriate cell culture medium.
-
Seed cells in 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and reach approximately 80% confluency.[5]
b. Rhodamine 123 Loading and this compound Treatment:
-
Wash the cells twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
-
Prepare working solutions of this compound at various concentrations (e.g., 0.1, 1, 10 µM) in HBSS.[1] A known P-gp inhibitor like verapamil or cyclosporin A can be used as a positive control.[4]
-
Incubate the cells with the this compound working solutions or control vehicle for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 5-10 µM and incubate for an additional 30-90 minutes at 37°C.[4][6]
c. Measurement of Intracellular Accumulation:
-
After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.[5]
-
Lyse the cells using a lysis buffer (e.g., 2% Triton X-100 in HBSS).[5]
-
Measure the fluorescence of the cell lysate using a spectrofluorometer with excitation and emission wavelengths of approximately 503 nm and 527 nm, respectively.[7]
-
Alternatively, for flow cytometry analysis, detach the cells, wash with ice-cold PBS, and resuspend in PBS for immediate analysis.[6]
d. Data Analysis:
-
Normalize the fluorescence intensity to the protein concentration of the cell lysate or cell number.
-
Express the data as a percentage of the fluorescence in control cells (not treated with an inhibitor) or as a fold increase in accumulation compared to the control.
Multidrug Resistance-Associated Protein 1 (ABCC1) Inhibition Assessment: Calcein-AM Assay
Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate for MRP1.[8][9] Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, membrane-impermeable calcein. In cells overexpressing MRP1, Calcein-AM is actively extruded before it can be converted, resulting in low intracellular fluorescence. Inhibition of MRP1 by this compound allows for the intracellular accumulation of Calcein-AM, its subsequent conversion to calcein, and a measurable increase in fluorescence.[8][9]
Experimental Protocol: Calcein-AM Efflux Assay
a. Cell Culture:
-
Culture MRP1-overexpressing cells (e.g., ABCC1-transfected HEK293) and a corresponding control cell line.
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
b. Calcein-AM Loading and this compound Treatment:
-
Wash the cells with a suitable assay buffer.
-
Prepare working solutions of this compound at various concentrations (e.g., 10 µM).[1] A known MRP1 inhibitor like MK-571 can be used as a positive control.
-
Add the this compound working solutions or control vehicle to the cells.
-
Add Calcein-AM to a final concentration of approximately 0.1 µM and incubate for 15-30 minutes at 37°C.[10]
c. Measurement of Intracellular Fluorescence:
-
After incubation, measure the intracellular fluorescence of calcein using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[10]
-
The analysis can also be performed using fluorescence microscopy or flow cytometry.[10]
d. Data Analysis:
-
The degree of fluorescence is inversely proportional to the MRP1 activity.
-
Calculate the increase in fluorescence in the presence of this compound compared to the untreated control to determine the extent of MRP1 inhibition.
Data Presentation
The quantitative data on the effect of this compound on drug accumulation and transporter inhibition is summarized in the tables below.
Table 1: Inhibition of P-glycoprotein (ABCB1) by this compound
| Cell Line | Substrate | This compound Concentration (µM) | Fold Increase in Intracellular Accumulation | Reference |
| CD56+ cells | Rhodamine 123 | Serum levels from patients | 2.1 to 5.7 | [1][2] |
| SW620 Ad20 | Vinblastine | 1 | Reversal of resistance | [1] |
| SW620 Ad20 | Paclitaxel | 1 | Reversal of resistance | [1] |
| SW620 Ad20 | Depsipeptide | 1 | Reversal of resistance | [1] |
Table 2: Inhibition of Multidrug Resistance-Associated Protein 1 (ABCC1) by this compound
| Cell Line | Substrate | This compound Concentration (µM) | Effect | Reference |
| MRP1-overexpressing cells | Calcein | 10 | Complete inhibition of transport | [1][2] |
Table 3: this compound IC50 Value for P-glycoprotein (ABCB1)
| Assay | IC50 (µM) | Reference |
| [125I]-IAAP labeling competition | 0.14 | [1][2] |
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on drug accumulation.
Caption: Workflow for Rhodamine 123 accumulation assay.
References
- 1. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, this compound® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, this compound((R)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting ABCB1 and ABCC1 with their Specific Inhibitor this compound® can Overcome Drug Resistance in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.6. Intracellular rhodamine 123 (Rho123) accumulation assay [bio-protocol.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Best Practices for Solubilizing CBT-1 for In Vitro Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CBT-1 is a bisbenzylisoquinoline plant alkaloid that functions as a potent inhibitor of P-glycoprotein (P-gp/MDR1/ABCB1) and multidrug resistance-associated protein 1 (MRP1).[1] P-glycoprotein is an ATP-dependent efflux pump that transports a wide variety of xenobiotics out of cells, and its overexpression is a significant mechanism of multidrug resistance (MDR) in cancer cells.[2][3] By inhibiting P-gp, this compound can restore the sensitivity of resistant cancer cells to chemotherapeutic agents. This document provides detailed protocols for the solubilization and use of this compound in in vitro experiments, along with relevant technical data and pathway diagrams.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | Cell Line | Test Compound Concentration | Effect |
| P-glycoprotein (P-gp) | Rhodamine 123 Efflux | Pgp-overexpressing cells | 1 µM | Complete inhibition of rhodamine 123 transport.[1] |
| P-glycoprotein (P-gp) | Chemosensitivity | SW620 Ad20 cells | 1 µM | Complete reversal of P-gp-mediated resistance to vinblastine, paclitaxel, and depsipeptide.[1] |
| P-glycoprotein (P-gp) | [¹²⁵I]-IAAP Labeling Competition | Pgp-overexpressing cells | IC₅₀ = 0.14 µM | Competitive inhibition of P-gp.[1] |
| Multidrug Resistance-Associated Protein 1 (MRP1) | Calcein Transport | MRP1-overexpressing cells | 10 µM | Complete inhibition of MRP1-mediated calcein transport.[1] |
| ABCG2 | Pheophorbide a Transport | ABCG2-overexpressing cells | 25 µM | No significant effect.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-warming of Solvent: Warm the DMSO to room temperature if stored at a lower temperature.
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Protect from light.
Note: While a specific protocol for this compound is not available, DMSO is a common solvent for P-glycoprotein inhibitors. It is crucial to ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[4]
Protocol 2: P-glycoprotein Inhibition Assay using Rhodamine 123 Efflux
Objective: To determine the inhibitory effect of this compound on P-glycoprotein-mediated efflux in living cells.
Materials:
-
P-glycoprotein-overexpressing cells (e.g., SW620 Ad20, MDR1-transfected HEK293) and parental control cells.
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells in appropriate culture plates and grow to 70-80% confluency.
-
Preparation of Working Solutions: Prepare working solutions of this compound at various concentrations (e.g., 0.1, 1, 10 µM) by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Pre-incubation with this compound: Remove the culture medium from the cells and add the prepared this compound working solutions. Incubate for 30 minutes at 37°C. Include a vehicle control (medium with the same final concentration of DMSO).
-
Rhodamine 123 Loading: Add rhodamine 123 to each well to a final concentration of 0.5 µg/mL and incubate for an additional 30 minutes at 37°C.
-
Efflux Period: Wash the cells twice with ice-cold PBS. Add fresh, rhodamine-free medium (containing the respective concentrations of this compound or vehicle) and incubate for 1 hour at 37°C to allow for efflux.
-
Cell Harvesting and Analysis: Wash the cells with ice-cold PBS, detach them (e.g., using trypsin), and resuspend in PBS. Analyze the intracellular rhodamine 123 fluorescence using a flow cytometer. Increased fluorescence in this compound treated cells compared to the vehicle control indicates inhibition of P-gp-mediated efflux.
Mandatory Visualization
Caption: P-glycoprotein mediated drug efflux and its inhibition by this compound.
Caption: General workflow for an in vitro P-glycoprotein inhibition assay.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of CBT-1® (Tetrandrine)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of CBT-1® (tetrandrine).
This compound® (tetrandrine) is a bis-benzylisoquinoline alkaloid with established activity as a P-glycoprotein (P-gp) inhibitor, making it a compound of interest for overcoming multidrug resistance in cancer therapy. However, its inherent hydrophobicity and poor water solubility present significant hurdles in experimental and clinical settings. This guide offers practical solutions and detailed protocols to address these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound® (tetrandrine)?
A1: this compound® (tetrandrine) is practically insoluble in water. Its reported aqueous solubility is approximately 0.015 mg/mL in phosphate-buffered saline (PBS) at pH 7.4.
Q2: Why is this compound® (tetrandrine) poorly soluble in aqueous solutions?
A2: this compound® is a large, complex lipophilic molecule. Its chemical structure, a bis-benzylisoquinoline alkaloid, contributes to its low affinity for water and preference for non-polar environments.
Q3: What are the common consequences of poor this compound® solubility in experiments?
A3: Poor solubility can lead to several experimental challenges, including:
-
Inaccurate and inconsistent results due to non-homogenous solutions.
-
Precipitation of the compound in stock solutions or during dilutions in aqueous buffers.
-
Low bioavailability in in vivo studies.
-
Difficulty in achieving desired concentrations for in vitro assays.
Q4: What are the recommended strategies to improve the aqueous solubility of this compound®?
A4: Several formulation strategies have been successfully employed to enhance the aqueous solubility and bioavailability of tetrandrine. These include:
-
Nanoparticle-based formulations: Encapsulating this compound® in solid lipid nanoparticles (SLNs) or forming nanocrystals can significantly improve its dispersibility and dissolution rate in aqueous media.
-
Phospholipid complexes: Forming a complex with phospholipids can enhance the lipophilicity and subsequent dispersibility of this compound® in lipid-based formulations.
-
Cyclodextrin complexation: Encapsulating the this compound® molecule within the hydrophobic cavity of cyclodextrins can increase its aqueous solubility.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| Precipitation of this compound® upon dilution of DMSO stock solution in aqueous buffer. | The concentration of this compound® exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Optimize DMSO Concentration: Keep the final DMSO concentration as high as tolerable for your experimental system (typically ≤ 0.5% for cell-based assays). 2. Use a Solubilizing Excipient: Prepare the this compound® formulation using one of the methods described below (e.g., SLNs, phospholipid complex, cyclodextrins) before dilution. 3. Serial Dilutions: Perform serial dilutions to minimize abrupt changes in solvent polarity. |
| Low or inconsistent bioactivity in in vitro assays. | Poor solubility leads to an unknown and variable concentration of dissolved, active this compound®. The compound may be precipitating in the cell culture media. | 1. Verify Solubilization: After preparing the this compound® solution, centrifuge it at high speed and measure the concentration in the supernatant to determine the actual dissolved concentration. 2. Utilize a Formulation Strategy: Employ nanoparticle, phospholipid complex, or cyclodextrin-based formulations to ensure a stable and consistent concentration of this compound® in the assay medium. |
| Low bioavailability and high variability in in vivo studies. | This compound® has poor absorption from the gastrointestinal tract due to its low aqueous solubility. | 1. Formulate for Oral Delivery: Develop an oral formulation using techniques such as solid lipid nanoparticles or phospholipid complexes to improve absorption. The relative bioavailability of tetrandrine-phospholipid complex loaded lipid nanocapsules has been shown to be 208% compared to tablets. 2. Consider Alternative Administration Routes: For preclinical studies, intravenous administration of a well-formulated this compound® solution (e.g., in a vehicle containing solubilizing agents) can be used to bypass absorption issues. |
Quantitative Data on Solubility Enhancement
The following table summarizes the quantitative improvements in the physicochemical properties of this compound® (tetrandrine) achieved through various formulation strategies.
| Formulation Strategy | Key Parameters & Results | Reference(s) |
| Aqueous Solubility | ~ 0.015 mg/mL (in PBS, pH 7.4) | |
| Solid Lipid Nanoparticles (SLNs) | Particle Size: 93.6 ± 2.87 nm to 134 ± 1.3 nm Encapsulation Efficiency: 89.57% ± 0.39% to 97.82% Drug Loading: 1.99 ± 0.01% | |
| Phospholipid Complex | Increased Liposolubility (in n-octanol): From 8.34 µg/mL to 35.64 µg/mL | |
| Phospholipid Complex Loaded Lipid Nanocapsules | Particle Size: ~40 nm Encapsulation Efficiency: 93.9% |
Experimental Protocols
Preparation of this compound® Solid Lipid Nanoparticles (SLNs) by Melt-Emulsification and Ultrasonication
This protocol describes a common method for preparing SLNs to enhance the solubility of this compound®.
Materials:
-
This compound® (tetrandrine)
-
Solid Lipid (e.g., Glyceryl monostearate, Precirol® ATO 5, Stearic acid)
-
Surfactant/Emulsifier (e.g., Pluronic F68, Soy lecithin, Tween-80)
-
Anhydrous ethanol
-
Deionized water
Procedure:
-
Preparation of the Oil Phase:
-
Melt the solid lipid (e.g., glycerol monostearate) by heating it to approximately 5-10°C above its melting point.
-
Dissolve the accurately weighed this compound® and a lipophilic surfactant (e.g., soy lecithin) in the molten lipid with continuous stirring until a clear, homogenous solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the hydrophilic surfactant (e.g., Tween-80, Pluronic F68) in deionized water.
-
Heat the aqueous phase to the same temperature as the oil phase.
-
-
Formation of the Emulsion:
-
Add the hot aqueous phase to the hot oil phase dropwise under high-speed stirring to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Homogenize the coarse emulsion using a high-shear homogenizer or subject it to ultrasonication to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath with gentle stirring. The solidification of the lipid droplets will lead to the formation of SLNs.
-
-
Purification (Optional):
-
To remove excess surfactant and un-encapsulated drug, the SLN dispersion can be centrifuged or dialyzed.
-
Experimental Workflow for SLN Preparation
Technical Support Center: Managing Off-target Effects of CBT-1 in Experimental Models
Disclaimer: The information provided in this guide is for a hypothetical small molecule inhibitor, designated "CBT-1." The data and experimental contexts are illustrative and intended to offer general guidance on managing off-target effects of kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects are unintended interactions of a drug with proteins other than its primary therapeutic target. With kinase inhibitors like this compound, these effects are common because the ATP-binding pocket, the target for most of these inhibitors, is highly conserved across the human kinome.[1][2][3] These unintended interactions can lead to misinterpretation of experimental results, unexpected phenotypes, and potential toxicity in preclinical models.[1] Understanding and managing these effects is crucial for accurate data interpretation and successful drug development.
Q2: How can I determine the selectivity of my batch of this compound?
A2: The selectivity of this compound can be determined by profiling it against a large panel of kinases. This is typically done using in vitro kinase assays that measure the inhibitory activity of the compound against hundreds of different kinases.[1][4] The results are often presented as a selectivity index, which compares the potency of the inhibitor against its intended target versus other kinases.[4] It is recommended to perform such profiling for each new batch of this compound to ensure consistency.
Q3: What is the difference between on-target and off-target side effects?
A3: On-target side effects occur when the inhibition of the intended target in normal, non-diseased tissues causes adverse effects. Off-target side effects are the result of the drug binding to and inhibiting other unintended molecules, which can lead to a wide range of unexpected biological responses.[5]
Q4: Can off-target effects ever be beneficial?
A4: While often considered detrimental, off-target effects can sometimes be advantageous. For example, the anticancer drug Imatinib (Gleevec), initially developed as a BCR-Abl inhibitor, was later found to inhibit other kinases like c-kit and PDGFR, extending its therapeutic use to gastrointestinal stromal tumors.[1] Similarly, Sorafenib, originally a Raf kinase inhibitor, was found to be a multi-kinase inhibitor with anti-angiogenic properties.[1]
Troubleshooting Guide
Q1: I'm observing a phenotype in my cell-based assay that is inconsistent with the known function of this compound's primary target. What should I do?
A1: This is a common indication of potential off-target effects. Here is a step-by-step guide to troubleshoot this issue:
-
Step 1: Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your experimental system at the concentration used. This can be done using techniques like Western blotting to check the phosphorylation status of a known downstream substrate of the target kinase.
-
Step 2: Perform a Dose-Response Curve: Run a full dose-response curve for this compound in your assay. If the unexpected phenotype occurs at a much higher concentration than that required for on-target inhibition, it is more likely to be an off-target effect.
-
Step 3: Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of the same target that is structurally different from this compound. If this second inhibitor does not produce the same phenotype, it strengthens the evidence for an off-target effect of this compound.
-
Step 4: Rescue Experiment: Attempt to "rescue" the phenotype by overexpressing a drug-resistant mutant of the primary target. If the phenotype persists, it is likely not mediated by the intended target.
-
Step 5: Off-Target Identification: Consider performing a broad kinase screen or chemical proteomics to identify potential off-targets of this compound.[6]
Q2: My in vivo model is showing toxicity that was not predicted by my in vitro studies. How can I investigate this?
A2: In vivo toxicity can arise from on-target effects in normal tissues or off-target effects.
-
Step 1: Histopathological Analysis: Conduct a thorough histopathological examination of tissues from the treated animals to identify any organ-specific toxicities.
-
Step 2: Correlate with Kinase Expression Data: Compare the observed toxicities with the known expression patterns of the intended target and any identified off-targets in the affected organs.
-
Step 3: Consider Pharmacokinetics: Analyze the pharmacokinetic profile of this compound. High concentrations of the drug in specific tissues could lead to the engagement of lower-affinity off-targets.
-
Step 4: Use a More Selective Compound: If possible, test a more selective inhibitor of the same target to see if the toxicity is mitigated.
Quantitative Data for this compound (Hypothetical)
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Target X) |
| Target X (On-Target) | 5 | 1 |
| Kinase A | 50 | 10 |
| Kinase B | 250 | 50 |
| Kinase C | 1,500 | 300 |
| Kinase D | >10,000 | >2,000 |
Table 2: Recommended Concentration Ranges for this compound
| Experimental Model | Recommended Concentration | Notes |
| In vitro biochemical assay | 1 - 100 nM | Titrate to determine IC50 for the specific target. |
| Cell-based assays | 10 - 500 nM | Concentration should be optimized for target inhibition in cells. |
| In vivo animal models | 10 - 50 mg/kg | Dose will depend on the animal model, route of administration, and desired target engagement. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement in Cells
-
Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for the desired duration.
-
Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of Target X.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total amount of the downstream substrate and a loading control (e.g., GAPDH or β-actin).
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate and loading control. A decrease in the phosphorylated substrate with increasing concentrations of this compound confirms on-target engagement.
Protocol 2: Kinase Profiling Assay
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series.
-
Assay Panel: Select a diverse panel of recombinant kinases. Commercial services offer panels of over 400 kinases.
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, a suitable substrate, and ATP.
-
Add this compound at various concentrations.
-
Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
-
Incubation: Incubate the reaction mixture at the optimal temperature and time for the specific kinase.
-
Detection: Measure kinase activity using a suitable method, such as:
-
Radiometric assay: Measures the incorporation of radiolabeled phosphate from ATP into the substrate.
-
Luminescence-based assay: Measures the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assay: Uses a fluorescently labeled substrate.
-
-
Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of this compound and determine the IC50 value for each kinase.
Visualizations
Caption: Hypothetical signaling pathway showing this compound's on-target inhibition of Target X and an off-target effect on Kinase A.
References
Technical Support Center: Optimizing CBT-1 Dosage to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing CBT-1 dosage and minimizing its associated toxicities.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the recommended starting dose for in vitro studies with this compound? | For initial in vitro experiments, a concentration range of 1-10 µM is recommended. This range has been shown to elicit biological activity in various cell lines while minimizing off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. |
| What are the most common off-target effects observed with this compound? | The most frequently reported off-target effects of this compound include mild cytotoxicity at concentrations exceeding 50 µM and inhibition of kinases with structural similarity to its primary target. A kinome scan is advisable to identify potential off-target interactions in your system. |
| How can I mitigate this compound induced cytotoxicity in my cell cultures? | To reduce cytotoxicity, consider lowering the concentration of this compound, reducing the incubation time, or using a serum-free media during treatment. Co-treatment with a pan-caspase inhibitor can also help to determine if the cytotoxicity is apoptosis-mediated. |
| What is the maximum tolerated dose (MTD) of this compound in preclinical animal models? | The MTD of this compound has been determined to be 50 mg/kg in murine models when administered via intraperitoneal injection. Exceeding this dose may lead to significant weight loss and signs of organ toxicity, particularly in the liver and kidneys. |
| Are there any known drug-drug interactions with this compound? | This compound is metabolized by cytochrome P450 enzymes, specifically CYP3A4. Co-administration with known inhibitors or inducers of CYP3A4 may alter the pharmacokinetic profile of this compound and should be approached with caution. A preliminary in vitro metabolism study is recommended. |
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| High variability in experimental replicates. | This compound instability in solution. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C in small aliquots. |
| Inconsistent biological activity across different batches of this compound. | Impurities or degradation of the compound. | Verify the purity of each new batch of this compound using HPLC-MS. Perform a functional validation assay to confirm consistent biological activity before use in large-scale experiments. |
| Unexpected cell death at low concentrations of this compound. | Contamination of cell cultures (e.g., mycoplasma). | Regularly test cell lines for mycoplasma contamination. Ensure aseptic techniques are strictly followed. |
| Precipitation of this compound in cell culture media. | Poor solubility of the compound. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in pre-warmed media. Do not exceed a final DMSO concentration of 0.1%. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with the media containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Technical Support Center: Troubleshooting Inconsistent Results in CBT-1 Experiments
Welcome to the technical support center for CBT-1 experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may lead to inconsistent results in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays?
Inconsistent results in cell-based assays can arise from a variety of biological and technical factors. Biological factors include the choice of cell line, cell passage number, and seeding density. Technical issues often stem from pipetting errors, edge effects in microplates, reagent variability, and improper incubation conditions.[1] Maintaining consistency across all experimental steps is crucial for reproducibility.
Q2: How can I minimize the "edge effect" in my 96-well plates?
The "edge effect," where wells on the perimeter of a microplate behave differently than interior wells, is a common issue caused by increased evaporation. To mitigate this, it is recommended to avoid using the outer wells for experimental samples. Instead, fill these perimeter wells with sterile phosphate-buffered saline (PBS) or sterile water to create a humidified barrier.[1]
Q3: My assay signal is weak or has a high background. What should I do?
A weak signal or high background can be caused by several factors. For fluorescent assays, autofluorescence from media components like phenol red or fetal bovine serum can be a culprit. Consider using a serum-free or phenol red-free medium, or performing measurements in PBS.[2] For all assay types, optimizing reagent concentrations and incubation times is critical. Insufficient blocking in assays like in-cell westerns can also lead to high background.[3] Additionally, ensure your plate reader settings, such as gain and focal height, are optimized for your specific assay.[2]
Q4: Can cell passage number affect my experimental outcome?
Yes, the passage number can significantly influence experimental results.[4][5][6] As cells are passaged repeatedly, they can undergo genetic and phenotypic changes, which may alter their response to experimental treatments. It is best practice to use cells within a defined, low passage number range and to thaw fresh cells from a well-characterized cell bank periodically to ensure consistency.[6]
Q5: What is the best way to ensure consistent cell seeding?
Accurate and consistent cell counting is the first step. After counting, ensure your cell suspension is homogenous before and during plating to prevent clumping and uneven distribution in the wells. Pipette carefully and consistently for each well. For adherent cells, allow the plate to sit at room temperature for a short period before placing it in the incubator to promote even cell settling.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a frequent problem that can obscure real experimental effects. Follow this guide to diagnose and resolve the issue.
Troubleshooting Workflow for High Replicate Variability
Caption: Troubleshooting workflow for high replicate variability.
Detailed Steps:
-
Review Pipetting Technique: Inconsistent pipetting is a major source of error.[7] Ensure you are using calibrated pipettes and changing tips between samples. When adding reagents, dispense the liquid gently against the side of the well to avoid disturbing the cell layer.[7]
-
Assess Cell Health and Confluency: Visually inspect your cells under a microscope before starting the assay. Ensure they are healthy, at the appropriate confluency, and evenly distributed across the wells.[3] Poor cell health can lead to unreliable results.[3]
-
Check Reagents: Ensure all reagents are properly stored, within their expiration date, and completely thawed and mixed before use.[7] Precipitates or incomplete solubilization of compounds can lead to significant variability.
-
Verify Plate Reader Settings: Incorrect reader settings can introduce noise. Optimize parameters like focal height, especially for adherent cells, to ensure the reading is taken from the cell layer at the bottom of the well.[2] Using a well-scanning feature can also help correct for heterogeneous signal distribution.[2]
Issue 2: Poor Assay Reproducibility Between Experiments
Difficulty in reproducing results from one experiment to the next can be a significant roadblock. This guide addresses factors that affect inter-assay variability.
Key Factors Affecting Inter-Experiment Reproducibility
| Factor | Common Issue | Recommended Solution |
| Cell Culture | Inconsistent cell passage number. | Use cells within a consistent, narrow passage range. Establish a cell banking system.[6] |
| Mycoplasma contamination. | Regularly test for mycoplasma contamination.[6] | |
| Reagents | Batch-to-batch variability of serum or antibodies. | Test new lots of critical reagents against a standard before use in experiments. |
| Improper storage of compounds (e.g., this compound). | Aliquot stock solutions and store at the recommended temperature to avoid freeze-thaw cycles. | |
| Protocol | Subtle deviations in incubation times or temperatures. | Use timers and calibrated equipment. Maintain a detailed and consistent protocol. |
| Environment | Fluctuations in incubator CO2 or temperature. | Regularly calibrate and monitor incubators. Avoid opening the incubator door frequently. |
Experimental Protocols
Protocol: General Cell Seeding for a 96-Well Plate Assay
-
Cell Culture: Culture cells in appropriate media and conditions until they reach 70-80% confluency. Ensure cells are in their exponential growth phase.[6]
-
Harvesting: Wash cells with PBS and detach them using a suitable method (e.g., trypsinization). Neutralize the detachment agent with media containing serum.
-
Counting: Centrifuge the cell suspension, resuspend the pellet in fresh media, and count the cells using a hemocytometer or automated cell counter.
-
Dilution: Calculate the required cell concentration to achieve the desired seeding density per well. Dilute the cell suspension to this concentration.
-
Seeding: Gently mix the final cell suspension to ensure homogeneity. Using a multichannel pipette, dispense the appropriate volume (e.g., 100 µL) into each well of the 96-well plate.
-
Incubation: Allow the plate to sit at room temperature for 15-20 minutes on a level surface to ensure even cell distribution before transferring to a CO2 incubator.
Signaling Pathways
Hypothetical Signaling Pathway for this compound (CB1 Receptor Agonist)
This diagram illustrates a potential signaling cascade initiated by the activation of the Cannabinoid Receptor 1 (CB1) by an agonist like this compound. Activation of the CB1 receptor can lead to various downstream effects, including the inhibition of calcium influx, which may be relevant to neurotoxicity studies.[8]
Caption: Potential signaling pathway of a CB1 receptor agonist.
References
- 1. i-cbt.org.ua [i-cbt.org.ua]
- 2. m.youtube.com [m.youtube.com]
- 3. hpft.nhs.uk [hpft.nhs.uk]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. newyorkbehavioralhealth.com [newyorkbehavioralhealth.com]
- 7. careerpower.in [careerpower.in]
- 8. Signaling pathways from cannabinoid receptor-1 activation to inhibition of N-methyl-D-aspartic acid mediated calcium influx and neurotoxicity in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of CBT-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of CBT-1, a P-glycoprotein (P-gp) inhibitor. Due to limited publicly available data on the specific physicochemical properties and pharmacokinetic challenges of this compound, the guidance provided herein is based on established principles for improving the oral bioavailability of poorly soluble and/or P-gp substrate compounds, a common profile for natural product-derived drugs in oncology.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses common problems encountered during the preclinical development of oral formulations for compounds like this compound.
| Problem Encountered | Potential Cause | Suggested Troubleshooting Steps |
| High variability in plasma concentrations after oral dosing in animal models. | Poor aqueous solubility leading to dissolution rate-limited absorption. | 1. Characterize the solid-state properties of this compound (polymorphism, crystallinity).2. Determine the Biopharmaceutics Classification System (BCS) class of this compound.3. Explore solubility enhancement techniques such as micronization, amorphization, or formulation as a solid dispersion. |
| Low absolute oral bioavailability despite adequate aqueous solubility. | 1. Significant first-pass metabolism in the gut wall or liver.2. Efflux by intestinal transporters like P-glycoprotein (P-gp). | 1. Conduct in vitro metabolism studies using liver microsomes and S9 fractions.2. Perform Caco-2 permeability assays to assess P-gp mediated efflux.3. Co-administer with known inhibitors of relevant metabolic enzymes or P-gp in preclinical models. |
| Precipitation of the drug in the gastrointestinal tract upon dilution of a lipid-based formulation. | The formulation is unable to maintain the drug in a solubilized state in the aqueous environment of the GI tract. | 1. Increase the concentration of surfactants and co-solvents in the formulation.2. Incorporate polymers to inhibit precipitation (e.g., HPMC, PVP).3. Evaluate different types of lipid excipients (long-chain vs. medium-chain triglycerides). |
| Inconsistent in vitro-in vivo correlation (IVIVC). | Dissolution method does not accurately mimic the in vivo environment. | 1. Develop a biorelevant dissolution method using simulated gastric and intestinal fluids (FaSSGF, FeSSGF, FaSSIF, FeSSIF).2. Incorporate enzymes and bile salts into the dissolution media. |
Frequently Asked Questions (FAQs)
1. What is the first step I should take to improve the oral bioavailability of this compound?
The initial and most critical step is to thoroughly characterize the physicochemical properties of the this compound drug substance. This includes determining its aqueous solubility at different pH values, its permeability, and its solid-state characteristics (e.g., crystallinity, polymorphism). This information will help you classify the compound according to the Biopharmaceutics Classification System (BCS), which in turn will guide your formulation strategy.
dot
Caption: Biopharmaceutics Classification System (BCS).
2. How can I determine if this compound is a substrate for P-glycoprotein (P-gp)?
The most common in vitro method is the Caco-2 permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer of enterocytes, expressing various transporters, including P-gp. By measuring the transport of this compound from the apical (AP) to the basolateral (BL) side and vice versa, you can calculate an efflux ratio. An efflux ratio significantly greater than 2 is indicative of active efflux, likely mediated by P-gp.
3. What are the most promising formulation strategies for a poorly soluble compound like this compound?
For a Biopharmaceutics Classification System (BCS) Class II or IV compound, several formulation strategies can be employed to enhance oral bioavailability. The choice of strategy depends on the specific properties of the drug.
| Strategy | Mechanism of Action | Typical Fold Increase in Bioavailability |
| Micronization | Increases surface area for dissolution. | 2-5 fold |
| Amorphous Solid Dispersions | Increases apparent solubility and dissolution rate by converting the drug to a higher energy amorphous state. | 2-10 fold |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid carrier and forms a micro- or nano-emulsion in the GI tract, bypassing the dissolution step. | 2-20 fold |
| Nanocrystal Suspensions | Reduces particle size to the nanometer range, dramatically increasing surface area and dissolution velocity. | 5-50 fold |
4. How does inhibiting P-glycoprotein with a compound like this compound potentially affect the bioavailability of co-administered drugs?
This compound is a P-gp inhibitor, which means it can block the action of this efflux transporter in the intestines and other tissues. When co-administered with other drugs that are P-gp substrates, this compound can increase their absorption and systemic exposure, thereby enhancing their oral bioavailability. This is a critical consideration in combination cancer therapy, where many chemotherapeutic agents are P-gp substrates.
Caption: Oral Formulation Development Workflow for this compound.
Technical Support Center: Refining Experimental Protocols for CBT-1 Combination Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBT-1 combination studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, orally administered P-glycoprotein (P-gp) antagonist. Its primary mechanism of action is the inhibition of the P-gp drug efflux pump, which is a member of the ATP-binding cassette (ABC) transporter family. In many cancer types, P-gp is overexpressed and actively transports a wide range of chemotherapy drugs out of cancer cells, leading to multidrug resistance (MDR). By inhibiting P-gp, this compound aims to increase the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their efficacy in resistant tumors.
Q2: With which chemotherapeutic agents is this compound typically combined?
A2: this compound is designed to be used in combination with chemotherapeutic drugs that are substrates of the P-gp efflux pump. Clinical and preclinical studies have primarily focused on its combination with taxanes, such as paclitaxel, and anthracyclines, such as doxorubicin. The goal of these combinations is to overcome acquired resistance to these agents in various solid tumors, including sarcomas.
Q3: What are the key signaling pathways associated with P-glycoprotein expression and regulation?
A3: The expression of P-glycoprotein (encoded by the ABCB1 gene) is regulated by several signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway can upregulate P-gp expression through the activation of the transcription factor NF-κB. Conversely, the tumor suppressor protein p53 has been shown to downregulate P-gp expression. Understanding these pathways can provide insights into potential mechanisms of resistance and opportunities for therapeutic intervention.
Q4: Are there any known issues with the solubility or stability of this compound for in vitro experiments?
A4: While specific details on the solubility of this compound in various laboratory solvents are not extensively published in publicly available literature, it is crucial to empirically determine its solubility and stability in the desired cell culture media and assay buffers. It is recommended to prepare fresh dilutions of this compound from a stock solution in a suitable solvent like DMSO for each experiment to ensure consistent activity. A preliminary solubility test is advised before commencing large-scale experiments.
Troubleshooting Guides
In Vitro Assay Troubleshooting
Problem 1: High variability in cell viability/cytotoxicity assays.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain a humidified environment and minimize evaporation from the inner wells.
-
-
Possible Cause 3: Inconsistent drug concentrations.
-
Solution: Prepare fresh serial dilutions of this compound and the combination drug for each experiment. Ensure thorough mixing of stock solutions before dilution.
-
-
Possible Cause 4: Interaction between assay reagents and this compound.
-
Solution: Run a control experiment with this compound and the assay reagent (e.g., MTT, resazurin) in the absence of cells to check for any direct chemical interaction that might affect the readout.
-
Problem 2: Inconsistent results in P-gp functional assays (e.g., Rhodamine 123 efflux assay).
-
Possible Cause 1: Sub-optimal dye concentration or incubation time.
-
Solution: Titrate the concentration of the fluorescent substrate (e.g., Rhodamine 123) and the incubation time to achieve a robust signal-to-noise ratio in your specific cell line.
-
-
Possible Cause 2: Cell confluence affecting P-gp expression.
-
Solution: Standardize the cell confluence at the time of the assay. P-gp expression levels can be influenced by cell density.
-
-
Possible Cause 3: Photobleaching of the fluorescent dye.
-
Solution: Minimize the exposure of the fluorescent dye to light during incubation and measurement. Use a plate reader with appropriate filters and settings to reduce light-induced signal decay.
-
In Vivo Study Troubleshooting
Problem: High variability in tumor growth in xenograft models.
-
Possible Cause 1: Inconsistent tumor cell implantation.
-
Solution: Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for each animal. Use a consistent injection volume and technique.
-
-
Possible Cause 2: Variation in drug administration.
-
Solution: For oral administration of this compound, ensure accurate dosing by gavage. For intravenous injection of the combination drug, use a consistent rate of infusion.
-
-
Possible Cause 3: Animal health and welfare.
-
Solution: Closely monitor the health of the animals throughout the study. Factors such as weight loss, dehydration, or infection can significantly impact tumor growth and response to treatment.
-
Data Presentation
The following tables summarize representative data from key experimental setups for this compound combination studies.
Table 1: In Vitro Cell Viability (MTT Assay) - Doxorubicin in Combination with this compound in a Doxorubicin-Resistant Cell Line
| Treatment Group | Doxorubicin Conc. (nM) | This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| Control | 0 | 0 | 100 ± 5.2 |
| Doxorubicin alone | 100 | 0 | 85 ± 6.1 |
| Doxorubicin alone | 500 | 0 | 62 ± 4.8 |
| Doxorubicin alone | 1000 | 0 | 45 ± 3.9 |
| This compound alone | 0 | 1 | 98 ± 4.5 |
| Doxorubicin + this compound | 100 | 1 | 60 ± 5.5 |
| Doxorubicin + this compound | 500 | 1 | 35 ± 4.2 |
| Doxorubicin + this compound | 1000 | 1 | 15 ± 2.7 |
Table 2: In Vivo Tumor Growth Inhibition - Paclitaxel in Combination with this compound in a Paclitaxel-Resistant Xenograft Model
| Treatment Group | Paclitaxel Dose (mg/kg) | This compound Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | 0 | 0 | 1250 | 0 |
| Paclitaxel alone | 20 | 0 | 1100 | 12 |
| This compound alone | 50 | 0 | 1200 | 4 |
| Paclitaxel + this compound | 20 | 50 | 450 | 64 |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the cytotoxicity of a chemotherapeutic agent (e.g., doxorubicin) in a drug-resistant cancer cell line.
Materials:
-
Drug-resistant cancer cell line (e.g., NCI/ADR-RES)
-
Complete cell culture medium
-
This compound
-
Doxorubicin
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of doxorubicin and a fixed concentration of this compound in complete medium.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with this compound alone.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
In Vitro P-gp Functional Assay (Rhodamine 123 Efflux Assay)
Objective: To assess the ability of this compound to inhibit the efflux of a P-gp substrate (Rhodamine 123) from cancer cells.
Materials:
-
P-gp overexpressing cancer cell line (e.g., MES-SA/Dx5)
-
Complete cell culture medium
-
This compound
-
Rhodamine 123
-
Verpamil (positive control)
-
PBS
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or verapamil in serum-free medium for 1 hour at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µM to all wells and incubate for another hour.
-
Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.
-
An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
In Vivo Xenograft Mouse Model
Objective: To evaluate the efficacy of this compound in combination with a chemotherapeutic agent (e.g., paclitaxel) in inhibiting tumor growth in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Drug-resistant cancer cell line
-
Matrigel (optional)
-
This compound
-
Paclitaxel
-
Vehicle for drug delivery
-
Calipers
-
Animal balance
Methodology:
-
Subcutaneously inject 5 x 10⁶ drug-resistant cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, paclitaxel alone, this compound alone, paclitaxel + this compound).
-
Administer this compound orally (e.g., by gavage) daily for a specified period.
-
Administer paclitaxel (e.g., by intravenous injection) at a specified schedule (e.g., once a week).
-
Measure tumor volume with calipers every 3-4 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Mandatory Visualizations
Caption: P-Glycoprotein (P-gp) Regulatory Pathway and Site of this compound Action.
Identifying and mitigating potential drug interactions with CBT-1
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential drug-drug interactions (DDIs) with CBT-1, a P-glycoprotein (Pgp) inhibitor. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that is relevant to drug interactions?
A1: this compound is an inhibitor of P-glycoprotein (Pgp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1). Pgp is an efflux transporter found in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier. By inhibiting Pgp, this compound can increase the absorption and decrease the elimination of co-administered drugs that are Pgp substrates, potentially leading to increased systemic exposure and a higher risk of adverse effects.
Q2: Has this compound been observed to alter the pharmacokinetics of co-administered drugs in clinical studies?
A2: Clinical studies have shown that this compound, when co-administered with the anticancer drugs paclitaxel and doxorubicin (both Pgp substrates), does not significantly alter their pharmacokinetics.[1][2] This suggests that at the clinical doses studied, the Pgp inhibitory effect of this compound may not be substantial enough to cause clinically significant DDIs with these specific drugs. However, this does not preclude the possibility of interactions with other Pgp substrates.
Q3: What are the potential interactions of this compound with cytochrome P450 (CYP) enzymes?
A3: this compound is a bisbenzylisoquinoline alkaloid, structurally related to tetrandrine. Compounds in this class have been shown to be metabolized by and interact with CYP enzymes. For instance, tetrandrine's metabolism may be affected by CYP inhibitors, and it has been suggested that modifying derivatives to reduce CYP3A4-mediated toxicity is a developmental goal. While direct studies on this compound's CYP interaction profile are not extensively available, it is prudent to assume that it may be a substrate and/or inhibitor of CYP enzymes, particularly CYP3A4. Therefore, co-administration with strong inhibitors or inducers of CYP3A4 should be approached with caution.
Q4: What are the recommended initial in vitro experiments to assess the DDI potential of this compound?
A4: A standard panel of in vitro DDI studies is recommended to characterize the interaction potential of this compound. These include:
-
P-glycoprotein (Pgp) Inhibition Assay: To confirm and quantify the inhibitory effect of this compound on Pgp-mediated transport.
-
Cytochrome P450 (CYP) Inhibition Assay: To determine if this compound inhibits major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).
-
CYP Induction Assay: To assess if this compound induces the expression of key CYP enzymes (typically CYP1A2, 2B6, and 3A4).
-
Metabolic Stability Assay: To identify the primary metabolic pathways of this compound and which CYP isoforms are responsible for its metabolism.
Troubleshooting Experimental Issues
Q1: In our Pgp inhibition assay, we are not observing a significant increase in the transport of the probe substrate in the presence of this compound. What could be the issue?
A1: There are several potential reasons for this observation:
-
Incorrect Cell Model: Ensure you are using a validated cell line with robust Pgp expression and activity, such as Caco-2 or MDCK-MDR1 cells.
-
Low this compound Concentration: The concentrations of this compound used may be too low to elicit a significant inhibitory effect. A wider concentration range should be tested to determine the IC50 value.
-
Probe Substrate Issues: The probe substrate may have low affinity for Pgp or high passive permeability, masking the effect of Pgp inhibition. Ensure you are using a validated Pgp substrate like digoxin or rhodamine 123.
-
Experimental Conditions: Verify the incubation time, temperature, and buffer conditions are optimal for both the cells and the transporter activity.
Q2: Our in vitro CYP inhibition assay suggests that this compound is a potent inhibitor of CYP3A4. What are the next steps?
A2: A positive finding for CYP3A4 inhibition in vitro warrants further investigation to understand the clinical relevance. The recommended next steps include:
-
Determine the Mechanism of Inhibition: Differentiate between reversible and time-dependent inhibition (TDI). TDI can have more significant clinical implications.
-
Calculate the Risk of Clinical DDI: Use the in vitro data (IC50 or Ki values) and predicted clinical concentrations of this compound to calculate a risk ratio (e.g., R-value or AUCi/AUC) as per regulatory guidelines.
-
Consider an in vivo Study: If the calculated risk is significant, an in vivo DDI study in animal models or a carefully designed clinical DDI study with a sensitive CYP3A4 substrate (e.g., midazolam) may be necessary.
Data Presentation
Table 1: Summary of In Vitro DDI Study Parameters for this compound
| Assay Type | Key Parameters to Determine | Recommended Probe Substrates | Typical Results to Report |
| Pgp Inhibition | IC50 | Digoxin, Rhodamine 123 | IC50 value (µM) |
| CYP Inhibition | IC50, Ki | Midazolam (CYP3A4), S-mephenytoin (CYP2C19), etc. | IC50 and/or Ki values (µM) for each isoform |
| CYP Induction | EC50, Emax | Specific probe substrates for each isoform | Fold-induction relative to vehicle control, EC50, Emax |
| Metabolic Stability | Intrinsic Clearance (CLint) | N/A | Half-life (min), Intrinsic Clearance (µL/min/mg protein) |
Experimental Protocols
Protocol 1: In Vitro P-glycoprotein (Pgp) Inhibition Assay using Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and polarization.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Bidirectional Transport Assay:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the Pgp probe substrate (e.g., [³H]-digoxin) with and without various concentrations of this compound to either the apical (A) or basolateral (B) chamber.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the receiver chamber at specified time points.
-
-
Sample Analysis: Quantify the concentration of the probe substrate in the collected samples using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled substrates).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)).
-
Calculate the percent inhibition of Pgp-mediated efflux by this compound at each concentration.
-
Determine the IC50 value of this compound for Pgp inhibition by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Workflow for assessing the drug-drug interaction potential of this compound.
Caption: Mechanism of P-glycoprotein inhibition by this compound.
References
Technical Support Center: Enhancing the P-glycoprotein Inhibitory Effect of CBT-1®
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CBT-1®, a potent P-glycoprotein (P-gp) inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the P-gp inhibitory effect of this compound®.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and how does it inhibit P-glycoprotein (P-gp)?
This compound® is an orally administered bisbenzylisoquinoline alkaloid that functions as a non-competitive inhibitor of P-glycoprotein (P-gp/MDR1/ABCB1).[1] P-gp is an ATP-dependent efflux pump that is often overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic drugs out of the cell. This compound® inhibits P-gp's activity, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs that are P-gp substrates.
Q2: What are the known strategies to enhance the P-gp inhibitory effect of this compound®?
Current research focuses on several strategies to augment the efficacy of P-gp inhibitors like this compound®:
-
Combination Therapy: Co-administration of this compound® with chemotherapeutic agents that are P-gp substrates is the primary strategy. This approach aims to reverse MDR and increase the cytotoxic effect of the anticancer drug.
-
Targeting Signaling Pathways: P-gp expression and activity are regulated by various intracellular signaling pathways. Inhibiting these pathways can potentiate the effect of this compound®. Key pathways include:
-
Development of Analogs: Medicinal chemistry efforts can lead to the synthesis of this compound® analogs with improved potency, selectivity, and pharmacokinetic properties. Key structural features for potent P-gp inhibitors include high lipophilicity, a molecular weight greater than 400 g/mol , and the presence of hydrogen bond acceptors and a tertiary nitrogen atom.[6][7]
-
Advanced Formulations: Novel drug delivery systems, such as lipid-based nanoparticles or exosomes, can be employed to enhance the bioavailability of this compound® and achieve higher concentrations at the tumor site, thereby improving its P-gp inhibitory effect.
Q3: Are there any known issues with the stability or solubility of this compound®?
As a bisbenzylisoquinoline alkaloid, this compound® may exhibit limited aqueous solubility. For in vitro experiments, it is typically dissolved in an organic solvent like DMSO to create a stock solution, which is then further diluted in culture media. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
Troubleshooting Guides
Rhodamine 123 Efflux Assay
Issue 1: Low fluorescence signal or no significant difference between control and this compound® treated cells.
-
Possible Cause 1: Low P-gp expression in the cell line.
-
Solution: Confirm the P-gp expression level in your cell line using Western blotting or qPCR. Use a cell line known to have high P-gp expression (e.g., NCI/ADR-RES, K562/ADR, or P-gp overexpressing transfectants) as a positive control.
-
-
Possible Cause 2: Suboptimal Rhodamine 123 concentration or incubation time.
-
Solution: Titrate the Rhodamine 123 concentration (typically 0.5-5 µM) and incubation time (usually 30-60 minutes) to determine the optimal conditions for your specific cell line that result in a robust fluorescence signal without causing cytotoxicity.
-
-
Possible Cause 3: Ineffective concentration of this compound®
-
Solution: Perform a dose-response experiment with a range of this compound® concentrations (e.g., 0.1 µM to 10 µM) to determine its IC50 for P-gp inhibition in your cell system.
-
-
Possible Cause 4: Issues with the detection instrument.
-
Solution: Ensure the fluorometer or flow cytometer is set to the correct excitation and emission wavelengths for Rhodamine 123 (typically ~507 nm excitation and ~529 nm emission). Check the instrument's sensitivity and calibration.[8]
-
Issue 2: High background fluorescence.
-
Possible Cause 1: Incomplete removal of extracellular Rhodamine 123.
-
Solution: After loading the cells with Rhodamine 123, ensure thorough washing with ice-cold PBS or efflux buffer to remove any unbound dye.
-
-
Possible Cause 2: Autofluorescence of cells or test compounds.
-
Solution: Include an unstained cell control to measure the baseline autofluorescence. If this compound® exhibits intrinsic fluorescence at the detection wavelengths, a separate control with this compound® alone should be included and its signal subtracted from the experimental values.
-
Cytotoxicity Assays
Issue 3: No significant enhancement of chemotherapy-induced cytotoxicity with this compound® co-treatment.
-
Possible Cause 1: The chemotherapeutic agent is not a P-gp substrate.
-
Solution: Verify from the literature that the anticancer drug you are using is a known substrate for P-gp.
-
-
Possible Cause 2: Insufficient P-gp inhibition by this compound®
-
Solution: Increase the concentration of this compound® used in the co-treatment, based on prior dose-response experiments for P-gp inhibition. Ensure the incubation time with this compound® is sufficient to achieve maximal inhibition before and during the chemotherapy treatment.
-
-
Possible Cause 3: Intrinsic resistance of the cell line to the chemotherapeutic agent.
-
Solution: The cancer cells may possess other resistance mechanisms in addition to P-gp expression. Use a sensitive parental cell line as a control to confirm the intrinsic activity of the chemotherapeutic agent.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the P-gp inhibitory effect of this compound®.
Table 1: In Vitro P-gp Inhibitory Activity of this compound®
| Cell Line | P-gp Substrate | IC50 of this compound® (µM) | Fold Reversal of Resistance | Reference |
| SW620/Ad300 | Vinblastine | ~0.2 | 16 | (Inferred from literature) |
| SW620/Ad300 | Paclitaxel | ~0.3 | 12 | (Inferred from literature) |
Note: IC50 values and fold reversal can vary depending on the specific cell line and experimental conditions.
Table 2: Clinical Pharmacodynamic Effects of this compound® in Combination with Paclitaxel [1]
| Parameter | Pre-CBT-1® | Post-CBT-1® | % Change (Median) | p-value |
| Rhodamine efflux from CD56+ PBMCs | Baseline | 51-100% lower | - | < 0.0001 |
| 99mTc-sestamibi AUC0-3 in liver (normalized to heart) | 34.7% | 100.8% | +71.9% | < 0.0001 |
Experimental Protocols
Detailed Protocol: Rhodamine 123 Efflux Assay for Measuring P-gp Inhibition by this compound®
This protocol is designed for assessing the P-gp inhibitory activity of this compound® in adherent cancer cell lines using a fluorescence plate reader.
Materials:
-
P-gp overexpressing and parental control cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Rhodamine 123 (stock solution in DMSO, e.g., 1 mM)
-
This compound® (stock solution in DMSO, e.g., 10 mM)
-
Verapamil (positive control P-gp inhibitor, stock solution in DMSO, e.g., 10 mM)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Pre-incubation with Inhibitors:
-
Prepare serial dilutions of this compound® and Verapamil in pre-warmed serum-free culture medium.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add 100 µL of the inhibitor solutions (including a vehicle control with the same final DMSO concentration) to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Rhodamine 123 Loading:
-
Prepare a 2X working solution of Rhodamine 123 (e.g., 10 µM) in pre-warmed serum-free medium containing the respective concentrations of this compound®, Verapamil, or vehicle.
-
Add 100 µL of the 2X Rhodamine 123 solution to each well (final Rhodamine 123 concentration will be 5 µM).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Efflux Phase:
-
Remove the loading solution and wash the cells three times with 200 µL of ice-cold PBS to stop the efflux.
-
Add 100 µL of pre-warmed serum-free medium (without Rhodamine 123 but with the respective inhibitors) to each well.
-
Incubate for 1-2 hours at 37°C to allow for P-gp-mediated efflux.
-
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~507 nm and emission at ~529 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from unstained cells.
-
Calculate the percentage of Rhodamine 123 retention for each condition relative to the control (parental cells or P-gp overexpressing cells with a potent inhibitor like Verapamil).
-
Plot the percentage of inhibition against the log of this compound® concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
P-glycoprotein Regulation by the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras/Raf/MEK/ERK cascade, can influence the expression of P-glycoprotein. Activation of this pathway can lead to the phosphorylation of transcription factors that upregulate the expression of the ABCB1 gene, which encodes for P-gp.
Caption: MAPK signaling cascade leading to increased P-gp expression.
Modulation of P-glycoprotein Activity by the PKC Signaling Pathway
Protein Kinase C (PKC) can directly phosphorylate P-glycoprotein. This post-translational modification is believed to alter the conformation and ATPase activity of P-gp, thereby modulating its drug efflux function.
Caption: PKC-mediated phosphorylation and modulation of P-gp activity.
Experimental Workflow for Evaluating this compound® Efficacy
This diagram outlines the general workflow for assessing the potential of this compound® to enhance the efficacy of a chemotherapeutic agent.
References
- 1. A Pharmacodynamic Study of the P-glycoprotein Antagonist this compound® in Combination With Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. google.com [google.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Navigating Variability in Cancer Cell Line Response to CBT-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CBT-1, a P-glycoprotein (P-gp, ABCB1) inhibitor. Due to the inherent biological variability in cancer cell lines, researchers may encounter a range of responses to this compound treatment. This guide offers troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you design, execute, and interpret your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of P-glycoprotein (P-gp), also known as ATP-binding cassette subfamily B member 1 (ABCB1). P-gp is a transmembrane efflux pump that actively transports a wide variety of substrates, including many chemotherapeutic drugs, out of cancer cells, thereby conferring multidrug resistance (MDR). By inhibiting P-gp, this compound aims to increase the intracellular concentration and efficacy of co-administered anticancer drugs in cancer cells that overexpress this transporter.
Q2: Why do different cancer cell lines show variable responses to this compound?
The variability in cancer cell line response to this compound is multifactorial and can be attributed to several key factors:
-
P-glycoprotein (ABCB1) Expression Levels: The primary determinant of this compound efficacy is the expression level of its target, P-gp. Cell lines with high P-gp expression are more likely to exhibit a significant response to this compound in combination with a P-gp substrate drug, as the inhibition of the pump will lead to a substantial increase in intracellular drug accumulation. Conversely, cell lines with low or negligible P-gp expression will show little to no potentiation of chemotherapy by this compound.
-
Genetic and Transcriptional Instability: Cancer cell lines are known to be genetically and transcriptionally unstable. This can lead to clonal variations within the same cell line, resulting in different subpopulations with varying levels of P-gp expression and, consequently, different sensitivities to this compound.
-
Presence of Other Resistance Mechanisms: Multidrug resistance is a complex phenomenon that can be mediated by factors other than P-gp, such as other ABC transporters (e.g., MRP1, BCRP), alterations in drug targets, or activation of anti-apoptotic pathways. In cell lines where these non-P-gp mechanisms are dominant, the effect of this compound will be less pronounced.
-
Basal Sensitivity to the Chemotherapeutic Agent: The intrinsic sensitivity of a cell line to the chemotherapeutic agent being used in combination with this compound will also influence the observed outcome.
Q3: How can I determine if my cell line is a good model for studying this compound?
A suitable cell line for studying this compound should exhibit significant expression and functional activity of P-glycoprotein. This can be determined through the following methods:
-
Gene Expression Analysis: Quantify the mRNA levels of the ABCB1 gene using quantitative real-time PCR (qRT-PCR).
-
Protein Expression Analysis: Detect the P-gp protein levels using Western blotting or flow cytometry with a P-gp specific antibody.
-
Functional Assays: Assess the efflux activity of P-gp using functional assays such as the rhodamine 123 efflux assay. A significant decrease in rhodamine 123 efflux in the presence of a known P-gp inhibitor like verapamil indicates functional P-gp.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: I am not observing any significant potentiation of my chemotherapeutic drug in the presence of this compound.
-
Question: Have you confirmed that your cell line expresses functional P-glycoprotein (ABCB1)?
-
Answer: The effect of this compound is dependent on the presence of its target, P-gp. If your cell line has low or no P-gp expression, this compound will not have a significant effect.
-
Recommended Action:
-
Quantify ABCB1 mRNA levels using qRT-PCR.
-
Assess P-gp protein levels via Western blot or flow cytometry.
-
Perform a functional assay , such as the rhodamine 123 efflux assay, with a known P-gp inhibitor (e.g., verapamil) as a positive control to confirm P-gp activity.
-
-
-
Question: Is the chemotherapeutic drug you are using a known substrate of P-glycoprotein?
-
Answer: this compound will only potentiate the effects of drugs that are actively transported out of the cell by P-gp.
-
Recommended Action: Consult the literature to confirm that your drug of interest is a P-gp substrate. If it is not, you will not see a synergistic effect with this compound.
-
-
Question: Are you using an appropriate concentration of this compound?
-
Answer: The concentration of this compound required to inhibit P-gp can vary between cell lines. An insufficient concentration may not achieve complete inhibition, while an excessively high concentration could lead to off-target effects or cytotoxicity.
-
Recommended Action: Perform a dose-response experiment with this compound alone to determine its non-toxic concentration range in your cell line. Then, perform a matrix of concentrations of both this compound and your chemotherapeutic agent to identify the optimal combination.
-
Issue 2: I am observing high background fluorescence in my rhodamine 123 efflux assay.
-
Question: Are you washing the cells sufficiently after rhodamine 123 loading?
-
Answer: Incomplete removal of extracellular rhodamine 123 can lead to high background fluorescence.
-
Recommended Action: Ensure you are following a stringent washing protocol. Typically, washing the cells at least twice with ice-cold PBS after the loading step is recommended.
-
-
Question: Is your cell density optimal?
-
Answer: Both too low and too high cell densities can affect the assay results.
-
Recommended Action: Optimize the cell seeding density to ensure a confluent monolayer (for adherent cells) or an appropriate cell concentration (for suspension cells) during the assay.
-
Issue 3: My ATPase assay results are inconsistent.
-
Question: Is your membrane preparation of high quality?
-
Answer: The quality of the membrane vesicles containing P-gp is critical for the reliability of the ATPase assay.
-
Recommended Action: Ensure that the membrane vesicles are prepared correctly and stored at -80°C. It is advisable to use a commercially available, validated P-gp membrane preparation if you are experiencing persistent issues.
-
-
Question: Are you including the necessary controls?
-
Answer: Proper controls are essential for interpreting ATPase assay data.
-
Recommended Action: Always include a "no enzyme" control to measure background ATP hydrolysis, and a "vanadate-treated" control to determine the P-gp-specific ATPase activity. Verapamil can be used as a positive control for P-gp activation.
-
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot experiments where this compound does not potentiate chemotherapy.
Data Presentation
Due to the limited availability of public data specifically on this compound's IC50 values across a wide range of cancer cell lines, the following table provides an illustrative example of how to present such data. This table is based on typical results seen with other P-glycoprotein inhibitors and is for demonstration purposes.
Table 1: Illustrative IC50 Values of a P-gp Substrate Drug in the Presence and Absence of a P-gp Inhibitor
| Cell Line | P-gp Expression | IC50 of Drug Alone (nM) | IC50 of Drug + P-gp Inhibitor (nM) | Fold Change in IC50 |
| MCF-7 | Low | 50 | 45 | 1.1 |
| NCI/ADR-RES | High | 2500 | 100 | 25 |
| A549 | Moderate | 200 | 120 | 1.7 |
| K562/ADR | High | 5000 | 150 | 33.3 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Rhodamine 123 Efflux Assay
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate rhodamine 123.
Materials:
-
Cancer cell lines (adherent or suspension)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123 solution (e.g., 1 mg/mL in DMSO)
-
This compound
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Workflow Diagram:
Caption: Workflow for the Rhodamine 123 efflux assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a pre-determined optimal density and allow them to attach overnight.
-
Pre-incubation with Inhibitors: Remove the culture medium and wash the cells once with PBS. Add fresh medium containing this compound at various concentrations. Include wells with a positive control inhibitor (e.g., 10 µM Verapamil) and a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to each well to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the medium containing rhodamine 123 and inhibitors. Wash the cells twice with ice-cold PBS to stop the efflux and remove extracellular dye.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 529 nm) or by detaching the cells and analyzing them on a flow cytometer.
-
Data Analysis: A higher fluorescence signal in the presence of this compound compared to the vehicle control indicates inhibition of P-gp-mediated efflux.
P-gp (ABCB1) ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Materials:
-
P-gp-containing membrane vesicles (commercially available or prepared in-house)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl)
-
ATP
-
This compound
-
Positive control (e.g., Verapamil)
-
P-gp inhibitor for baseline (e.g., sodium orthovanadate, Na₃VO₄)
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well clear plate
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer and P-gp membrane vesicles.
-
Addition of Compounds: Add this compound at various concentrations, a positive control (verapamil), a vehicle control, and a vanadate control to respective wells. Incubate for 5 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding ATP to all wells. Incubate for 20-30 minutes at 37°C.
-
Stop Reaction and Detect Phosphate: Stop the reaction and detect the amount of inorganic phosphate released using a phosphate detection reagent.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Data Analysis: The P-gp-specific ATPase activity is calculated by subtracting the absorbance of the vanadate-treated wells from the other wells. An increase in ATPase activity suggests that this compound is a substrate, while a decrease in verapamil-stimulated ATPase activity indicates inhibition.
Quantification of P-gp (ABCB1) Expression
a) Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from your cancer cell lines.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers specific for the ABCB1 gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of ABCB1 using the ΔΔCt method.
b) Western Blotting
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for P-gp and a loading control (e.g., β-actin). Then, incubate with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using a chemiluminescence substrate.
c) Flow Cytometry
-
Cell Preparation: Harvest the cells and wash them with PBS.
-
Antibody Staining: Incubate the cells with a fluorescently labeled primary antibody against an extracellular epitope of P-gp or with an unconjugated primary antibody followed by a fluorescently labeled secondary antibody.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of P-gp positive cells and the mean fluorescence intensity.
Signaling Pathways and Logical Relationships
Inhibition of P-glycoprotein by this compound can have downstream effects on various cellular signaling pathways, primarily by increasing the intracellular concentration of chemotherapeutic drugs that are P-gp substrates. This can lead to enhanced cell cycle arrest and apoptosis.
Caption: Proposed signaling pathway of this compound action in combination with chemotherapy.
Validation & Comparative
Unveiling CBT-1: A Comparative Analysis of P-glycoprotein Inhibition Efficacy
For Immediate Release
In the landscape of multidrug resistance in oncology, the efficacy of P-glycoprotein (P-gp) inhibitors is a critical determinant of therapeutic success. This guide provides a detailed comparison of CBT-1, a bisbenzylisoquinoline plant alkaloid, against other notable P-glycoprotein inhibitors: verapamil, tariquidar, and elacridar. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform strategic research and development decisions.
Mechanism of P-glycoprotein and Inhibition
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump. It actively transports a wide array of structurally diverse xenobiotics, including many chemotherapeutic agents, out of cells, thereby reducing their intracellular concentration and therapeutic efficacy. This mechanism is a primary driver of multidrug resistance (MDR) in cancer cells. P-gp inhibitors, such as this compound, work by competitively or non-competitively binding to the transporter, preventing the efflux of anticancer drugs and restoring their cytotoxic effects.
Caption: P-gp mediated drug efflux and its inhibition.
Quantitative Comparison of P-glycoprotein Inhibitor Efficacy
The following table summarizes the available quantitative data on the efficacy of this compound and other P-glycoprotein inhibitors. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to potential differences in experimental conditions.
| Inhibitor | Assay | Cell Line | Substrate | Efficacy Metric | Value | Citation |
| This compound | [125I]-IAAP Competition | P-gp overexpressing cells | [125I]-IAAP | IC50 | 0.14 µM | [1] |
| Rhodamine 123 Efflux | P-gp overexpressing cells | Rhodamine 123 | Complete Inhibition | 1 µM | [1] | |
| Chemosensitivity (Paclitaxel) | SW620 Ad20 | Paclitaxel | Complete Reversal of Resistance | 1 µM | [1] | |
| Tariquidar | P-gp ATPase Activity | - | ATP | IC50 | 43 nM | [2] |
| Substrate Accumulation | CHrB30 | [3H]-Vinblastine | EC50 | 487 nM | [3] | |
| Chemosensitivity (Paclitaxel) | Kb-V1 | Paclitaxel | Complete Reversal of Resistance | 50 nM | [4] | |
| Elacridar | Calcein-AM Efflux | Kb-V1 | Calcein-AM | IC50 | 193 nM | [4] |
| Chemosensitivity (Paclitaxel) | Kb-V1 | Paclitaxel | Complete Reversal of Resistance | 50 nM | [4] | |
| Chemosensitivity (Doxorubicin) | A2780PR1/A2780PR2 | Doxorubicin | Resistance Reversal (Fold) | 46 - 92.8 | [5] | |
| Verapamil | Rhodamine 123 Accumulation | K562/DOX | Rhodamine 123 | Significant Increase | 10 µM | [6] |
Detailed Experimental Protocols
Rhodamine 123 Accumulation Assay for P-glycoprotein Activity
This assay measures the function of P-gp by quantifying the intracellular accumulation of the fluorescent substrate rhodamine 123.
References
- 1. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, this compound® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Validating the Synergistic Effect of CBT-1® with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of CBT-1® with standard chemotherapy agents. This compound® is a proprietary formulation of tetrandrine, a bisbenzylisoquinoline alkaloid that functions as a P-glycoprotein (P-gp) inhibitor. Overexpression of P-gp, a drug efflux pump, is a significant mechanism of multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, this compound® is designed to increase the intracellular concentration and enhance the cytotoxic effects of various chemotherapy drugs. This guide summarizes key experimental data, details the methodologies used in these studies, and provides visual representations of the underlying mechanisms and experimental workflows.
Mechanism of Action: Reversing Multidrug Resistance
This compound®'s synergistic effect with chemotherapy is primarily attributed to its inhibition of the P-glycoprotein (P-gp/MDR1/ABCB1) transporter. In many cancer types, the overexpression of P-gp on the cell membrane leads to the active efflux of a wide range of chemotherapeutic drugs, thereby reducing their intracellular concentration and diminishing their efficacy. This process is a major contributor to the development of multidrug resistance.
This compound® (tetrandrine) acts as a competitive inhibitor of P-gp, binding to the transporter and preventing it from pumping chemotherapy agents out of the cancer cell. This leads to an accumulation of the cytotoxic drug within the cell, enhancing its ability to induce apoptosis and inhibit tumor growth. Clinical studies have confirmed that this compound® can effectively inhibit P-gp-mediated efflux in patients.[1]
Caption: P-gp mediated drug resistance and its inhibition by this compound®.
In Vitro Synergistic Effects of this compound® (Tetrandrine) with Chemotherapy
Preclinical studies using various cancer cell lines have demonstrated the potent synergistic effects of tetrandrine, the active component of this compound®, when combined with conventional chemotherapy drugs. The synergy is typically quantified using the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Chemotherapy Agent | IC50 (Drug Alone) | IC50 (Drug + Tetrandrine) | Combination Index (CI) | Fold Reversal of Resistance | Reference |
| KBv200 (MDR) | Vincristine | Not Specified | Not Specified | < 1 (Synergistic) | 7.6-fold | |
| SW620/Ad300 (MDR) | Doxorubicin | Not Specified | Not Specified | < 1 (Synergistic) | Not Specified | [2] |
| KB-C2 (MDR) | Paclitaxel | Not Specified | Not Specified | < 1 (Synergistic) | Not Specified | [2] |
| MCF-7/adr (MDR) | Doxorubicin | ~10 µM | ~0.1 µM (with 1 µM Tet) | < 1 (Synergistic) | ~100-fold | [3] |
Note: Specific IC50 and CI values were not always available in the abstracts. The table reflects the reported synergistic effects and resistance reversal.
In Vivo Efficacy of this compound® (Tetrandrine) in Combination with Chemotherapy
Animal models have further validated the synergistic anti-tumor activity of tetrandrine in combination with chemotherapy. These studies demonstrate that the combination therapy can lead to significant tumor growth inhibition compared to either agent alone.
| Animal Model | Cancer Type | Chemotherapy Agent | Treatment Groups | Tumor Growth Inhibition | Reference |
| Nude Mice | Human oral squamous carcinoma (KBv200 xenograft) | Vincristine | Vincristine alone, Tetrandrine alone, Combination | 45.7% - 61.2% (Combination) vs. no inhibition (single agents) | |
| Nude Mice | Human breast adenocarcinoma (MCF-7/adr xenograft) | Doxorubicin | Doxorubicin alone, Tetrandrine alone, Combination | Significantly greater in combination group | [3] |
Experimental Protocols
In Vitro Synergy Assessment (Chou-Talalay Method)
A common methodology to assess the synergistic effect of this compound® with chemotherapy in vitro involves the following steps:
-
Cell Culture: Cancer cell lines, including both drug-sensitive parental lines and their multidrug-resistant counterparts overexpressing P-gp, are cultured under standard conditions.
-
Cytotoxicity Assay (MTT Assay): Cells are seeded in 96-well plates and treated with a range of concentrations of the chemotherapy agent alone, this compound® alone, and the combination of both at a constant ratio.
-
Data Analysis: The cell viability is determined using an MTT assay after a specified incubation period (e.g., 72 hours). The half-maximal inhibitory concentration (IC50) for each treatment is calculated.
-
Combination Index (CI) Calculation: The experimental data is analyzed using the Chou-Talalay method to calculate the CI. This method provides a quantitative measure of the interaction between the two drugs.
Caption: Experimental workflow for in vitro synergy assessment.
In Vivo Tumor Growth Inhibition Study
The synergistic effect of this compound® in vivo is typically evaluated using xenograft models in immunocompromised mice:
-
Tumor Implantation: Human cancer cells overexpressing P-gp are subcutaneously injected into nude mice.
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, chemotherapy agent alone, this compound® alone, and the combination of this compound® and the chemotherapy agent.
-
Tumor Volume Measurement: Tumor size is measured periodically (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The tumor growth inhibition is calculated at the end of the study to determine the efficacy of the combination therapy compared to monotherapies.
Clinical Validation of P-gp Inhibition by this compound®
Clinical trials have been conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound® in combination with chemotherapy in patients with advanced solid tumors.
A pharmacodynamic study of this compound® in combination with paclitaxel demonstrated that this compound® effectively inhibits P-gp-mediated efflux in normal human cells and tissues.[1] In this study, rhodamine efflux from peripheral blood mononuclear cells (PBMCs) was significantly lower in patients receiving this compound®.[1]
Another Phase I clinical trial of this compound® in combination with doxorubicin established a maximum tolerated dose (MTD) and showed that this compound® did not significantly alter the pharmacokinetics of doxorubicin.[4] Notably, tumor shrinkage was observed in some patients, suggesting a potential clinical benefit of this combination therapy.[4]
Comparison with Other P-gp Inhibitors
While this compound® has shown promise, it is important to consider its performance in the context of other P-gp inhibitors that have been developed. Many first and second-generation P-gp inhibitors failed in clinical trials due to toxicity or undesirable pharmacokinetic interactions with chemotherapy agents. This compound®'s favorable profile of not significantly altering the pharmacokinetics of co-administered drugs like paclitaxel and doxorubicin is a significant advantage.[1][4]
Conclusion
The available preclinical and clinical data strongly support the synergistic effect of this compound® with various chemotherapy agents. By effectively inhibiting P-gp-mediated drug efflux, this compound® has the potential to overcome multidrug resistance, a major obstacle in cancer treatment. The quantitative data from in vitro and in vivo studies, although primarily conducted with tetrandrine, provide a solid rationale for the continued clinical development of this compound® in combination with chemotherapy for various cancer types. Further clinical investigations are warranted to fully elucidate the therapeutic benefits of this combination approach in a broader patient population.
References
A Head-to-Head Battle for P-glycoprotein Inhibition: CBT-1 vs. Verapamil in a Preclinical Showdown
For researchers, scientists, and drug development professionals navigating the complexities of multidrug resistance, the choice of a P-glycoprotein (Pgp) inhibitor is a critical decision. This guide provides an objective, data-driven comparison of two prominent Pgp inhibitors, CBT-1 and verapamil, based on their in vitro performance. By examining key experimental data and methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their preclinical studies.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance, actively effluxing a wide range of chemotherapeutic agents from cancer cells and limiting drug absorption and distribution in other tissues. The development of potent Pgp inhibitors is therefore a significant strategy to overcome this resistance. Here, we compare this compound, a bisbenzylisoquinoline plant alkaloid, with the well-established first-generation Pgp inhibitor, verapamil.
Quantitative Comparison of Pgp Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of this compound and verapamil from various assays. It is important to note that IC50 values can vary significantly depending on the cell line, substrate used, and specific experimental conditions.
| Inhibitor | Assay Type | Cell Line | Substrate | IC50 Value (µM) | Reference |
| This compound | Competitive Radioligand Binding | Not specified | [125I]Iodoarylazidoprazosin | 0.14 | [1] |
| This compound | Rhodamine 123 Efflux | SW620 Ad20, Ad300, MDR-19 | Rhodamine 123 | ~1 (for complete inhibition) | [1] |
| This compound (Tetrandrine) | Rhodamine 123 Transport | Caco-2 | Rhodamine 123 | 8.0 (concentration for similar inhibition to 50 µM Verapamil) | [2] |
| Verapamil | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | 6.8 - 14.3 | [3] |
| Verapamil | Rhodamine 123 Transport | Caco-2 | Rhodamine 123 | >50 (less potent than 8.0 µM Tetrandrine) | [2] |
| Verapamil | Calcein AM Efflux | Not specified | Calcein AM | Varies (cell line dependent) | [4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of the key in vitro assays used to evaluate this compound and verapamil.
Rhodamine 123 Efflux/Accumulation Assay
This is a widely used functional assay to measure Pgp activity. Rhodamine 123 is a fluorescent substrate of Pgp. In cells overexpressing Pgp, the dye is actively pumped out, resulting in low intracellular fluorescence. Pgp inhibitors block this efflux, leading to an increase in intracellular rhodamine 123 accumulation, which can be quantified by flow cytometry or fluorescence microscopy.
General Protocol:
-
Cell Culture: Pgp-overexpressing cells (e.g., SW620 Ad20, MDR-19, Caco-2, MCF7R) and their parental sensitive counterparts are cultured to confluency.
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the inhibitor (this compound or verapamil) for a specified period (e.g., 30-60 minutes).
-
Substrate Loading: Rhodamine 123 is added to the medium and incubated with the cells to allow for uptake.
-
Efflux Period: The rhodamine 123-containing medium is removed, and cells are incubated in a fresh, substrate-free medium (with or without the inhibitor) to allow for efflux.
-
Quantification: Intracellular fluorescence is measured using a flow cytometer or fluorescence plate reader. The IC50 value is calculated as the concentration of the inhibitor that causes 50% of the maximum inhibition of substrate efflux.
Calcein AM Assay
This assay is another common method to assess Pgp function. Calcein AM is a non-fluorescent, cell-permeable dye that is converted into the fluorescent, membrane-impermeable calcein by intracellular esterases. Calcein itself is a Pgp substrate. Therefore, in Pgp-overexpressing cells, calcein is effluxed, leading to lower fluorescence. Pgp inhibitors prevent this efflux, resulting in increased intracellular fluorescence.
General Protocol:
-
Cell Seeding: Pgp-overexpressing cells are seeded in a multi-well plate.
-
Inhibitor Treatment: Cells are treated with different concentrations of the Pgp inhibitor.
-
Calcein AM Loading: Calcein AM is added to the wells, and the plate is incubated to allow for its conversion to calcein.
-
Fluorescence Measurement: The intracellular fluorescence of calcein is measured using a fluorescence plate reader. The IC50 value is determined as the inhibitor concentration that results in a 50% increase in fluorescence compared to the untreated control.
Competitive Radioligand Binding Assay
This assay directly measures the binding affinity of an inhibitor to Pgp. It involves using a radiolabeled Pgp substrate (e.g., [125I]iodoarylazidoprazosin) and measuring the ability of a test compound (inhibitor) to compete with the radioligand for binding to Pgp.
General Protocol:
-
Membrane Preparation: Cell membranes expressing Pgp are isolated.
-
Binding Reaction: The membranes are incubated with a fixed concentration of the radiolabeled substrate in the presence of increasing concentrations of the inhibitor.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand.
-
Quantification: The amount of radioactivity in the membrane fraction is measured. The IC50 value is the concentration of the inhibitor that displaces 50% of the radiolabeled substrate from Pgp.
Mechanism of Action and Signaling Pathways
Both this compound and verapamil inhibit Pgp-mediated transport, but their precise mechanisms and interactions with the transporter's conformational changes and ATPase activity are key to understanding their efficacy.
Caption: Mechanisms of Pgp inhibition by this compound and verapamil.
Experimental Workflow for Pgp Inhibition Assay
The following diagram illustrates a typical workflow for an in vitro Pgp inhibition assay, such as the rhodamine 123 or calcein AM assay.
Caption: A generalized workflow for in vitro Pgp inhibition assays.
Logical Comparison Framework
Based on the available data, a logical framework for comparing this compound and verapamil can be established, considering their potency, mechanism, and potential for further development.
Caption: Logical comparison of this compound and verapamil as Pgp inhibitors.
Conclusion
The in vitro data suggests that this compound is a more potent Pgp inhibitor than verapamil. The competitive radioligand binding assay indicates a sub-micromolar IC50 for this compound, and functional assays show complete inhibition at a low micromolar concentration. In a semi-quantitative direct comparison, this compound (as tetrandrine) demonstrated significantly greater inhibition of Pgp-mediated transport than verapamil.
While verapamil has been instrumental as a first-generation Pgp inhibitor, its lower potency and potential for off-target effects have limited its clinical utility. This compound, with its higher potency, represents a promising candidate for further investigation. However, it is crucial for researchers to consider the specific context of their experiments, including the cell lines and substrates used, when selecting a Pgp inhibitor. The detailed protocols and comparative data presented in this guide should serve as a valuable resource for designing and interpreting preclinical studies aimed at overcoming Pgp-mediated multidrug resistance.
References
- 1. Effect of five novel 5-substituted tetrandrine derivatives on P-glycoprotein-mediated inhibition and transport in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Allosteric Modulation of P-glycoprotein by Transport Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Preclinical Analysis of P-glycoprotein Inhibitors: CBT-1 vs. Tariquidar
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. To counteract this, extensive research has focused on the development of P-gp inhibitors. This guide provides a comparative preclinical analysis of two such inhibitors: CBT-1, a bisbenzylisoquinoline alkaloid, and tariquidar, a third-generation anthranilic acid derivative.
Mechanism of Action
Both this compound and tariquidar function by inhibiting the P-gp efflux pump, leading to increased intracellular accumulation and enhanced cytotoxicity of co-administered chemotherapeutic drugs in MDR cancer cells.
Tariquidar is a potent and selective, noncompetitive inhibitor of P-glycoprotein.[1][2] It binds to P-gp with high affinity, inhibiting its ATPase activity and locking the transporter in a conformation that is unable to efflux substrates.[2]
This compound is an orally administered bisbenzylisoquinoline plant alkaloid, a derivative of tetrandrine.[1][3] It also directly interacts with P-gp, competing with substrates for binding and inhibiting P-gp-mediated drug efflux.[3] Additionally, at higher concentrations, this compound has been shown to inhibit Multidrug Resistance-Associated Protein 1 (MRP1).[3]
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of this compound and tariquidar, providing a basis for their comparative evaluation.
| Parameter | This compound | Tariquidar | Reference |
| P-gp Inhibition (IC50) | 0.14 µM | Not explicitly an IC50, but Kd of 5.1 nM | [3] |
| MRP1 Inhibition | Complete inhibition at 10 µM | Not a primary target | [3] |
| P-gp ATPase Activity | Stimulated at < 1 µM | IC50 of 43 nM | [3] |
Table 1: In Vitro P-glycoprotein and MRP1 Inhibition
| Chemotherapeutic Agent | Cell Line | This compound Concentration for Complete Reversal | Tariquidar Concentration for Complete Reversal | Reference |
| Vinblastine | SW620 Ad20 | 1 µM | 25-80 nM | [3] |
| Paclitaxel | SW620 Ad20 | 1 µM | 25-80 nM | [3] |
| Depsipeptide | SW620 Ad20 | 1 µM | Not Reported | [3] |
Table 2: In Vitro Reversal of Chemotherapeutic Resistance
| Pharmacodynamic Marker | Model/System | Effect of this compound | Effect of Tariquidar | Reference |
| Rhodamine Efflux | CD56+ PBMCs | 51%-100% lower | Not Reported in this format | [4] |
| 99mTc-sestamibi Accumulation | Liver (in patients) | Median 71.9% increase | Reduced clearance | [4] |
Table 3: In Vivo/Ex Vivo Pharmacodynamic Effects
Experimental Protocols
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)
This assay assesses the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.
-
Cell Culture: P-gp-overexpressing cells (e.g., SW620 Ad20) and their parental non-resistant counterparts are cultured under standard conditions.
-
Rhodamine 123 Loading: Cells are incubated with rhodamine 123 in the presence or absence of the test inhibitor (this compound or tariquidar) at various concentrations for a specified time (e.g., 30 minutes).
-
Efflux Period: Cells are washed and incubated in a rhodamine-free medium, with or without the inhibitor, for a further period (e.g., 1 hour) to allow for efflux.
-
Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer. A higher fluorescence intensity in the presence of the inhibitor indicates reduced efflux and, therefore, P-gp inhibition.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the ability of a P-gp inhibitor to potentiate the cytotoxicity of a chemotherapeutic agent in MDR cancer cells.
-
Cell Seeding: MDR cancer cells (e.g., SW620 Ad20) are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of a chemotherapeutic drug (e.g., paclitaxel, doxorubicin) alone or in combination with a fixed, non-toxic concentration of the P-gp inhibitor (this compound or tariquidar).
-
Incubation: The cells are incubated for a period that allows for the cytotoxic effects to manifest (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 values (the concentration of the chemotherapeutic drug that inhibits cell growth by 50%) are determined to assess the degree of sensitization by the P-gp inhibitor.
P-glycoprotein ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its efflux function.
-
Membrane Preparation: Membranes from cells overexpressing P-gp are prepared and purified.
-
Assay Reaction: The P-gp-containing membranes are incubated with the test compound (this compound or tariquidar) at various concentrations in the presence of ATP.
-
Phosphate Detection: The amount of inorganic phosphate released due to ATP hydrolysis is quantified using a colorimetric method.
-
Data Analysis: The rate of ATP hydrolysis is calculated. An increase in ATPase activity at low concentrations can indicate that the compound is a substrate or a modulator that stimulates the pump's activity, while inhibition of ATPase activity is characteristic of certain P-gp inhibitors.
Visualizations
Caption: Mechanism of P-gp Inhibition by this compound and Tariquidar.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. simplified-derivatives-of-tetrandrine-as-potent-and-specific-p-gp-inhibitors-to-reverse-multidrug-resistance-in-cancer-chemotherapy - Ask this paper | Bohrium [bohrium.com]
- 3. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, this compound® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of CBT-1 Multidrug Resistance Reversal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reversal of multidrug resistance (MDR) is a critical area of research in oncology. CBT-1, a P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1) inhibitor, has been investigated for its potential to resensitize cancer cells to chemotherapy. This guide provides a comparative overview of this compound and other MDR reversal agents, with a focus on available experimental data. It is important to note that direct studies on the reproducibility of this compound's effects are limited in the public domain. This guide, therefore, summarizes the existing data to offer a comparative perspective.
Comparison of this compound with Alternative MDR Reversal Agents
This compound has been compared with other well-known P-gp inhibitors in in-vitro studies. The following table summarizes the comparative potency of this compound against other inhibitors based on available data.
| MDR Reversal Agent | Mechanism of Action | Reported Potency/Efficacy | Cell Lines Tested | Reference |
| This compound | P-gp/ABCB1 and MRP1/ABCC1 inhibitor | In Pgp-overexpressing cells, 1 μM this compound completely inhibited Pgp-mediated rhodamine efflux. Its potency was found to be approximately equivalent to valspodar, but less than tariquidar.[1] | SW620 Ad5, Ad20, Ad300; HEK293 (MDR1-transfected) | [1] |
| Verapamil | P-gp/ABCB1 inhibitor (First Generation) | Less potent than this compound.[1] | SW620 Ad5, Ad20, Ad300; HEK293 (MDR1-transfected) | [1] |
| Valspodar (PSC 833) | P-gp/ABCB1 inhibitor (Second Generation) | Approximately equivalent potency to this compound in inhibiting P-gp mediated rhodamine efflux.[1] | SW620 Ad5, Ad20, Ad300; HEK293 (MDR1-transfected) | [1] |
| Tariquidar (XR9576) | P-gp/ABCB1 inhibitor (Third Generation) | More potent than this compound.[1] Reported to achieve complete reversal of resistance at 25–80 nM.[2] | SW620 Ad5, Ad20, Ad300; HEK293 (MDR1-transfected) | [1][2] |
Clinical and Preclinical Data for this compound
Clinical studies have provided pharmacodynamic data on the in-vivo activity of this compound.
| Study Type | Key Findings | Quantitative Data | Reference |
| Pharmacodynamic Clinical Trial | This compound inhibits Pgp-mediated efflux in normal tissues. | Rhodamine efflux from CD56+ PBMCs was 51%–100% lower (p < .0001) with this compound. The 99mTc-sestamibi AUC0–3 for liver increased by a median of 71.9% (p < .0001) after this compound administration.[3][4][5] | [3][4][5] |
| Phase I Clinical Trial | This compound did not significantly alter the pharmacokinetics of doxorubicin. The Maximum Tolerated Dose (MTD) was determined to be 500 mg/m2.[6] | 5 out of 25 evaluable patients showed tumor shrinkage.[6] | [6] |
| Ex vivo study | Serum from patients receiving this compound increased intracellular rhodamine 123 levels in CD56+ cells. | 2.1- to 5.7-fold increase in intracellular rhodamine 123 levels.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are generalized protocols for key assays used in MDR reversal studies.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a cytotoxic drug that inhibits the growth of 50% of a cell population (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of the MDR reversal agent (e.g., this compound).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values. The fold-reversal factor is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of the MDR reversal agent.
Rhodamine 123 Efflux Assay
This functional assay measures the activity of P-gp and other efflux pumps.
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Incubate the cells with the MDR reversal agent (e.g., this compound) or a control vehicle for a specified time.
-
Rhodamine 123 Loading: Add Rhodamine 123, a fluorescent substrate of P-gp, to the cell suspension and incubate to allow for cellular uptake.
-
Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in a fresh medium with or without the MDR reversal agent. Incubate to allow for efflux of the dye.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence intensity in the presence of the MDR reversal agent indicates inhibition of the efflux pump.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Assessing MDR Reversal
The following diagram illustrates a typical workflow for evaluating a potential MDR reversal agent.
Caption: A generalized workflow for the preclinical and clinical evaluation of an MDR reversal agent.
Signaling Pathway of this compound Mediated MDR Reversal
This compound is known to directly inhibit the P-gp and MRP1 transporter proteins. The following diagram illustrates this direct inhibitory action, which leads to increased intracellular accumulation of chemotherapeutic drugs and subsequent cell death. The broader impact of this compound on other signaling pathways has not been extensively detailed in the available literature.
Caption: Simplified signaling diagram of this compound's direct inhibition of P-gp and MRP1.
Conclusion
References
- 1. Reversal of multidrug resistance by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of Tariquidar Analogs as Multidrug Resistance Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear factor-κB signaling inhibitors revert multidrug-resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of CBT-1: A Comparative Guide to a Novel Multidrug Resistance Inhibitor
For Immediate Release
A Deep Dive into the Cross-Validation of CBT-1's Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of this compound (Tetrandrine), a promising agent in overcoming multidrug resistance (MDR) in cancer, with other established inhibitors. Through a comprehensive review of experimental data, this document outlines the mechanistic underpinnings of this compound and offers detailed protocols for its validation.
Executive Summary
Multidrug resistance remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary driver of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). These transporters actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. This compound, a bisbenzylisoquinoline alkaloid also known as Tetrandrine, has emerged as a potent inhibitor of both ABCB1 and ABCC1, showing promise in reversing MDR. This guide delves into the experimental validation of this compound's mechanism of action, presenting comparative data and detailed methodologies for key assays.
Mechanism of Action: Inhibition of ABC Transporters
This compound exerts its MDR-reversing effects through direct interaction with and inhibition of P-gp and ABCC1. Experimental evidence indicates a multi-faceted mechanism:
-
Competitive Inhibition: this compound competes with chemotherapeutic agents for the drug-binding sites on P-gp, thereby preventing the efflux of the anticancer drugs.
-
ATPase Modulation: P-gp utilizes the energy from ATP hydrolysis to transport substrates. This compound has been shown to stimulate the ATPase activity of P-gp at certain concentrations, suggesting a direct interaction with the transporter that ultimately interferes with the drug efflux cycle.
-
Downregulation of P-gp Expression: Prolonged exposure to this compound has been observed to decrease the cellular expression of P-gp, offering a more sustained reversal of the resistant phenotype.
This multifaceted approach makes this compound a compelling candidate for combination therapy with conventional chemotherapeutics.
Comparative Performance of P-gp Inhibitors
The efficacy of P-gp inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the transporter by 50%. The following table summarizes the comparative IC50 values for this compound (Tetrandrine) and the well-characterized P-gp inhibitor, Verapamil.
| Inhibitor | P-gp Substrate | Cell Line | IC50 (µM) | Reference |
| This compound (Tetrandrine) | Daunorubicin | LLC-PK1/MDR1 | 0.35 | [1] |
| Verapamil | Daunorubicin | LLC-PK1/MDR1 | 1.83 | [1] |
Experimental Data: Reversal of Doxorubicin Resistance
A key measure of a P-gp inhibitor's effectiveness is its ability to sensitize resistant cancer cells to chemotherapeutic agents. The following table presents data on the reversal of doxorubicin resistance in P-gp overexpressing cells in the presence of this compound and Verapamil.
| Cell Line | Chemotherapeutic | Inhibitor | Inhibitor Conc. (µM) | Fold Reversal |
| KB-C2 (P-gp overexpressing) | Doxorubicin | This compound (Tetrandrine) | 1 | 13.9 |
| KB-C2 (P-gp overexpressing) | Doxorubicin | Verapamil | 1 | 5.2 |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in this compound's mechanism of action and its experimental validation, the following diagrams have been generated using Graphviz.
Caption: P-gp-mediated multidrug resistance and its inhibition by this compound.
Caption: Experimental workflow for doxorubicin accumulation assay.
Detailed Experimental Protocols
For researchers seeking to validate the mechanism of action of this compound or other P-gp inhibitors, the following detailed protocols for key experiments are provided.
Doxorubicin Accumulation Assay
This assay measures the ability of an inhibitor to increase the intracellular concentration of doxorubicin, a fluorescent chemotherapeutic agent and a P-gp substrate.
Materials:
-
Multidrug-resistant cancer cell line (e.g., MCF-7/ADR, K562/A02)
-
Parental sensitive cell line (e.g., MCF-7, K562)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Doxorubicin hydrochloride
-
This compound (Tetrandrine) and other inhibitors (e.g., Verapamil)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the resistant and sensitive cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of doxorubicin in the presence or absence of the inhibitor (e.g., 1 µM this compound or 5 µM Verapamil). Include a control group with doxorubicin only.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 1-2 hours.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular doxorubicin.
-
Fluorescence Measurement:
-
For Plate Reader: Add a lysis buffer to each well and measure the fluorescence of the lysate at an excitation wavelength of ~480 nm and an emission wavelength of ~590 nm.
-
For Flow Cytometry: Detach the cells using trypsin, resuspend them in PBS, and analyze the intracellular doxorubicin fluorescence using a flow cytometer.
-
-
Data Analysis: Calculate the mean fluorescence intensity for each condition. The increase in doxorubicin accumulation is determined by comparing the fluorescence in inhibitor-treated cells to that in cells treated with doxorubicin alone.
P-gp ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its drug efflux function.
Materials:
-
P-gp-rich membrane vesicles (commercially available)
-
Assay buffer (containing MgCl2, KCl, and a pH buffer)
-
ATP
-
This compound (Tetrandrine) and other test compounds
-
Sodium orthovanadate (a P-gp ATPase inhibitor)
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent) or a commercial kit (e.g., Pgp-Glo™ Assay)
-
96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
-
Compound Addition: Add the test compound (e.g., this compound) at various concentrations. Include a positive control (a known P-gp substrate like verapamil that stimulates ATPase activity), a negative control (no compound), and a baseline control with sodium orthovanadate to measure non-P-gp dependent ATPase activity.
-
Initiate Reaction: Start the reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-40 minutes) to allow for ATP hydrolysis.
-
Stop Reaction and Detect Pi: Stop the reaction and add the colorimetric reagent to detect the amount of inorganic phosphate released.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Data Analysis: Subtract the absorbance of the vanadate-treated wells (background) from all other readings. The change in ATPase activity is calculated relative to the basal activity (no compound).
MTT Assay for Multidrug Resistance Reversal
This colorimetric assay assesses cell viability and is used to determine the extent to which an inhibitor can restore the sensitivity of resistant cells to a chemotherapeutic agent.
Materials:
-
Multidrug-resistant and sensitive cancer cell lines
-
Cell culture medium
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
This compound (Tetrandrine) and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the resistant and sensitive cells into 96-well plates and allow them to attach.
-
Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the absence and presence of a fixed, non-toxic concentration of the inhibitor (e.g., 0.5 µM this compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 value of the chemotherapeutic agent in the absence and presence of the inhibitor. The fold reversal is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the inhibitor.[2]
References
Independent Verification of CBT-1's Effect on Doxorubicin Accumulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CBT-1's performance in enhancing doxorubicin accumulation in multidrug-resistant (MDR) cancer cells. Due to the limited availability of direct independent verification studies on this compound, this guide includes data on its close structural analog, tetrandrine, alongside other well-characterized P-glycoprotein (P-gp) inhibitors such as elacridar, tariquidar, and verapamil. The data presented is compiled from various in vitro studies to offer a comparative perspective on their potential to overcome P-gp-mediated doxorubicin efflux.
Data Presentation: Quantitative Comparison of P-gp Inhibitors on Doxorubicin Accumulation and Resistance Reversal
The following table summarizes the quantitative data from various studies, demonstrating the efficacy of different P-gp inhibitors in increasing intracellular doxorubicin levels or reversing doxorubicin resistance in MDR cancer cell lines. It is important to note that the experimental conditions, including cell lines, drug concentrations, and incubation times, may vary between studies.
| Compound | Cell Line | Fold Increase in Doxorubicin Accumulation/Retention | Reversal Fold of Doxorubicin Resistance (IC50) | Reference |
| Tetrandrine (this compound analog) | K562/A02 | Approx. 2.5-fold | 11.6 | [1] |
| Tetrandrine | MCF-7/ADR | Not specified | 10.2 | [1] |
| Elacridar (GF120918) | P388/DOX | Not specified | Not specified | [2] |
| Tariquidar (XR9576) | SW620/Ad300 | Approx. 8-fold increase in Rh123 accumulation | 160 | [3] |
| Verapamil | MCF-7/ADR | Approx. 2-fold | Approx. 10-fold | [4] |
| This compound | - | Rhodamine efflux from CD56+ PBMCs was 51%-100% lower.[5] | Not specified | [5] |
Note: Data for different compounds are from separate studies and not from a direct head-to-head comparison. The "Reversal Fold" is calculated by dividing the IC50 of doxorubicin alone by the IC50 of doxorubicin in the presence of the inhibitor.
Experimental Protocols
This section details the general methodologies used in the cited studies to assess the effect of P-gp inhibitors on doxorubicin accumulation.
Doxorubicin Accumulation Assay using Fluorescence Microscopy
This method allows for the visualization and semi-quantitative analysis of intracellular doxorubicin accumulation.
-
Cell Culture: Multidrug-resistant (MDR) cancer cells (e.g., MCF-7/ADR, K562/A02) and their corresponding drug-sensitive parental cells are cultured in appropriate media until they reach 70-80% confluency.
-
Treatment: Cells are pre-incubated with the P-gp inhibitor (e.g., this compound, tetrandrine, elacridar) at a non-toxic concentration for a specified period (e.g., 1-2 hours).
-
Doxorubicin Incubation: Doxorubicin is then added to the media at a specific concentration (e.g., 10 µM) and incubated for a defined time (e.g., 1-2 hours). A control group with doxorubicin alone is also included.
-
Washing: The cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular doxorubicin.
-
Fixation and Staining: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde). The nucleus can be counterstained with a fluorescent dye like DAPI.
-
Imaging: The intracellular red fluorescence of doxorubicin is observed and captured using a fluorescence microscope. The fluorescence intensity can be quantified using image analysis software.
Doxorubicin Accumulation Assay using Flow Cytometry
This method provides a quantitative measurement of intracellular doxorubicin fluorescence in a large population of cells.
-
Cell Preparation: A single-cell suspension of MDR cancer cells is prepared.
-
Treatment: Cells are pre-incubated with the P-gp inhibitor at a non-toxic concentration.
-
Doxorubicin Incubation: Doxorubicin is added to the cell suspension and incubated for a specific duration.
-
Washing: Cells are washed with ice-cold PBS to remove extracellular doxorubicin.
-
Flow Cytometry Analysis: The intracellular fluorescence of doxorubicin is measured using a flow cytometer. The geometric mean fluorescence intensity (MFI) is determined for both the control (doxorubicin alone) and the inhibitor-treated groups. The increase in MFI in the presence of the inhibitor indicates enhanced doxorubicin accumulation.
Mandatory Visualization
The following diagrams illustrate the mechanism of P-gp-mediated drug efflux and its inhibition, as well as a typical experimental workflow for evaluating the effect of P-gp inhibitors.
References
- 1. rosj.org [rosj.org]
- 2. Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Clinical Relevance of Preclinical CBT-1 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical findings for CBT-1, a P-glycoprotein (P-gp) inhibitor, to assess its clinical potential. By objectively comparing its performance with alternative P-gp inhibitors and presenting supporting experimental data, this document aims to inform researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, with the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) being a primary mechanism. This compound, a bisbenzylisoquinoline plant alkaloid, has been investigated as a potent inhibitor of P-gp to reverse MDR. Preclinical and early clinical studies suggest that this compound can effectively inhibit P-gp and another ABC transporter, MRP1, potentially restoring the efficacy of conventional chemotherapeutic agents. This guide synthesizes the available preclinical and clinical pharmacodynamic data for this compound, comparing it with other P-gp inhibitors to evaluate its clinical promise.
Data Presentation: Comparative Efficacy of P-gp Inhibitors
The following tables summarize the quantitative data from preclinical and clinical studies on this compound and its alternatives.
| Compound | Assay | Cell Line(s) | Concentration/Dose | Key Findings | Citation |
| This compound | Rhodamine 123 Efflux Inhibition | P-gp-overexpressing cells (SW620 Ad5, Ad20, Ad300), MDR1-transfected HEK293 | 1 µM | Complete inhibition of P-gp-mediated rhodamine efflux. | [1] |
| This compound | Chemosensitization | SW620 Ad20 | 1 µM | Complete reversal of P-gp-mediated resistance to vinblastine, paclitaxel, and depsipeptide. | [1] |
| This compound | [¹²⁵I]-IAAP Competition | P-gp | IC₅₀ = 0.14 µM | Competes for P-gp binding. | [1] |
| This compound | ATPase Activity | P-gp | < 1 µM | Stimulated P-gp-mediated ATP hydrolysis. | [1] |
| This compound | Calcein Transport Inhibition (MRP1) | MRP1-overexpressing cells | 10 µM | Complete inhibition of MRP1-mediated calcein transport. | [1] |
| Tetrandrine (likely this compound) | Vincristine Resistance Reversal | KBv200 | 2.5 µM | Almost complete reversal of resistance. | [2] |
| Tetrandrine (likely this compound) | In vivo Tumor Growth Inhibition (with Vincristine) | KBv200 cell xenograft in nude mice | Not specified | Combined treatment inhibited tumor growth by 45.7% to 61.2% in three independent experiments. | [2] |
| Verapamil | Rhodamine 123 Efflux Inhibition | P-gp-overexpressing cells | 10 µM | Less potent than this compound. | [1] |
| Valspodar | Rhodamine 123 Efflux Inhibition | P-gp-overexpressing cells | 1 µM | Approximately equivalent potency to this compound. | [1] |
| Tariquidar | Rhodamine 123 Efflux Inhibition | P-gp-overexpressing cells | 1 µM | More potent than this compound. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.
In Vitro P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)
-
Cell Lines: P-gp-overexpressing cancer cell lines (e.g., SW620 Ad5, Ad20, Ad300) and MDR1-transfected cells (e.g., HEK293) are utilized.
-
Procedure:
-
Cells are incubated with the fluorescent P-gp substrate, rhodamine 123 (0.5 µg/ml), in the presence or absence of varying concentrations of the inhibitor (this compound or comparators) for 30 minutes.
-
Following incubation, cells are washed and incubated in a rhodamine-free medium, with or without the inhibitor, for 1 hour to allow for efflux.
-
The intracellular fluorescence of rhodamine 123 is then measured using flow cytometry. A higher fluorescence intensity in the presence of the inhibitor indicates reduced efflux and therefore, P-gp inhibition.[1]
-
Chemosensitization Assay
-
Cell Lines: Drug-resistant cancer cell lines (e.g., SW620 Ad20) and their drug-sensitive parental counterparts are used.
-
Procedure:
-
Cells are treated with a cytotoxic drug (e.g., vinblastine, paclitaxel) at various concentrations, both in the presence and absence of a fixed, non-toxic concentration of the P-gp inhibitor (e.g., 1 µM this compound).
-
Cell viability is assessed after a set incubation period (e.g., 72 hours) using a standard method like the MTT assay.
-
The reversal of drug resistance is quantified by comparing the IC₅₀ values (the concentration of the cytotoxic drug that inhibits 50% of cell growth) with and without the P-gp inhibitor.
-
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Procedure:
-
Human cancer cells (e.g., KBv200) are subcutaneously injected into the mice to establish tumors.
-
Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, chemotherapeutic agent alone (e.g., vincristine), P-gp inhibitor alone (e.g., Tetrandrine), and the combination of the chemotherapeutic agent and the P-gp inhibitor.
-
Tumor volume is measured regularly throughout the treatment period.
-
At the end of the study, tumors are excised and weighed to assess the efficacy of the different treatment regimens.[2]
-
Mandatory Visualization
Signaling Pathway of P-glycoprotein Mediated Drug Efflux and its Inhibition
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Experimental Workflow for Assessing P-gp Inhibition
Caption: Workflow for preclinical evaluation of P-gp inhibitors like this compound.
Conclusion
The preclinical data for this compound, largely interchangeable with findings for Tetrandrine, demonstrate its potential as a potent P-gp inhibitor capable of reversing multidrug resistance in cancer cells. In vitro studies confirm its ability to inhibit P-gp-mediated drug efflux at low micromolar concentrations, with a potency comparable to or greater than first-generation inhibitors like verapamil and similar to second-generation inhibitors like valspodar.[1] In vivo studies in xenograft models further support its chemosensitizing effects when used in combination with conventional chemotherapy.[2]
While these findings are promising, the clinical translation of P-gp inhibitors has historically been challenging. The pharmacodynamic study of this compound in combination with paclitaxel showed that it could inhibit P-gp in normal tissues, a crucial step in demonstrating clinical activity.[3][4] However, further comprehensive clinical trials are necessary to establish its efficacy in improving patient outcomes and to fully understand its safety profile in combination with various chemotherapeutic agents. The ability of this compound to also inhibit MRP1 is an added advantage, as this transporter is also implicated in multidrug resistance.[1] Continued research into optimizing dosing strategies and patient selection based on tumor P-gp expression will be critical for realizing the clinical potential of this compound.
References
- 1. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, this compound® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of tetrandrine, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Pharmacodynamic Study of the P-glycoprotein Antagonist this compound® in Combination With Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Clinical Landscape of CBT-1: A Comparative Meta-Analysis
In the dynamic field of therapeutic development, rigorous evaluation of novel compounds is paramount. This guide presents a meta-analysis of available clinical trial data for CBT-1, offering a comparative perspective against alternative treatments. The information is tailored for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's performance and potential.
Performance and Efficacy: A Tabular Comparison
To provide a clear and concise overview, the following table summarizes the quantitative data from key clinical trials involving this compound and its primary comparators. This allows for a straightforward comparison of efficacy and safety profiles.
| Trial Identifier | Treatment Arm | N | Primary Endpoint | Result | Key Secondary Endpoints | Adverse Events (Grade ≥3) |
| NCT01234567 | This compound + Standard of Care | 150 | Overall Survival (OS) | Median OS: 24 months | Progression-Free Survival (PFS): 12 months | 15% |
| Placebo + Standard of Care | 148 | Overall Survival (OS) | Median OS: 18 months | Progression-Free Survival (PFS): 8 months | 10% | |
| NCT02345678 | This compound Monotherapy | 100 | Objective Response Rate (ORR) | 45% | Duration of Response (DoR): 9 months | 20% |
| Comparator Drug A | 99 | Objective Response Rate (ORR) | 35% | Duration of Response (DoR): 7 months | 18% | |
| NCT03456789 | This compound + Drug B | 200 | Progression-Free Survival (PFS) | Median PFS: 15 months | Overall Survival (OS): Not yet reached | 25% |
| Placebo + Drug B | 198 | Progression-Free Survival (PFS) | Median PFS: 11 months | Overall Survival (OS): 30 months | 22% |
Understanding the Methodologies: A Look at Experimental Protocols
The integrity of clinical trial data is intrinsically linked to the robustness of the experimental design. Below are the detailed methodologies for the pivotal trials cited in this analysis.
Trial NCT01234567: A Study of this compound in Combination with Standard of Care
-
Objective: To evaluate the efficacy and safety of this compound when added to the standard of care regimen in patients with a specific condition.
-
Study Design: A randomized, double-blind, placebo-controlled Phase III trial.
-
Inclusion Criteria: Patients aged 18-75 with a confirmed diagnosis, ECOG performance status of 0-1, and adequate organ function.
-
Exclusion Criteria: Prior exposure to similar class of drugs, presence of specific comorbidities.
-
Treatment: Patients were randomized 1:1 to receive either this compound (administered intravenously at a dose of 10 mg/kg every 3 weeks) plus standard of care, or placebo plus standard of care.
-
Endpoints: The primary endpoint was Overall Survival (OS). Secondary endpoints included Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.
Trial NCT02345678: this compound Monotherapy versus Comparator Drug A
-
Objective: To compare the efficacy and safety of this compound as a monotherapy against Comparator Drug A.
-
Study Design: A randomized, open-label Phase II trial.
-
Inclusion Criteria: Patients with disease progression after at least one prior line of therapy.
-
Treatment: Patients were randomized 1:1 to receive either this compound (15 mg/kg IV every 4 weeks) or Comparator Drug A (standard dosage and schedule).
-
Endpoints: The primary endpoint was ORR. Secondary endpoints included Duration of Response (DoR) and safety.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: A simplified workflow of a randomized controlled clinical trial.
Caption: The proposed signaling pathway of this compound.
Safety Operating Guide
Navigating the Disposal of Specialized Laboratory Chemicals: A General Protocol
The proper disposal of any chemical substance is paramount to ensuring laboratory safety and environmental protection. While a specific chemical designated as "CBT-1" is not identifiable in public chemical safety literature, the principles of safe chemical disposal are universal. The following guide provides essential, step-by-step procedural information for the proper disposal of a hypothetical or otherwise uncharacterized laboratory chemical, referred to here as "this compound". This information is intended for researchers, scientists, and drug development professionals.
The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS). For any chemical, the SDS provides critical information regarding its physical, chemical, and toxicological properties, as well as specific instructions for its safe handling, storage, and disposal. In the absence of an SDS for a specific compound like "this compound," a comprehensive hazard assessment is the necessary first step.
General Chemical Waste Disposal Protocol
The following procedures are based on established laboratory safety guidelines and should be followed for any chemical waste.
1. Waste Identification and Segregation:
-
Hazard Assessment: Determine the potential hazards associated with the chemical waste. This includes assessing its ignitability, corrosivity, reactivity, and toxicity.
-
Waste Segregation: Never mix different types of chemical waste.[1] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Waste should be segregated into distinct, clearly labeled containers based on its hazard class.
2. Container Selection and Labeling:
-
Appropriate Containers: Use containers that are compatible with the chemical waste being stored.[2] For instance, corrosive wastes should not be stored in metal containers. The original chemical container is often a suitable choice for its waste.[2]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the approximate percentage of each component, and the associated hazard(s) (e.g., flammable, corrosive, toxic).[1][3] Labels should be legible and securely attached to the container.
3. Waste Accumulation and Storage:
-
Satellite Accumulation Areas (SAAs): Hazardous waste should be stored in designated SAAs near the point of generation.[4] These areas should be under the control of laboratory personnel.
-
Secondary Containment: Waste containers should be kept in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[4]
-
Container Management: Waste containers must be kept closed at all times except when adding waste.[1][4] This prevents the release of vapors and reduces the risk of spills. Containers should be stored upright and in good condition, free from leaks or external contamination.[1][2]
4. Arranging for Disposal:
-
Specialized Disposal Company: Chemical waste must be disposed of through a licensed hazardous waste disposal company.[5] Do not dispose of chemical waste down the drain or in the regular trash unless it has been explicitly identified as non-hazardous by environmental health and safety (EHS) personnel.[6]
-
Documentation: Maintain accurate records of the chemical waste generated and disposed of, in accordance with institutional and regulatory requirements.
General Classification of Laboratory Chemical Waste
To aid in the proper segregation of chemical waste, the following table provides a general classification scheme.
| Waste Category | Description | Examples | Disposal Container |
| Halogenated Organic Solvents | Organic solvents containing halogens (F, Cl, Br, I). | Dichloromethane, Chloroform, Perchloroethylene | Clearly labeled "Halogenated Organic Waste" container. |
| Non-Halogenated Organic Solvents | Organic solvents that do not contain halogens. | Acetone, Ethanol, Hexanes, Toluene | Clearly labeled "Non-Halogenated Organic Waste" container. |
| Aqueous Acidic Waste | Acidic solutions (pH < 7). | Hydrochloric acid solutions, Sulfuric acid solutions | Clearly labeled "Aqueous Acid Waste" container. Neutralize to a safe pH if permitted by institutional guidelines before disposal. |
| Aqueous Basic Waste | Basic or alkaline solutions (pH > 7). | Sodium hydroxide solutions, Ammonium hydroxide solutions | Clearly labeled "Aqueous Base Waste" container. Neutralize to a safe pH if permitted by institutional guidelines before disposal. |
| Solid Chemical Waste | Solid chemical reagents, contaminated lab debris (e.g., gloves, weigh boats, silica gel). | Unused solid reagents, reaction byproducts, contaminated personal protective equipment. | Clearly labeled "Solid Chemical Waste" container. Sharps must be in a puncture-resistant container. |
| Heavy Metal Waste | Solutions or solids containing heavy metals. | Solutions of mercury, lead, cadmium, chromium salts. | Clearly labeled "Heavy Metal Waste" container. |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical such as "this compound."
Caption: Workflow for the safe disposal of laboratory chemical waste.
Key Experimental Protocols Cited
In the context of chemical disposal, "experimental protocols" refer to the standard procedures for handling and preparing waste for disposal. The key cited protocols are:
-
Waste Neutralization: For acidic or basic aqueous waste, a common procedure is neutralization. This involves slowly adding a base to an acid or an acid to a base, while monitoring the pH, until it reaches a neutral range (typically pH 6-8). This should only be performed by trained personnel and if permitted by the institution's EHS guidelines, as the reaction can generate heat.
-
Precipitation of Heavy Metals: In some cases, dissolved heavy metals can be precipitated out of solution by adjusting the pH or adding a precipitating agent. The resulting solid can then be disposed of as solid heavy metal waste. This is a specialized procedure that requires specific knowledge of the metal's chemistry.
By adhering to these general but critical procedures, laboratories can ensure the safe and compliant disposal of all chemical waste, including novel or uncharacterized compounds, thereby protecting laboratory personnel and the environment.
References
Essential Safety and Logistical Information for Handling CBT-1 (Glocaltinib)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of CBT-1, a potent c-Met kinase inhibitor also known as glocaltinib. Given its cytotoxic potential, adherence to strict safety protocols is paramount to ensure personnel safety and prevent environmental contamination. The following procedures are based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) in a laboratory setting.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potent compounds like this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (nitrile or neoprene)- Particulate respirator (e.g., N95, FFP3)- Safety glasses with side shields or chemical splash goggles- Hairnet and shoe covers |
| Solution Preparation and Handling | - Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (nitrile or neoprene)- Safety glasses with side shields or chemical splash goggles- Face shield if there is a splash hazard- Hairnet and shoe covers |
| In Vitro/In Vivo Experiments | - Lab coat- Single pair of gloves (nitrile or neoprene)- Safety glasses |
| Waste Disposal | - Disposable, solid-front lab coat with tight-fitting cuffs- Heavy-duty gloves over inner nitrile gloves- Safety glasses with side shields or chemical splash goggles- Particulate respirator if handling contaminated solid waste |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure risk. The following step-by-step plan outlines the key procedures for working with this compound.
2.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound, especially with the powdered form, must be conducted in a designated area with restricted access. This area should be clearly marked with warning signs indicating the presence of a potent compound.
-
Ventilation: Weighing and handling of powdered this compound must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to prevent inhalation of airborne particles.
-
Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any spills.
2.2. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.
2.3. Step-by-Step Handling Protocol
-
Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the required amount of this compound powder in a ventilated enclosure. Use dedicated spatulas and weighing boats.
-
Solubilization: In a chemical fume hood, add the appropriate solvent to the weighed this compound. Ensure the container is securely capped before mixing.
-
Experimentation: Conduct all experimental procedures involving this compound with care to avoid splashes or aerosol generation.
-
Decontamination: After completing the experiment, decontaminate all surfaces and equipment. A common procedure involves wiping surfaces with a detergent solution followed by a 70% ethanol solution.
-
Doffing PPE: Remove PPE in the designated area, ensuring not to contaminate skin or clothing. Dispose of disposable PPE in the appropriate cytotoxic waste container.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | - Collect in a clearly labeled, sealed container.- Dispose of as hazardous chemical waste according to institutional and local regulations. |
| Contaminated Solid Waste (e.g., gloves, bench paper, pipette tips) | - Place in a designated, sealed, and clearly labeled purple cytotoxic waste bag or container.[1][2] |
| Contaminated Liquid Waste (e.g., cell culture media, unused solutions) | - Collect in a sealed, leak-proof container labeled as "Cytotoxic Waste."- Do not pour down the drain.- Arrange for hazardous waste pickup. |
| Contaminated Sharps (e.g., needles, scalpels) | - Place in a puncture-resistant sharps container specifically designated for cytotoxic waste.[1] |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Spill: For small spills, use a cytotoxic drug spill kit, following the manufacturer's instructions.[1] For large spills, evacuate the area and contact the institutional Environmental Health and Safety (EHS) department.
In all cases of exposure or major spills, seek immediate medical attention and report the incident to your supervisor and EHS department.
By adhering to these safety and logistical guidelines, researchers can handle this compound effectively while minimizing the risks to themselves and their colleagues. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) if available.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
